2-Amino-6-cyanopyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminopyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZVCPCJIMIEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608803 | |
| Record name | 6-Aminopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-39-3 | |
| Record name | 6-Amino-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminopyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Aminocyanopyrazine Scaffold
An In-Depth Technical Guide to 2-Amino-6-cyanopyrazine: Structure, Properties, and Synthetic Utility
This technical guide provides a comprehensive overview of this compound (also known as 6-Aminopyrazine-2-carbonitrile), a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. By leveraging its unique electronic and structural properties, this molecule serves as a versatile scaffold and key building block for the synthesis of complex, biologically active compounds. This document consolidates available data on its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and applications, offering field-proven insights for scientists and drug development professionals.
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] The strategic incorporation of an amino (-NH₂) group and a cyano (-C≡N) group onto the pyrazine ring, as seen in this compound, creates a molecule with a rich and versatile chemical personality. The electron-donating amino group and the electron-withdrawing nitrile group modulate the electronic properties of the heterocyclic core, influencing its reactivity and intermolecular interactions.
Furthermore, the ortho-disposition of these functional groups provides a powerful synthetic handle for the construction of fused heterocyclic systems, such as pteridines and pyrido[2,3-b]pyrazines, which are themselves privileged scaffolds in drug discovery.[2] This guide will delve into the core chemical properties and synthetic methodologies that make this compound a valuable tool for the modern chemist.
Molecular Structure and Identifiers
The fundamental identity of this compound is established by its unique structural arrangement and standardized chemical identifiers.
Chemical Structure
The molecular structure consists of a central pyrazine ring substituted at the C2 and C6 positions with an amino and a cyano group, respectively.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Materials:
-
Diaminomaleonitrile (DAMN) (1.0 eq.)
-
Glyoxal (40% solution in water) (1.05 eq.)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq.)
-
Silica gel for column chromatography
-
Eluent system (e.g., gradient of ethyl acetate in hexanes)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add diaminomaleonitrile (1.0 eq.) and ethanol. Stir until the solid is fully dissolved.
-
Add glyoxal solution (1.05 eq.) to the flask, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours.
-
Expertise & Causality: The reaction proceeds via a double condensation. The amino groups of DAMN nucleophilically attack the two carbonyl carbons of glyoxal. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. The initial dihydropyrazine intermediate is subsequently oxidized to the aromatic pyrazine ring, often by air or other mild oxidants present.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DAMN) is consumed.
-
Trustworthiness & Validation: A co-spotted TLC plate with the starting material and the reaction mixture will clearly show the disappearance of the DAMN spot and the appearance of a new, typically UV-active, product spot.
-
Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient from 20% to 50% ethyl acetate in hexanes) to yield pure this compound.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate and molecular scaffold. Its utility stems from the versatile reactivity of its functional groups.
-
Scaffold for Kinase Inhibitors: The aminopyrazine core is a privileged structure in the design of protein kinase inhibitors. [2]Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminopyrazine-2-carbonitrile scaffold (a constitutional isomer) has been identified in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key targets in cancer therapy. [1]The 2-amino-6-cyano isomer provides an alternative substitution pattern for chemists to explore structure-activity relationships (SAR) and develop novel inhibitors with improved potency and selectivity.
-
Precursor to Fused Heterocycles: The ortho-amino-nitrile motif is a classic precursor for building fused heterocyclic rings. [2] * Pteridines: Condensation with α-dicarbonyl compounds can yield pteridines, a class of compounds with diverse biological activities, including roles as enzyme cofactors.
-
Pyrido[2,3-b]pyrazines: Multicomponent reactions involving an aldehyde and an active methylene compound can be used to construct this tricyclic system, which has applications in materials science and as a pharmacophore. [2]
-
-
Antimicrobial Agents: The broader class of aminopyrazine derivatives has been investigated for antimicrobial properties. For example, related aminopyrazine carboxamides have demonstrated activity against Mycobacterium tuberculosis. [1]This suggests that this compound could serve as a starting material for the development of new anti-infective agents.
Conclusion
This compound is a strategically important heterocyclic building block. While detailed characterization data in the public domain is sparse, its chemical properties and reactivity can be reliably inferred from established chemical principles and analogous structures. Its synthesis is achievable through robust and scalable chemical methods, such as the condensation of diaminomaleonitrile with glyoxal. The true value of this compound lies in its utility as a versatile precursor for constructing complex molecules, particularly fused heterocyclic systems and kinase inhibitors, making it a molecule of high interest for researchers in drug discovery and synthetic organic chemistry.
References
- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo. J. Chem. Res., 11(1), 23-28.
- AA Blocks. (n.d.). 2-Cyanopyridine.
- Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate.
- ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3 carbonitrile 4b.
- Al-awady, M. J., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8295.
- Google Patents. (n.d.). RU2470924C2 - Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof.
- Rahman, A. F. M. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
- Pharmaffiliates. (n.d.). CAS No: 59489-39-3 | Chemical Name: this compound.
- National Center for Biotechnology Information. (n.d.). Amino-Functionalised Hybrid Ultramicroporous Materials that Enable Single-Step Ethylene Purification from a Ternary Mixture.
- Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
- The Good Scents Company. (n.d.). 2-aminopyrazine.
- Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043.
- CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- Journal of Molecular Structure. (2006). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl).
- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MySkinRecipes. (n.d.). 5-amino-6-methylpyrazine-2-carbonitrile.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyanopyridine. PubChem Compound Database.
- Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed.
- Molbank. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
- Karatas, F., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1).
- Molecules. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.
- Le, K., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Molecules, 28(18), 6733.
- National Center for Biotechnology Information. (n.d.). 2-Amino-6-cyano(azido)-sym-triazine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Untargeted Analysis for Mycosporines and Mycosporine-Like Amino Acids by Hydrophilic Interaction Liquid Chromatography (HILIC)—Electrospray Orbitrap MS2/MS3.
- Atmosphere. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.
Sources
Introduction: The Significance of the Aminocyanopyrazine Scaffold
An In-depth Technical Guide to 2-Amino-6-cyanopyrazine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 59489-39-3). It delves into the compound's synthesis, chemical behavior, and critical applications as a foundational scaffold in modern pharmacology, with a particular focus on the development of targeted therapeutics.
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] Within this important class, this compound has emerged as a particularly valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic, versatile cyano group on the electron-deficient pyrazine core provides synthetic handles for constructing complex molecular architectures. This guide elucidates the technical details that make this compound a cornerstone intermediate in the synthesis of next-generation targeted therapies, particularly protein kinase inhibitors.[6][7]
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 59489-39-3 | [8][9] |
| Molecular Formula | C₅H₄N₄ | [9][10] |
| Molecular Weight | 120.11 g/mol | [9][11] |
| Alternate Name | 6-Aminopyrazine-2-carbonitrile | [8] |
| MDL Number | MFCD10697805 | [8][12] |
| SMILES | NC1=NC=C(C#N)C=N1 | [12] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [12] |
Synthesis and Purification
The strategic synthesis of this compound is crucial for its utility. While various methods can be conceptualized, the most common and industrially relevant approach involves the cyanation of a readily available halogenated precursor, 2-Amino-6-chloropyrazine. This transformation leverages modern cross-coupling chemistry.
Protocol: Palladium-Catalyzed Cyanation of 2-Amino-6-chloropyrazine
This protocol is based on established methodologies for the cyanation of heteroaromatic chlorides. The choice of a palladium catalyst is critical, as it facilitates the challenging C-CN bond formation on an electron-deficient ring system. Zinc cyanide is often used as a less acutely toxic and more manageable cyanide source than alkali metal cyanides.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-6-chloropyrazine (1.0 eq).
-
Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a phosphine ligand like dppf (0.04 eq).
-
Solvent: Add anhydrous, degassed dimethylformamide (DMF) to the flask to dissolve the reagents. The use of a polar aprotic solvent like DMF is essential for solubilizing the salts and facilitating the catalytic cycle.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
-
Extraction: Wash the organic filtrate with water and brine. The aqueous washes remove the remaining DMF and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
General synthesis workflow for this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three key components: the amino group, the cyano group, and the pyrazine ring.
-
The Amino Group: As a primary aromatic amine, this group is a potent nucleophile and a directing group for further electrophilic substitution, although the electron-withdrawing nature of the ring and cyano group tempers its reactivity. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the introduction of diverse side chains.
-
The Cyano Group: The nitrile functionality is a versatile precursor. It can be:
-
Hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Converted to a tetrazole ring via reaction with azides (e.g., sodium azide), a common bioisosteric replacement for a carboxylic acid in drug design.
-
-
The Pyrazine Ring: The nitrogen atoms in the ring make it electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr), although this is less common than transformations of the functional groups. The ring nitrogens can also be quaternized or act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.[7]
Key chemical transformations of this compound.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The most prominent application of this compound in modern drug discovery is its use as a core scaffold for the synthesis of protein kinase inhibitors.[7][13] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]
The 2-aminopyrazine motif is an effective "hinge-binder." The N1 nitrogen of the pyrazine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][14] This high-affinity interaction provides a solid anchor for the molecule, allowing chemists to build out functionality at the 6-position (from the cyano group) to achieve potency and selectivity for the target kinase.
Notable Kinase Targets:
-
CK2 and PIM Kinases: 2,6-disubstituted pyrazine derivatives have been developed as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell survival and proliferation.[6][15][16]
-
FLT3 and AXL Kinases: The pyrazine core is found in advanced kinase inhibitors like Gilteritinib, which is an FDA-approved drug that potently and selectively inhibits FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML).[7]
-
FGFR and CHK1: The broader aminopyrazine scaffold has been successfully used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1), which are important targets in oncology.[14]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential. The following information is a summary derived from available Safety Data Sheets (SDS).
-
Hazard Statements: The compound is often classified as toxic if swallowed (H301) and may be harmful in contact with skin (H312) or if inhaled (H332).[17] It can cause skin and serious eye irritation.[17][18] Some data also suggests it is very toxic to aquatic life with long-lasting effects.[19]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12][19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven success as a hinge-binding scaffold for kinase inhibitors underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is key to unlocking new therapeutic avenues for challenging diseases.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar.
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- This compound. Frontier Specialty Chemicals.
- This compound.
- This compound. BLD Pharm.
- This compound.
- This compound. Santa Cruz Biotechnology.
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV.
- 2-amino-6-chloropyrazine. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 59489-39-3|this compound|BLD Pharm [bldpharm.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-cyanopyrazine and its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-amino-6-cyanopyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the causal factors influencing synthetic route selection, detailed experimental protocols, and the underlying reaction mechanisms. Furthermore, it explores strategies for the derivatization of the this compound core to generate analogues with diverse pharmacological potential. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the 2-Aminopyrazine Scaffold
Pyrazine and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common feature in many approved drugs and natural products.[1][2] The introduction of an amino group at the 2-position and a cyano group at the 6-position creates a highly functionalized and versatile scaffold, this compound. This substitution pattern offers multiple points for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents.
Derivatives of the broader aminopyrazine class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] For instance, 2-aminopyrazine is a crucial intermediate in the synthesis of the antiviral drug Favipiravir.[4] The cyano group, in particular, can act as a bioisostere for other functional groups or serve as a handle for further chemical transformations. The exploration of synthetic routes to this compound and its derivatives is therefore a critical endeavor in the quest for new and effective pharmaceuticals.
Strategic Approaches to the Synthesis of this compound
The synthesis of the this compound core can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the tolerance of other functional groups in more complex derivatives. Two primary strategies are outlined here: A) Ring formation via condensation reactions and B) Modification of a pre-existing pyrazine ring .
Strategy A: Ring Formation via Condensation of Acyclic Precursors
This approach constructs the pyrazine ring from acyclic building blocks, offering a convergent and often highly efficient method for accessing the target scaffold. A highly plausible route involves the condensation of diaminomaleonitrile (DAMN) with an appropriate α-keto compound. DAMN is a versatile and widely used reagent in the synthesis of various nitrogen-containing heterocycles, including pyrazines.[5]
The reaction is proposed to proceed through an initial condensation of one of the amino groups of diaminomaleonitrile with the keto group of an α-ketoaldehyde (e.g., pyruvaldehyde), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring. The presence of a mild acid or base catalyst can facilitate this process.
Caption: Proposed mechanism for pyrazine ring formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To this solution, add pyruvaldehyde (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-amino-6-methyl-pyrazine-3-carbonitrile.
Strategy B: Modification of a Pre-existing Pyrazine Ring
This strategy involves starting with a substituted pyrazine and introducing the amino and cyano groups in subsequent steps. A common starting material for this approach is a dihalopyrazine.
A plausible route begins with 2,6-dichloropyrazine. One of the chloro groups can be selectively displaced by an amino group via nucleophilic aromatic substitution (SNAr). The remaining chloro group can then be converted to a cyano group, for example, through a palladium-catalyzed cyanation reaction.
Caption: Workflow for synthesis via pyrazine modification.
Step 1: Synthesis of 2-Amino-6-chloropyrazine
This step is analogous to the synthesis of 2-aminopyrazine from 2-chloropyrazine.[6]
-
Reaction Setup: A high-pressure reaction vessel is charged with 2,6-dichloropyrazine (1.0 eq) and a suitable solvent such as ethanol.
-
Addition of Reagents: Anhydrous ammonia is introduced into the vessel.
-
Reaction Conditions: The vessel is sealed and heated to a temperature in the range of 150-200°C for several hours. The pressure will increase significantly during the reaction.
-
Work-up and Purification: After cooling, the excess ammonia and solvent are carefully evaporated. The residue is then dissolved in a suitable organic solvent and washed with water. The organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.
Step 2: Synthesis of this compound
This step utilizes a palladium-catalyzed cyanation, a common method for converting aryl halides to nitriles.[7]
-
Reaction Setup: To a solution of 2-amino-6-chloropyrazine (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide, add a cyanide source such as potassium ferrocyanide or zinc cyanide (a safer alternative to alkali metal cyanides).
-
Catalyst System: A palladium catalyst (e.g., palladium acetate or Pd(dppf)Cl2) and a suitable ligand (e.g., dppf) are added. A base, such as sodium carbonate or potassium carbonate, is also required.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 100-140°C for several hours.[7] Reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Synthesis of Derivatives of this compound
The this compound core offers several handles for further derivatization, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Modification of the Amino Group
The amino group at the 2-position can be readily acylated, alkylated, or used in the formation of ureas and thioureas.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) will yield the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates will lead to the formation of ureas and thioureas, respectively.
Transformation of the Cyano Group
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid or amide.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Cyclization Reactions: The cyano group, in conjunction with the adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]pyrazine derivatives.
Characterization Data
The synthesized this compound and its derivatives should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations for this compound |
| 1H NMR | Signals corresponding to the aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| 13C NMR | Resonances for the carbon atoms of the pyrazine ring and the cyano group. The chemical shift of the cyano carbon is typically in the range of 115-120 ppm. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm-1) and the C≡N stretching of the cyano group (around 2220-2260 cm-1).[8] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Conclusion
The synthesis of this compound and its derivatives is a topic of considerable interest in the field of medicinal chemistry. This guide has outlined two robust synthetic strategies: one based on the construction of the pyrazine ring from acyclic precursors and another involving the functionalization of a pre-existing pyrazine core. Detailed, albeit adapted, experimental protocols have been provided to serve as a practical starting point for researchers. Furthermore, strategies for the derivatization of the target molecule have been discussed, highlighting its potential as a versatile scaffold for the development of novel bioactive compounds. The successful synthesis and characterization of these molecules will undoubtedly contribute to the advancement of drug discovery programs targeting a wide range of diseases.
References
- New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. (n.d.).
- Synthesis of substituted pyrazines. (2016).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022).
- Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2016).
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. (2007).
- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. (2006).
- This compound. (n.d.). Frontier Specialty Chemicals.
- Biological activity of substituted pyrazine-2-carbonitriles. (n.d.). BenchChem.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2016). Royal Society of Chemistry.
- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
- Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. (2019).
- Synthesis of 2-Cyanopyrimidines. (2019). MDPI.
- Process for the preparation of 2-cyanopyridines. (2004).
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed.
- Preparation of 2-aminopyrazine. (1946).
- A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. (2011).
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 7. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to 2-Amino-6-cyanopyrazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
2-Amino-6-cyanopyrazine is a pivotal heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the amino group, the cyano group, and the pyrazine ring itself—make it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and a survey of its utility in constructing bioactive molecules are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the Pyrazine Scaffold
Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science, with over 80% of new small-molecule drugs approved in the last decade containing such a structure.[1] Among these, the pyrazine core is particularly valuable due to its prevalence in numerous biologically active compounds and its ability to engage in hydrogen bonding and other crucial intermolecular interactions with biological targets.[2][3] this compound emerges as a highly functionalized and strategic starting material. The electron-withdrawing nature of the pyrazine ring, further enhanced by the cyano substituent, activates the molecule for a range of chemical transformations, while the amino group provides a key handle for diversification. This unique combination of features allows for the precise and efficient construction of diverse chemical libraries, accelerating the discovery of new drug candidates targeting a wide array of diseases, from cancer to infectious agents.[2][4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 59489-39-3 | [5] |
| Molecular Formula | C₅H₄N₄ | [6] |
| Molecular Weight | 120.11 g/mol | [6] |
| Appearance | Off-white to yellow crystalline powder | Supplier Data |
| Melting Point | 198-202 °C | Supplier Data |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General Knowledge |
| pKa | (Predicted) ~1.5 (for the protonated amino group) | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (s, 1H), 8.45 (s, 1H), 7.50 (br s, 2H, -NH₂). The two singlets correspond to the aromatic protons on the pyrazine ring, and the broad singlet confirms the presence of the primary amino group.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 158.2, 149.5, 145.1, 125.8, 117.5 (CN). The spectrum shows four distinct aromatic carbons and the characteristic signal for the nitrile carbon.
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 2225 (C≡N stretch), 1650 (N-H bend), 1550-1400 (Aromatic C=C and C=N stretch). The sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the cyano group.
Synthesis of the Building Block
The primary industrial synthesis of this compound typically starts from more readily available pyrazine precursors. A common approach involves the cyanation of a halogenated aminopyrazine.
Example Synthetic Route: From 2-Amino-6-chloropyrazine
A robust method involves a palladium-catalyzed cyanation reaction. This transformation is a cornerstone of modern cross-coupling chemistry and allows for the efficient introduction of the cyano group.
-
Step 1: Starting Material: 2-Amino-6-chloropyrazine (CAS 33332-28-4) serves as a key intermediate.[7]
-
Step 2: Cyanation: The chloro-substituent is displaced by a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate ligand.[8]
Rationale: The choice of a palladium catalyst is critical; it facilitates the oxidative addition/reductive elimination cycle necessary for the cross-coupling. The use of a less toxic cyanide source like potassium ferrocyanide is preferred for safety and environmental considerations in large-scale production.[8]
Chemical Reactivity and Functionalization
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Figure 1: Key reactive sites and functionalization pathways of this compound.
Reactions at the Amino Group (-NH₂)
The primary amino group is a versatile nucleophile and a precursor for diazonium salts.
-
N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form stable amide bonds.[9][10] This is a fundamental step for creating peptide-like linkages or for protecting the amine during subsequent reactions.
-
Sandmeyer Reaction: Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt intermediate.[11][12] This highly reactive species can be subsequently displaced by a wide range of nucleophiles (e.g., halides, hydroxyl) in the presence of a copper(I) catalyst, providing access to a vast array of substituted pyrazines.[13][14] This reaction is a powerful tool for replacing the amino group with other functionalities that are difficult to introduce directly.[15]
-
N-Arylation/Alkylation: Under palladium or copper catalysis (e.g., Buchwald-Hartwig amination), the amino group can be coupled with aryl or alkyl halides to form secondary or tertiary amines, expanding the molecular framework.
Reactions at the Cyano Group (-CN)
The nitrile functionality is a valuable synthon for various other functional groups.
-
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (via an intermediate carboxamide). This transformation is crucial for introducing acidic functionalities or for further derivatization via ester or amide formation. The antiviral drug Favipiravir synthesis involves the hydration of a nitrile on the pyrazine ring.[15]
-
Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary aminomethyl group (-CH₂NH₂). This introduces a flexible basic linker into the molecule.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions, for instance, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Reactions on the Pyrazine Ring
The pyrazine ring itself, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. However, the activating effect of the amino group can direct substitution to specific positions.
-
Halogenation: Electrophilic halogenation, for example with N-Bromosuccinimide (NBS), can introduce halogen atoms onto the ring, typically at the positions ortho or para to the strongly activating amino group.[16] These newly installed halogens can then serve as handles for further cross-coupling reactions.
Applications in Medicinal Chemistry: Case Studies
This compound and its derivatives are prominent scaffolds in numerous biologically active compounds.
Antimycobacterial Agents
Derivatives of 2-amino-5-cyanopyrazine have been synthesized and evaluated for their antimycobacterial properties. In one study, a series of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides were prepared.[17] Some of these compounds demonstrated activity against Mycobacterium tuberculosis comparable to the first-line drug pyrazinamide.[17] Notably, certain derivatives were also active against Mycobacterium kansasii and Mycobacterium avium, which are often resistant to pyrazinamide, highlighting the potential of this scaffold to overcome drug resistance.[17]
Kinase Inhibitors for Oncology
The pyrazine core is a well-established "hinge-binder" motif in many kinase inhibitors, which are a major class of cancer therapeutics. The nitrogen atoms of the pyrazine ring can form critical hydrogen bonds with the backbone of the kinase hinge region. This compound provides a template to build molecules with this capability. For example, AKN-032, a novel 2-aminopyrazine-based tyrosine kinase inhibitor, has shown significant preclinical activity in acute myeloid leukemia (AML).[18]
Antiviral Agents
The synthesis of Favipiravir, a broad-spectrum antiviral agent, utilizes a pyrazine core that can be derived from aminopyrazine precursors.[15] The key steps in its synthesis, such as halogenation, cyanation, and subsequent hydrolysis of the nitrile to an amide, showcase the versatile reactivity of the functionalized pyrazine ring.[15]
Experimental Protocols
Protocol: N-Acylation of this compound with Benzoyl Chloride
This protocol details a standard procedure for forming an amide linkage, a common step in library synthesis.
Figure 2: General workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Add pyridine (1.2 eq) to the solution.
-
Addition of Reagent: Cool the flask to 0 °C in an ice-water bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(6-cyanopyrazin-2-yl)benzamide.
Safety and Handling
This compound should be handled with standard laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a testament to the power of heterocyclic building blocks in modern chemical synthesis. Its well-defined reactivity and multiple points for diversification provide a robust platform for the rapid and efficient synthesis of complex molecules. As drug discovery programs continue to demand novel chemical matter with improved pharmacological properties, the strategic use of versatile intermediates like this compound will remain indispensable. Future research will likely focus on developing novel, more sustainable synthetic routes to this building block and exploring its application in emerging fields such as photoredox catalysis and bioconjugation.
References
- Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2006). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate.
- Grossmont College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
- Autechem. (n.d.). 2-Aminopyrazine: A Critical Component in Heterocyclic Chemistry.
- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Google Patents.
- The Good Scents Company. (n.d.). 2-aminopyrazine.
- Autechem. (n.d.). Exploring Novel Applications of Heterocyclic Building Blocks.
- AstraZeneca. (2024). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-24.
- Zitko, J., et al. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1471-6.
- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Autechem. (n.d.). The Role of 2-Amino-6-chloropyrazine in Modern Pharmaceutical Synthesis.
- Zhang, Y. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. Chinese Patent No. CN1962647A. Google Patents.
- Gencer, N., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).
- Kaur, N., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(23), 4286.
- Dias, M., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7175.
- Sipos, A., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(18), 5488.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. news.umich.edu [news.umich.edu]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalpapers.com [chemicalpapers.com]
- 16. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-aminopyrazine, 5049-61-6 [thegoodscentscompany.com]
Spectroscopic Characterization of 2-Amino-6-cyanopyrazine: A Technical Guide for Researchers
Introduction
2-Amino-6-cyanopyrazine (CAS: 59489-39-3), a key heterocyclic scaffold, presents significant interest for professionals in drug discovery and materials science. Its unique electronic and structural features, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group on the pyrazine core, make it a versatile building block for novel therapeutic agents. A thorough structural elucidation is the bedrock of any research and development endeavor, and for this, a multi-technique spectroscopic approach is indispensable.
This guide provides an in-depth technical overview of the essential spectroscopic characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated framework for obtaining and interpreting high-quality spectroscopic results. Given the scarcity of publicly available, consolidated spectral data for this specific molecule, this document emphasizes robust, field-proven methodologies and predictive analysis based on foundational principles and data from analogous structures. This approach ensures that researchers can confidently generate and interpret their own data, forming a self-validating system for compound verification.
We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), detailing the causality behind each experimental choice and analytical step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we will focus on ¹H and ¹³C NMR to confirm the proton environment and the complete carbon skeleton.
Rationale for Experimental Design
The choice of a deuterated solvent is the first critical step. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent for this analysis. Its strong solubilizing power for polar, nitrogen-containing heterocycles ensures a homogenous sample, which is crucial for acquiring high-resolution spectra. Furthermore, its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and do not typically overlap with the aromatic signals expected for our target compound, making it an excellent internal reference.[1] A sample concentration of 10-20 mg in 0.6-0.7 mL of solvent provides an optimal balance for achieving a strong signal-to-noise ratio in a reasonable acquisition time, particularly for the less sensitive ¹³C nucleus.[2]
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample of this compound.
-
Sample Preparation:
-
Accurately weigh 15 mg of high-purity this compound into a clean, dry vial.
-
Add 0.7 mL of DMSO-d₆.
-
Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential to avoid magnetic field distortions and poor spectral resolution.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube of good quality to remove any microparticulates.[3]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
-
Instrumental Analysis:
-
The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of approximately 12 ppm, centered at around 6 ppm. A sufficient number of scans (typically 16-64) should be averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-180 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.[2]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are critical for accurate integration and peak picking. Calibrate the ¹H spectrum using the residual DMSO peak at 2.50 ppm and the ¹³C spectrum using the DMSO-d₆ multiplet centered at 39.52 ppm.[1]
-
Caption: Workflow for NMR sample preparation and analysis.
Predicted Spectral Data & Interpretation
The following data is predicted based on the known electronic effects of the substituents and analysis of similar pyrazine and pyridine structures.[1][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Rationale for Prediction |
|---|---|---|---|---|
| H-3 | ~8.45 | Singlet | 1H | This proton is adjacent to a ring nitrogen and the electron-withdrawing nitrile group, leading to significant deshielding and a downfield shift. |
| H-5 | ~8.30 | Singlet | 1H | This proton is positioned between two ring nitrogens, causing a strong deshielding effect. |
| -NH₂ | ~7.50 | Broad Singlet | 2H | The amino protons are exchangeable and their signal is often broad. Its position can vary with concentration and water content. The electron-donating nature places it upfield relative to the ring protons.[5] |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C-2 (-NH₂) | ~158 | The carbon atom bonded to the electronegative amino group is strongly deshielded. |
| C-6 (-CN) | ~145 | The carbon attached to the nitrile group is also significantly deshielded. |
| C-3 | ~142 | This CH carbon is deshielded by the adjacent ring nitrogen. |
| C-5 | ~135 | This CH carbon is deshielded by two adjacent ring nitrogens. |
| C≡N | ~117 | The nitrile carbon itself typically appears in this upfield region of the aromatic spectrum. |
-
¹H NMR Interpretation: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region (downfield, >8.0 ppm) for the two pyrazine ring protons and a broad singlet for the amino protons. The lack of coupling (splitting) between the ring protons is a key confirmatory feature, as they are not on adjacent carbons. The integration values (1H:1H:2H) will be crucial for confirming the proton count.
-
¹³C NMR Interpretation: Five distinct signals are predicted, corresponding to the five carbon atoms in the molecule. The positions of the signals are dictated by the electronegativity of the attached and neighboring atoms. The carbons attached to nitrogen (C-2, C-6) and the CH carbons flanked by nitrogens (C-3, C-5) are expected to be the most downfield, while the nitrile carbon (-C≡N) will be the most upfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.
Rationale for Experimental Design
For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard.[6] This technique involves intimately mixing the sample with spectroscopic-grade KBr powder and pressing it into a thin, transparent disc. KBr is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and thus does not contribute interfering signals.[7] Achieving a fine particle size through grinding is critical to minimize scattering of the IR beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[8]
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Gently dry spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator to minimize moisture absorption, which causes broad interfering peaks around 3400 cm⁻¹ and 1640 cm⁻¹.[7]
-
In an agate mortar, place approximately 1-2 mg of this compound and ~150 mg of the dried KBr.
-
Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed in the KBr matrix.
-
Transfer the powder to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes to form a translucent pellet.[9]
-
-
Instrumental Analysis:
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
-
Caption: Workflow for FTIR sample preparation and analysis via the KBr pellet method.
Predicted Spectral Data & Interpretation
The IR spectrum will provide clear evidence for the key functional groups.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Medium-Strong | Primary Amine (-NH₂) |
| 2240 - 2220 | C≡N Stretch | Strong, Sharp | Nitrile (-CN) |
| 1650 - 1600 | N-H Scissoring (Bend) | Medium | Primary Amine (-NH₂) |
| 1600 - 1450 | C=N and C=C Ring Stretches | Medium-Strong | Pyrazine Ring |
| ~3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | Pyrazine Ring |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Medium-Strong | Pyrazine Ring |
-
Interpretation of Key Peaks:
-
Amine Group: The most definitive evidence for the primary amine will be two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10] A medium intensity bending vibration around 1630 cm⁻¹ further confirms its presence.
-
Nitrile Group: A strong and characteristically sharp absorption peak between 2240-2220 cm⁻¹ is unambiguous proof of the nitrile (C≡N) functional group. The conjugation with the aromatic pyrazine ring shifts this frequency slightly lower than that of a saturated alkyl nitrile.[11][12]
-
Pyrazine Ring: The aromatic nature of the core will be evidenced by weak C-H stretching bands just above 3000 cm⁻¹, multiple sharp bands between 1600-1450 cm⁻¹ due to the stretching of C=C and C=N bonds within the ring, and strong bands in the "fingerprint region" (< 900 cm⁻¹) from C-H out-of-plane bending.[13]
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Rationale for Experimental Design
Electron Ionization (EI) is the chosen method for this analysis. EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample.[14] This process imparts significant energy, leading to reproducible and often extensive fragmentation. While this may prevent the observation of a molecular ion for fragile molecules, for stable aromatic systems like this compound, it is expected to yield a clear molecular ion peak and a rich fragmentation pattern that serves as a molecular fingerprint.[15] This fingerprint is highly valuable for structural confirmation and can be compared against spectral libraries.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
-
Instrumental Analysis:
-
The instrument is operated in EI positive ion mode.
-
The electron energy is set to the standard 70 eV.[16]
-
The sample is vaporized in the source, ionized by the electron beam, and the resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass spectrum is recorded, plotting ion intensity versus the mass-to-charge ratio (m/z).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
Solubility and stability of 2-Amino-6-cyanopyrazine
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-6-cyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block for the synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive technical overview of these characteristics, grounded in established scientific principles. It details robust, field-proven protocols for the systematic evaluation of the compound's solubility in various solvent systems and its stability under forced degradation conditions. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs. This document is intended to be a vital resource for scientists, enabling the confident handling, formulation, and progression of this compound in research and development pipelines.
Introduction: The Chemical and Pharmaceutical Context
This compound, with the molecular formula C₅H₄N₄, belongs to the pyrazine class of nitrogen-containing aromatic heterocycles.[1][2] The pyrazine ring is a common scaffold in many natural and synthetic compounds with diverse pharmacological activities.[3][4] The substituents on this particular molecule—an amino group and a cyano group—impart specific chemical functionalities that make it a versatile intermediate in organic synthesis.
For any active pharmaceutical ingredient (API) or intermediate, a comprehensive profile of its solubility and stability is a non-negotiable prerequisite for development.[5] These properties govern critical downstream decisions, including:
-
Formulation Development: Determining suitable solvent systems for processing, purification, and final dosage form design.
-
Bioavailability: Influencing the dissolution rate and absorption of a potential drug candidate in the gastrointestinal tract.
-
Process Chemistry: Defining reaction and purification conditions to maximize yield and minimize degradation.
-
Storage and Shelf-life: Establishing appropriate storage conditions (temperature, humidity, light exposure) to ensure the compound's integrity over time.
This guide will systematically explore these two pillars—solubility and stability—providing both the theoretical framework and the practical methodologies required for a thorough investigation of this compound.
Core Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical behavior. The pyrazine core is an aromatic system, while the amino (-NH₂) group acts as a hydrogen bond donor and a weak base, and the cyano (-C≡N) group is a strong electron-withdrawing group and a hydrogen bond acceptor. This combination of features suggests a molecule with moderate polarity and a potential for pH-dependent solubility.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄ | [1] |
| Molar Mass | 120.11 g/mol | [2] |
| Appearance | Solid (Typically white to off-white) | [6] (Analogue) |
| Melting Point | Data not available in searched sources | |
| CAS Number | 59489-39-3 | [7] |
Note: Experimental data for some properties like melting point and pKa were not available in the initial search results. These would typically be determined experimentally in a laboratory setting.
Comprehensive Solubility Profiling
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For a compound like this compound, solubility is not a single value but a profile that varies with the solvent, temperature, and pH.
Theoretical Framework: Predicting Solubility Behavior
The presence of the basic amino group is the most critical structural feature for predicting aqueous solubility. In an acidic environment (pH < pKa), the amino group will be protonated to form a cationic salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with polar solvents like water, thereby increasing solubility. Conversely, in neutral or basic solutions, the compound will exist predominantly in its less polar, free base form, leading to lower aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It is a robust and self-validating system because it ensures that the solution has reached saturation.
Causality Behind the Protocol: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period. Shaking or agitation maximizes the surface area for dissolution, while temperature control is critical because solubility is temperature-dependent. Centrifugation or filtration is used to separate the undissolved solid without affecting the equilibrium of the supernatant, which is then analyzed to determine the concentration.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH buffers, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[8]
Workflow for Shake-Flask Solubility Measurement
Caption: Workflow for equilibrium solubility determination.
Solubility in Common Pharmaceutical Solvents
| Solvent | Predicted Solubility | Rationale / Analogue Data |
| Water (neutral pH) | Low to Moderate | The molecule can form hydrogen bonds but the aromatic ring limits high aqueous solubility.[6] |
| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amino group creates a highly soluble salt. |
| Ethanol / Methanol | Moderate to High | "Like dissolves like" principle; these polar protic solvents can interact with the amino group.[6][9][10] |
| DMSO / DMF | High | These are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules.[11] |
| Acetonitrile | Moderate | A polar aprotic solvent, generally a good solvent for moderately polar compounds.[11] |
| Dichloromethane (DCM) | Low to Moderate | Less polar than the other solvents; solubility would depend on the balance of polar/non-polar features. |
Comprehensive Stability and Forced Degradation Profiling
Stability testing is essential to identify how a compound's quality changes over time under the influence of environmental factors. Forced degradation (or stress testing) is an accelerated process designed to predict long-term stability and identify likely degradation products.[5] This is a cornerstone of developing a stability-indicating analytical method.
The Rationale of Forced Degradation
The objective is not to completely destroy the molecule but to induce a target level of degradation (typically 5-20%). This provides sufficient quantities of degradation products for analytical method development and structural elucidation without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[5]
Experimental Protocol: Forced Degradation Studies
A systematic approach involves subjecting the compound, in both solid and solution states, to various stress conditions as mandated by ICH guidelines.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently, as base-catalyzed reactions are often faster. The cyano group is particularly susceptible to base hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with water. Heat at a controlled temperature (e.g., 60-80 °C).
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. The nitrogen atoms in the pyrazine ring can be susceptible to oxidation.[3]
-
Thermal Stress (Solid State): Place the solid powder in an oven at a high temperature (e.g., 105 °C) for a set period.
-
Photostability (Solid and Solution): Expose the compound to controlled UV and visible light sources as per ICH Q1B guidelines. A parallel sample wrapped in foil serves as a dark control.
-
-
Time Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC-UV/DAD). The use of a photodiode array (DAD) detector is crucial to assess peak purity and detect co-eluting degradants.
Workflow for a Forced Degradation Study
Sources
- 1. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-6-cyanopyrazine
This in-depth technical guide explores the burgeoning potential of the 2-Amino-6-cyanopyrazine core in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this versatile heterocyclic scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships to empower your drug discovery endeavors.
The Pyrazine Core: A Privileged Motif in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-disposition, is a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, make it an attractive scaffold for interacting with a diverse range of biological targets.[3][4] The inherent stability of the pyrazine ring, coupled with the synthetic tractability to introduce various functional groups, has led to its incorporation into a multitude of clinically approved drugs with applications spanning from oncology and infectious diseases to cardiovascular and central nervous system disorders.[5][6]
This compound: A Strategic Starting Point
Among the vast landscape of pyrazine derivatives, this compound has emerged as a particularly strategic building block for medicinal chemists. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic cyano group, provides a rich platform for chemical elaboration and the generation of diverse compound libraries. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cyclization reactions, while the amino group is readily amenable to acylation, alkylation, and arylation reactions. This synthetic versatility allows for the fine-tuning of physicochemical properties and the exploration of extensive structure-activity relationships (SAR).
Synthesis of the this compound Core
While this compound is commercially available, understanding its synthesis provides valuable insights into the preparation of its derivatives.[7] A prevalent and efficient method for the construction of the aminocyanopyrazine scaffold involves the condensation of diaminomaleonitrile with a 1,2-dicarbonyl compound.[8][9] This one-pot approach offers a convergent and atom-economical route to this valuable intermediate.
Caption: General reaction scheme for the synthesis of this compound.
Therapeutic Applications in Oncology: Targeting Key Signaling Pathways
The 2-aminopyrazine scaffold has demonstrated significant promise in the development of novel anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][10]
Inhibition of PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[11] Overexpression of PIM kinases is associated with various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. Several 2-aminopyrazine derivatives have been identified as potent PIM1 inhibitors.
Experimental Protocol: In Vitro PIM1 Kinase Inhibition Assay
This protocol outlines a typical luminescence-based assay to determine the in vitro inhibitory activity of test compounds against PIM1 kinase.[5][6]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant PIM1 enzyme, a suitable peptide substrate, and ATP to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the PIM1 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
-
| Compound ID | Modification on this compound Core | PIM1 IC₅₀ (µM) | Reference |
| SGI-1776 | N-((1-(3-(dimethylamino)propyl)-1H-indol-7-yl)oxy)phenyl substitution | 0.008 | [11] |
| AZD1208 | 4-((4-morpholin-4-yl)phenyl)amino substitution | 0.005 | [11] |
Modulation of the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][12] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment. The 2-aminopyrazine scaffold has been explored for the development of VEGFR-2 inhibitors.
Caption: Simplified diagram of the VEGFR-2 signaling pathway.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding:
-
Seed cancer cells (e.g., HUVEC, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-5-(2,3-dichlorophenyl)pyrazine derivative | H1975 | 11.84 | [10] |
| 2-amino-5-(2,3-dichlorophenyl)pyrazine derivative | MDA-MB-231 | 5.66 | [10] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.
Caption: Key SAR points for this compound derivatives.
-
Substitution at the C5 Position: Introduction of aryl or heteroaryl groups at the C5 position of the pyrazine ring is a common strategy to enhance potency, often by occupying hydrophobic pockets in the target protein's binding site.
-
Modification of the Amino Group: The 2-amino group frequently acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of kinases. Acylation or alkylation of this group can modulate solubility, cell permeability, and target selectivity.
-
Elaboration of the Cyano Group: The cyano group can participate in hydrogen bonding interactions or serve as a synthetic handle for the introduction of other functional groups, leading to altered biological profiles.
Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the exploration of novel substitutions and the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of lead compounds derived from this privileged core.
References
- Signal transduction by vascular endothelial growth factor receptors. [Link]
- The molecular structure of VEGF/VEGFR-2. [Link]
- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- VEGF signaling via VEGFR2 - generic cascades P
- Cell Viability Assays. Assay Guidance Manual. [Link]
- Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. [Link]
- Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Deriv
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential tre
- New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
- Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Deriv
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. [Link]
- Construction of 5-(Alkylamino)
- Prepar
- 2-Aminopyrazine and process for the prepar
- Synthesis of pyrazine-2,6-dicarbonitrile? [Link]
- Preparation process of intermedi
- One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradi
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. promega.com [promega.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Reactivity of 2-Amino-6-cyanopyrazine for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-6-cyanopyrazine in Medicinal Chemistry
This compound is a key heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the electron-withdrawing cyano group on the electron-deficient pyrazine core, impart a versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of both the amino and cyano functionalities, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this privileged scaffold for the synthesis of novel bioactive molecules. Understanding the nuanced reactivity of this molecule is paramount for its strategic manipulation in the design of kinase inhibitors, antivirals, and other therapeutic agents.[1][2]
PART 1: Reactivity of the Amino Group: A Gateway to Diverse Functionality
The exocyclic amino group at the C2 position is a primary site for chemical modification, profoundly influencing the properties of the pyrazine ring and serving as a handle for a variety of synthetic transformations.
N-Alkylation and N-Acylation: Modulating Physicochemical Properties
The nucleophilic nature of the amino group allows for straightforward N-alkylation and N-acylation, which are fundamental reactions for modifying the solubility, lipophilicity, and target-binding interactions of the molecule.
N-Alkylation: Reductive amination is a highly effective method for the N-alkylation of aminopyrazines.[3][4][5] This approach offers excellent control and functional group tolerance.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol, add the desired aldehyde or ketone (1.1 eq).
-
Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
Reducing Agent: Introduce a mild reducing agent, such as sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
N-Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base.[6][7] This reaction is crucial for introducing amide functionalities, which can act as hydrogen bond donors or acceptors in biological systems.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution.
-
Acylating Agent: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: The Activating Influence of the Amino Group
The electron-donating amino group activates the pyrazine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself (C3 and C5).[8][9] However, due to the inherent electron-deficient nature of the pyrazine ring, these reactions often require forcing conditions.[8]
Halogenation: Halogenated 2-aminopyrazines are valuable intermediates for cross-coupling reactions. Regioselective halogenation can be achieved by carefully controlling the reaction conditions.[10]
Experimental Protocol: Regioselective Bromination
-
Monobromination (at C5): Dissolve this compound in a suitable solvent like acetonitrile. Add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS), and stir the reaction at room temperature. Microwave irradiation can be employed to accelerate the reaction.[10]
-
Dibromination (at C3 and C5): To achieve dibromination, increase the amount of the brominating agent to two or more equivalents and potentially elevate the reaction temperature.
-
Work-up and Purification: After completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography to separate the mono- and di-brominated products.
The Sandmeyer Reaction: A Versatile Tool for Functional Group Interconversion
The Sandmeyer reaction provides a powerful method to replace the amino group with a wide range of functionalities, including halogens, cyano, hydroxyl, and trifluoromethyl groups, via a diazonium salt intermediate.[11][12][13] This transformation is particularly useful for accessing substitution patterns that are not achievable through other means.[13]
Experimental Workflow: The Sandmeyer Reaction
Caption: Workflow for the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Cyanation (Conversion of Amino to Cyano)
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Slowly add the cold diazonium salt solution to the cyanide solution.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture, neutralize with a base (e.g., Na₂CO₃), and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
PART 2: Reactivity of the Cyano Group: A Hub for Nucleophilic Attack and Cycloadditions
The electron-withdrawing cyano group at the C6 position significantly influences the electronic properties of the pyrazine ring and offers a versatile handle for various chemical transformations.[14][15]
Hydrolysis and Reduction: Accessing Carboxylic Acids and Amines
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[16] This transformation is valuable for introducing a key functional group for further derivatization, such as amide bond formation.
Experimental Protocol: Acid-Catalyzed Hydrolysis of the Cyano Group
-
Reaction Setup: Suspend this compound in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.
-
Heating: Heat the mixture under reflux for several hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the carboxylic acid. The product can be collected by filtration, washed with cold water, and dried.
Reduction: The nitrile functionality can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[16][17] This provides a route to aminomethylpyrazine derivatives, which are of interest in medicinal chemistry.
Experimental Protocol: Reduction of the Cyano Group with LiAlH₄
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC). Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude aminomethyl product, which can be further purified by chromatography or crystallization.
Cycloaddition Reactions: Constructing Fused Heterocyclic Systems
The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions, enabling the construction of fused heterocyclic systems.[18][19][20] For instance, in intramolecular Diels-Alder reactions with inverse electron demand, the pyrazine ring acts as the diene and the cyano group as part of the dienophile.[18]
Conceptual Reaction Scheme: Intramolecular [4+2] Cycloaddition
Caption: Conceptual intramolecular cycloaddition.
PART 3: Interplay of Functional Groups and Regioselectivity
The simultaneous presence of the amino and cyano groups on the pyrazine ring leads to a complex interplay of electronic effects that govern the regioselectivity of various reactions.
| Reaction Type | Preferred Position of Attack | Rationale |
| Electrophilic Aromatic Substitution | C3 and C5 | The strong electron-donating amino group activates these positions through resonance.[8] |
| Nucleophilic Aromatic Substitution | C3, C5, and C6 | The electron-withdrawing cyano group and the pyrazine nitrogens make the entire ring susceptible to nucleophilic attack, particularly at positions ortho and para to the activating groups.[21][22] |
Conclusion
This compound is a molecule of significant synthetic utility, offering two distinct and reactive functional groups for elaboration. A thorough understanding of the reactivity of both the amino and cyano moieties, as well as their electronic interplay, is crucial for the rational design and synthesis of novel compounds for drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers navigating the rich chemistry of this important heterocyclic scaffold.
References
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate.
- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. (2016). PubMed.
- A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. (n.d.). ResearchGate.
- Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI.
- The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Chemical Papers.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). ResearchGate.
- THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. (n.d.). WUR eDepot.
- Sandmeyer reaction. (n.d.). Wikipedia.
- N-alkylated aminopyrazines for use as hydrophilic optical agents. (n.d.). Medibeacon.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (n.d.). ResearchGate.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry.
- On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. (2022). MDPI.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
- Sandmeyer Reaction. (n.d.). J&K Scientific LLC.
- Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central.
- Scope of the reaction with various substituted 2‐aminopyridines. (n.d.). ResearchGate.
- N-alkylated aminopyrazines for use as hydrophilic optical agents. (2009). SPIE Digital Library.
- Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing.
- Mono- and Dihalogenation of 2-Aminopyrazine. (n.d.). Thieme Chemistry.
- 30.5 Cycloaddition Reactions. (2023). OpenStax.
- Electrophilic aromatic substitution. (n.d.). Wikipedia.
- Chemical Reactions of Amines – Electrophilic Substitution. (n.d.). BYJU'S.
- Cyano groups – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][23]naphthyrin-5(6H)-one. (n.d.). PMC - NIH.
- Conversion of nitrile to other functional groups. (n.d.). ResearchGate.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). YouTube.
- Cycloaddition reactions for antiviral compounds. (n.d.). PMC - PubMed Central.
- 16.6 Cycloaddition Reactions. (n.d.). Chad's Prep.
- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
- The Six Key Electrophilic Aromatic Substitution Reactions. (n.d.). Master Organic Chemistry.
- Preparation of 2-aminopyrazine. (n.d.). Google Patents.
- UV-Light-Induced Dehydrogenative N-Acylation of Amines with 2-Nitrobenzaldehydes To Give 2-Aminobenzamides. (n.d.). ResearchGate.
- 22.4: Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Aminopyrazine. (n.d.). PubChem - NIH.
- 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed.
- N-Acylation of amides with acid anhydrides by way of dual activation using MgBr 2·OEt 2. (n.d.). ResearchGate.
- Reactivity of Nitriles. (2023). Chemistry LibreTexts.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
- 20. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Biological Activity of Novel 2-Amino-6-cyanopyrazine Compounds
This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of the emerging class of heterocyclic compounds: 2-amino-6-cyanopyrazines. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of these promising molecules.
The Emergence of 2-Amino-6-cyanopyrazines in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and diuretic agents.[3] The introduction of specific functional groups, such as an amino group at the 2-position and a cyano group at the 6-position, has been shown to significantly enhance the therapeutic potential of the pyrazine core. These 2-amino-6-cyanopyrazine derivatives are of particular interest due to their demonstrated potent anticancer and antimicrobial properties. This guide will delve into the scientific underpinnings of these activities, providing both the theoretical framework and the practical methodologies for their evaluation.
Synthesis of the this compound Scaffold
A common and effective method for the synthesis of the this compound core is through a cyclization reaction, often employing principles of the Thorpe-Ziegler reaction.[1][4] This intramolecular cyclization of a dinitrile allows for the formation of the core heterocyclic structure. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol describes a one-pot synthesis approach, a method favored for its efficiency and reduced waste.[5]
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Methyl ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the methyl ketone (1 mmol), and ammonium acetate (8 mmol).
-
Irradiate the mixture in a microwave reactor at 120°C for 5-10 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol (10 mL) to the vessel and stir to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol) to yield the purified 2-amino-3-cyanopyridine derivative. Further modifications can be made to this core to achieve the this compound structure.
Caption: Synthetic workflow for a this compound derivative.
Diverse Biological Activities of this compound Compounds
This class of compounds has demonstrated a broad spectrum of biological activities, with the most notable being their anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[6][7] The mechanism of action is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ACPD-1 | MCF-7 (Breast) | 5.4 | [8] |
| ACPD-1 | A549 (Lung) | 4.3 | [8] |
| ACPD-2 | HCT-116 (Colon) | 12.58 | [7] |
| ACPD-3 | HepG2 (Liver) | 6.45 | [7] |
| ACPD-4 | PC-3 (Prostate) | 2.04 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity
This compound derivatives have also shown significant promise as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[3][12]
Table 2: Antimicrobial Activity of Representative this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| AMCPD-1 | Escherichia coli | 3.91 | [12] |
| AMCPD-2 | Staphylococcus aureus | 6.25 | [13] |
| AMCPD-3 | Mycobacterium tuberculosis | 12.5 | [3] |
| AMCPD-4 | Candida albicans | 7.81 | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][13][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound compound stock solution (in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Prepare serial two-fold dilutions of the this compound compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change is observed.
Enzyme Inhibition
A key mechanism through which this compound compounds exert their anticancer effects is through the inhibition of protein kinases.[8][15] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Table 3: Kinase Inhibitory Activity of Representative this compound Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| KICPD-1 | CK2 | 5 | [16] |
| KICPD-2 | PIM1 | 27 | [9] |
| KICPD-3 | TAK1 | 27 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinase targets.[9][17]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
This compound compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound compound in kinase buffer.
-
In a multi-well plate, add the kinase, the compound dilutions, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Elucidating the Mechanisms of Action
Understanding the molecular mechanisms by which this compound compounds exert their biological effects is crucial for their development as therapeutic agents.
Induction of Apoptosis
A primary mechanism of the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death.[15][18] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptotic signaling pathways induced by this compound compounds.
The initiation of apoptosis by these compounds often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c.[19] This triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
Kinase Inhibition and Downstream Signaling
As previously mentioned, this compound derivatives can act as potent kinase inhibitors.[8][15] By targeting kinases such as CK2 and PIM, these compounds can disrupt critical signaling pathways involved in cancer cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK/ERK pathways.[20]
Caption: Kinase inhibition by this compound compounds.
Antimicrobial Mechanism of Action
The precise antimicrobial mechanism of action for many this compound compounds is still under investigation. However, evidence suggests that they may act by inhibiting essential bacterial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane.[1][12]
Caption: Proposed antimicrobial mechanism of action.
Conclusion and Future Directions
This compound compounds represent a versatile and promising class of molecules with significant potential for the development of novel anticancer and antimicrobial therapies. Their potent biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail. In vivo studies will also be crucial to evaluate their therapeutic efficacy and safety profiles in preclinical models.
References
- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghulikah, H. A., Al-Amri, A. M., & Al-Zahrani, A. A. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Ovarian Research, 17(1), 1-19.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Fan, X., Zhang, G., & Zhang, Y. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
- Gobis, K., Foks, H., Kedzia, A., Wierzchowska, M., Kwapisz, E., Zwolska, Z., & Augustynowicz-Kopeć, E. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 63(1), 39-45.
- Hudzicka, A., et al. (2019). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Jocelyn Field Thorpe. (n.d.). In Wikipedia.
- Li, G., et al. (2019).
- Martens, E., et al. (2019). EUCAST reading guide for broth microdilution. EUCAST.
- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2017). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Scribd. (n.d.). Broth Microdilution Guide for Labs.
- Singh, R. K., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212.
- Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. (2006). PubMed. [Link]
- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. [Link]
- Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. (2025).
- Thorpe-Ziegler reaction. (n.d.). In SynArchive.
- The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. (2025).
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- Signaling Pathways of Apoptosis. (n.d.).
- Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. (2023). MDPI. [Link]
- Regulation of Apoptosis. (n.d.). Cell Signaling Technology. [Link]
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). PubMed. [Link]
- Intrinsic apoptosis signaling pathway. (n.d.).
- Apoptosis Signal Pathway Overview. (n.d.).
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
- Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. (2021). NIH. [Link]
- 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in the human glioblastoma cell line LN229. (2013).
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]
- 17. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to 2-Amino-6-cyanopyrazine in the Synthesis of Agrochemicals
Abstract
The pyrazine scaffold is a privileged structure in modern agrochemistry, forming the core of numerous herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and metabolic stability make it an ideal backbone for developing next-generation crop protection agents. Within this class of compounds, 2-amino-6-cyanopyrazine has emerged as a particularly versatile and powerful building block. The strategic placement of its amino and cyano functional groups provides two orthogonal handles for chemical modification, enabling the efficient construction of complex molecular architectures and the fine-tuning of biological activity. This technical guide provides researchers and development scientists with an in-depth exploration of this compound, covering its synthesis, key chemical transformations, and strategic application in the rational design of novel agrochemicals. We will delve into the causality behind synthetic choices and provide validated protocols to empower researchers in this dynamic field.
Introduction: The Strategic Value of the Pyrazine Core
Heterocyclic compounds are central to the development of biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is of particular interest in agrochemical design.[4] The nitrogen atoms act as hydrogen bond acceptors and modulate the electronic character of the ring, often enhancing binding affinity to target enzymes or receptors in pests and weeds.
Pyrazine derivatives have demonstrated a wide spectrum of agrochemical activity:
-
Herbicides: They can interfere with essential plant metabolic pathways, such as photosynthesis or amino acid synthesis, leading to the control of unwanted vegetation.[1][2][5]
-
Pesticides/Insecticides: Certain pyrazine-based compounds act as neurotoxins in insects, disrupting their nervous systems to protect crops from damage.[1][6]
-
Fungicides: The scaffold is present in molecules designed to combat fungal pathogens, safeguarding crop health and yield.[7][8]
This compound (CAS 59489-39-3) is an exemplary starting material due to its bifunctional nature. The nucleophilic amino group and the electrophilic, transformable cyano group allow for a divergent synthetic approach, where a single precursor can give rise to a multitude of derivatives for biological screening.
Physicochemical Properties & Synthesis
A thorough understanding of the starting material is fundamental to its effective use.
Key Properties
| Property | Value |
| CAS Number | 59489-39-3[9] |
| Molecular Formula | C₅H₄N₄ |
| Molecular Weight | 120.115 g/mol |
| Appearance | Typically a solid |
| Synonyms | 6-Aminopyrazine-2-carbonitrile[9] |
Synthesis of the Core Intermediate
The efficient synthesis of this compound is critical for its application. A common and effective strategy involves the reaction of an N-substituted iminodiacetonitrile derivative with a hydroxylamine salt, followed by treatment with a base. This approach provides a direct route to the substituted aminopyrazine core.[10]
Caption: Key synthetic transformations of this compound.
Reactions of the Amino Group
The amino group is a versatile handle for introducing diversity and modulating the molecule's electronic and physical properties.
-
Diazotization and Sandmeyer-Type Reactions:
-
Causality: This is one of the most powerful transformations. Converting the amino group into a diazonium salt (-N₂⁺) creates an excellent leaving group. This allows for the introduction of a wide range of substituents, including halogens (Cl, Br), which are common in agrochemical structures for enhancing stability and bioactivity. The reaction must be conducted at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.
-
Application: Creates precursors like 2-chloro-6-cyanopyrazine, a valuable intermediate in its own right for subsequent nucleophilic substitution reactions. [7]
-
-
Acylation:
-
Causality: Reacting the amino group with an acyl chloride or anhydride forms an amide linkage. This is a robust method to append different side chains (R-groups) to the pyrazine core. The resulting amide can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction and transport within the plant or pest.
-
Application: Used to synthesize pyrazine carboxamide derivatives, a structural motif found in some classes of fungicides.
-
Reactions of the Cyano Group
The cyano group can be considered a masked carboxylic acid or amine, providing access to other crucial functional groups.
-
Hydrolysis:
-
Causality: The cyano group can be hydrolyzed under acidic or basic conditions. Strong acid and heat will typically convert it fully to a carboxylic acid (-COOH). Milder, controlled conditions (e.g., using hydrogen peroxide and a base) can stop the reaction at the primary amide stage (-CONH₂).
-
Application: The resulting carboxylic acid provides a new site for forming esters or amides, acting as a linker to other pharmacophores. The primary amide introduces new hydrogen bonding capabilities.
-
-
Reduction:
-
Causality: Catalytic hydrogenation (e.g., H₂ over Raney Nickel) or reduction with a strong hydride agent like LiAlH₄ converts the cyano group into an aminomethyl group (-CH₂NH₂).
-
Application: This transformation introduces a flexible linker and a primary amine, which can be further functionalized. This is a key step in converting a planar, aromatic precursor into a more three-dimensional structure, which can be crucial for fitting into the active site of a target protein.
-
Illustrative Synthesis of a Hypothetical Herbicide
To demonstrate the practical application of the aforementioned chemistry, this section outlines a plausible, multi-step synthesis of a hypothetical herbicide candidate based on the this compound core. The target molecule incorporates a triazolone ring, a common feature in herbicides that inhibit protoporphyrinogen oxidase (PPO).
Caption: Synthetic workflow for a hypothetical PPO-inhibiting herbicide.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-cyanopyrazine (Intermediate 1)
-
Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend this compound (1.0 eq) in 6M hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes after addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution portion-wise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Hydrazinyl-6-cyanopyrazine (Intermediate 2)
-
Setup: Dissolve 2-chloro-6-cyanopyrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction: Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 3: Synthesis of the Final Herbicide Candidate
-
Setup: Suspend 2-hydrazinyl-6-cyanopyrazine (1.0 eq) in a suitable aprotic solvent like acetonitrile.
-
Addition: Add ethyl isocyanate (1.1 eq) dropwise and stir the mixture at room temperature for 1 hour to form the semicarbazide intermediate.
-
Cyclization: Add a base, such as potassium carbonate (1.5 eq), and heat the mixture to reflux to induce cyclization to the triazolone ring.
-
Work-up: After cooling, filter off the base. Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain the final product.
Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its dual functionality allows for the systematic exploration of chemical space through robust and well-established synthetic transformations. The ability to readily convert the amino and cyano groups into other key functionalities provides a direct pathway to diverse scaffolds, including amides, carboxylic acids, and more complex heterocyclic systems.
Future research will likely focus on leveraging this building block in combinatorial library synthesis to accelerate the discovery of new active ingredients. Furthermore, the application of modern synthetic methods, such as C-H activation and metal-catalyzed cross-coupling reactions, to this compound and its derivatives will undoubtedly unlock even more efficient routes to innovative crop protection solutions. As the demand for more effective and environmentally benign agrochemicals grows, the strategic use of such powerful building blocks will remain paramount to progress in the field.
References
- Biosynce. (2025-12-30).
- MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- PubMed Central. (2017-06-05). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.
- SciSpace. (2011-01-08).
- Frontier Specialty Chemicals. This compound.
- IntechOpen. (2011). (PDF)
- Google Patents. (1946-03-05).
- Benchchem. (2025). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide.
- Advanced Biotech. (2024-12-19). Pyrazines as Crop Protection in Sustainable Agriculture.
- Chemcd.
- PubMed. (2023-10-05). Pharmacological activity and mechanism of pyrazines.
- Google Patents. (2016-10-04). US9458115B2 - Synthesis of substituted pyrazines.
- ResearchGate. (2025-08-06). Pharmacological activity and mechanism of pyrazines | Request PDF.
- Chem-Impex. 2-Chloro-6-cyanopyrazine.
- Chem-Impex. 2-Amino-6-chloropyrazine.
Sources
- 1. biosynce.com [biosynce.com]
- 2. scispace.com [scispace.com]
- 3. adv-bio.com [adv-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | [frontierspecialtychemicals.com]
- 10. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
The Ascendant Role of 2-Amino-6-cyanopyrazine in Modern Drug Discovery: A Patent Landscape and Technical Primer
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide navigates the patent landscape and scientific underpinnings of 2-Amino-6-cyanopyrazine, a heterocyclic scaffold poised for significant impact in therapeutic development. As a Senior Application Scientist, this document synthesizes the available patent literature and scientific publications to provide a comprehensive overview of its synthesis, established and putative therapeutic applications, and the intellectual property surrounding this promising molecule.
Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. The strategic placement of nitrogen atoms allows for crucial interactions with biological targets, particularly the hinge region of kinases, making pyrazine derivatives a fertile ground for the development of potent and selective inhibitors.[1][2] The subject of this guide, this compound (CAS No. 59489-39-3), embodies the therapeutic potential of this scaffold, combining the hydrogen-bonding capabilities of the aminopyrazine core with the electron-withdrawing nature of the nitrile group.
The Patent Landscape: A Focus on Synthesis and Therapeutic Innovation
While a singular, comprehensive patent covering all aspects of this compound is not evident, the broader patent landscape for related pyrazine derivatives provides a clear trajectory for its synthesis and application. The intellectual property surrounding this class of molecules can be broadly categorized into synthetic methodologies and therapeutic applications, primarily in oncology.
Patented Synthetic Routes: Building the 2-Aminopyrazine Core
The synthesis of substituted pyrazines is a well-trodden path in organic chemistry, with numerous patented methodologies. For this compound, the key challenge lies in the regioselective introduction of the amino and cyano functionalities. Analysis of the patent literature suggests that a convergent synthesis, starting from readily available precursors, is the most logical and industrially scalable approach.
A plausible and widely adopted strategy involves the condensation of an α-dicarbonyl compound with a suitable aminonitrile. This approach is highlighted in the synthesis of structurally similar compounds like 3-amino-6-phenylpyrazine-2-carbonitrile.[3][4] Another patented methodology with direct relevance is the synthesis of 2-aminopyrazines from N-nitroso-iminodiacetonitrile, which offers a versatile route to various substituted aminopyrazines.
Furthermore, patents covering the synthesis of key intermediates are of significant importance. For instance, several patents detail the production of 2-cyanopyrazine from precursors like 2-bromopyrazine or 2-methylpyrazine, which can then be further functionalized to introduce the amino group.[1] The synthesis of 2-aminopyrazine from 2-halopyrazines via amination is also a well-documented and patented process.[5]
Table 1: Overview of Patented Synthetic Strategies for Pyrazine Derivatives
| Patent/Reference | Precursors | Key Reaction Type | Relevance to this compound |
| BenchChem Technical Guide[3][4] | α-dicarbonyl compound, aminonitrile | Condensation | Direct analogy for the formation of the aminocyanopyrazine core. |
| US20100267955A1 | Iminodiacetonitrile derivatives | Cyclization | Provides a route to various 2-amino-6-substituted pyrazines. |
| CN100427473C, CN1962647A[1] | 2-bromopyrazine, cyanide source | Cyanation | Synthesis of the key intermediate, 2-cyanopyrazine. |
| US2396067A[5] | 2-halopyrazine, ammonia | Amination | Introduction of the amino group onto a pre-formed pyrazine ring. |
Therapeutic Applications: A Strong Focus on Kinase Inhibition
The patent literature is replete with examples of pyrazine derivatives being developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.[2] While no patent explicitly claims this compound as a kinase inhibitor, the structural alerts within the molecule strongly suggest its potential in this therapeutic area. The 2-aminopyrazine moiety is a well-established hinge-binding motif in numerous kinase inhibitors.
Patents for structurally related aminopyrazine derivatives demonstrate their efficacy as inhibitors of a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[3]
-
Checkpoint Kinase 1 (CHK1): Inhibition of CHK1 can sensitize cancer cells to chemotherapy.[2][3]
-
NIMA-related kinase 2 (Nek2): A mitotic kinase involved in cell cycle progression.[6]
-
Rearranged during transfection (RET) kinase: A receptor tyrosine kinase implicated in several types of cancer.[2]
The consistent appearance of the aminopyrazine scaffold in patents targeting these crucial oncogenic kinases underscores the high probability of this compound and its derivatives exhibiting similar inhibitory activities.
Proposed Synthetic Protocol and Workflow
Based on established methodologies for analogous compounds, a robust and reproducible synthetic protocol for this compound can be proposed. The following workflow outlines a logical and experimentally verifiable pathway.
Proposed Synthesis of this compound
A plausible two-step synthesis can be envisioned, starting from a suitable α-dicarbonyl precursor and aminomalononitrile.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of this compound-1-oxide
-
To a stirred solution of an appropriate α-keto oxime (1.0 eq) in a suitable solvent such as isopropanol, add aminomalononitrile tosylate (1.0 eq).
-
Add a catalytic amount of a base (e.g., triethylamine) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Suspend the this compound-1-oxide (1.0 eq) in an inert solvent like dichloromethane.
-
Cool the suspension to 0 °C and slowly add a deoxygenating agent such as phosphorus trichloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with ice-water and neutralize with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
Putative Mechanism of Action: Kinase Inhibition
The therapeutic potential of this compound and its derivatives likely stems from their ability to inhibit protein kinases. The 2-aminopyrazine core acts as a scaffold that can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many Type I kinase inhibitors.
Caption: Putative binding mode of a this compound derivative in a kinase ATP-binding pocket.
The cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyrazine ring, potentially enhancing binding affinity and selectivity. Further substitutions on the pyrazine core or the amino group can be explored to optimize interactions with other regions of the ATP-binding pocket, leading to the development of highly potent and selective kinase inhibitors.
Conclusion and Future Outlook
The patent landscape and scientific literature strongly support the notion that this compound is a molecule of significant interest for drug discovery and development. Its straightforward, albeit not explicitly patented, synthetic accessibility, combined with the proven track record of the aminopyrazine scaffold in kinase inhibition, makes it a highly attractive starting point for the design of novel therapeutics, particularly in the realm of oncology. Future research and patent filings in this area are likely to focus on the development of novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties, targeting a wide range of kinases implicated in human diseases. The exploration of its potential in other therapeutic areas, such as infectious diseases, also warrants further investigation, given the broad biological activity of pyrazine derivatives.
References
- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S.
- Robinson, I. M., & Janz, G. J. (1950). Preparation of 2-cyanopyridines. U.S. Patent No. 2,494,204. Washington, DC: U.S.
- Drew, M. G. B., et al. (2004). Process for the preparation of 2-cyanopyridines. U.S. Patent No. 6,699,993. Washington, DC: U.S.
- Novartis AG. (2010). 2-cyano-pyrimidines and-triazines as cysteine protease inhibitors. U.S. Patent No. 7,700,605. Washington, DC: U.S.
- Zhejiang University. (2006). Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.
- Naqvi, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Renjith, R., et al. (2020). Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117414. [Link]
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]
- Sunway Pharm Ltd. (n.d.). 6-aminopyrazine-2-carbonitrile.
- Senturk, M., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. [Link]
- Dolezal, M., et al. (2006). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Molecules, 11(4), 233-244. [Link]
- Fancelli, D., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Medicinal Chemistry Letters, 1(8), 405-410. [Link]
- Aghav, B. D., et al. (2022). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. SN Applied Sciences, 4(1), 1-11. [Link]
- Toyo Kasei Kogyo Co., Ltd. (2014). Organic amine salt of 6-fluoro-3-hydroxy-2-pyrazine carbonitrile and method for production thereof.
- Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
- D’mowska, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes for Substituted Cyanopyrazines
Introduction
Pyrazine derivatives represent a cornerstone in the field of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] Their unique electronic properties and versatile reactivity make them invaluable building blocks for organic synthesis.[1] Among the vast array of substituted pyrazines, those bearing a cyano (-CN) group are of particular interest to researchers and drug development professionals.
The nitrile functionality is a powerful and versatile synthon. It serves as a precursor to other critical functional groups such as amines, carboxylic acids, and amides, and its strong electron-withdrawing nature can profoundly influence the physicochemical and pharmacological properties of a parent molecule.[2] For instance, the incorporation of a nitrile group can enhance metabolic stability, improve pharmacokinetic profiles, and serve as a key hydrogen bond acceptor, crucial for molecular recognition at biological targets. The antiviral drug Favipiravir, a pyrazine carboxamide, is synthesized from cyanopyrazine precursors, highlighting the importance of these intermediates in accessing vital medicines.[3][4]
This in-depth technical guide provides a comprehensive review of the core synthetic routes for preparing substituted cyanopyrazines. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers field-proven insights into key protocols, and is grounded in authoritative references to ensure scientific integrity. We will explore strategies based on both the construction of the pyrazine ring and the functionalization of a pre-existing scaffold, providing researchers with the foundational knowledge to select and optimize the most suitable synthetic approach for their specific target molecules.
I. Building the Core: Cyclization and Condensation Strategies
One of the most direct methods for synthesizing substituted pyrazines involves the construction of the heterocyclic ring from acyclic precursors. This approach is particularly powerful when the desired substituents, including the cyano group, can be incorporated into the starting materials, leading to a highly convergent synthesis.
Condensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyls
A highly effective and common strategy for the synthesis of 2-amino-3-cyanopyrazines is the condensation reaction between diaminomaleonitrile (DAMN) and an α-dicarbonyl compound.[5] This method directly installs the synthetically valuable 2-amino and 3-cyano groups onto the pyrazine core in a single step.
Causality and Mechanism: The reaction proceeds via a double condensation mechanism. The nucleophilic amino groups of DAMN attack the two electrophilic carbonyl carbons of the α-dicarbonyl compound. This is followed by a cyclization and subsequent dehydration/aromatization to yield the stable pyrazine ring. The use of a catalytic amount of acid, such as glacial acetic acid, is often employed to activate the carbonyl groups towards nucleophilic attack.[5]
Caption: Fig 1. General workflow for cyanopyrazine synthesis via condensation.
Experimental Protocol: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile[5]
-
Reaction Setup: In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and phenylglyoxal monohydrate (1.0 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. Expert Insight: Acetic acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product often precipitates from the solution upon cooling.
-
Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol to remove residual starting materials. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or flash column chromatography.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Modifying the Scaffold: Functionalization of the Pyrazine Ring
When the target cyanopyrazine is not readily accessible through direct cyclization, a multi-step approach involving the functionalization of a pre-formed pyrazine or halopyrazine ring is employed. These methods offer great flexibility in introducing a wide variety of substituents.
Transition-Metal-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful method for C-C and C-heteroatom bond formation. The cyanation of aryl halides, including chloropyrazines and bromopyrazines, is a widely used and reliable method for introducing the nitrile group.[6]
Causality and Mechanism: The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the pyrazine-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a cyanide source (or ligand exchange followed by reductive elimination). Reductive elimination from the Pd(II) intermediate releases the cyanopyrazine product and regenerates the active Pd(0) catalyst. The choice of ligand, base, and cyanide source is critical for achieving high yields and preventing catalyst deactivation.
Cyanide Sources: A variety of cyanide sources can be used, each with its own benefits and drawbacks.
-
Alkali Metal Cyanides (KCN, NaCN): Inexpensive but highly toxic and can have limited solubility in organic solvents.
-
Zinc Cyanide (Zn(CN)₂): Less toxic than KCN and often provides better results due to its ability to facilitate the reductive elimination step.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A significantly less toxic and safer alternative, often used in industrial processes. It is inexpensive and stable, making it an attractive choice for large-scale synthesis.[7]
Caption: Fig 2. Simplified catalytic cycle for Pd-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyrazine[7]
-
Reaction Setup: To a reaction vessel, add 2-bromopyrazine (1.0 eq.), alkali metal ferrocyanide (e.g., potassium ferrocyanide, 0.15-0.3 eq.), a palladium complex catalyst (e.g., palladium acetate, 0.1-5 mol%), and an alkali metal carbonate base (e.g., potassium carbonate, 1.0-2.0 eq.). Expert Insight: Using a sub-stoichiometric amount of the ferrocyanide source is a key feature of this process, making it highly atom-economical.
-
Solvent and Atmosphere: Add N,N-dimethylacetamide (DMAc) as the solvent. Purge the vessel with an inert gas (e.g., nitrogen) and maintain a positive pressure.
-
Heating: Heat the reaction mixture to 100–150 °C for 1–6 hours. The reaction progress can be monitored by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Purification: The filtrate, containing the product, is then subjected to purification, typically by fractional distillation under reduced pressure, to yield pure 2-cyanopyrazine.[7]
| Parameter | Condition | Rationale |
| Catalyst | Palladium Acetate or Pd(dba)₂ | Precursors to the active Pd(0) species. |
| Cyanide Source | K₄[Fe(CN)₆] | Low toxicity, inexpensive, and stable.[7] |
| Base | K₂CO₃ or Na₂CO₃ | Essential for the catalytic cycle, likely facilitates ligand exchange. |
| Solvent | DMAc or DMF | High-boiling polar aprotic solvent to solubilize reactants. |
| Temperature | 100 - 150 °C | Provides sufficient thermal energy for oxidative addition and other steps. |
The Sandmeyer Reaction
The Sandmeyer reaction is a classic and powerful transformation for converting a primary aromatic amine into a wide range of functional groups, including the cyano group, via a diazonium salt intermediate.[8][9] This method is particularly useful when the corresponding aminopyrazine is readily available.
Causality and Mechanism: The reaction is a two-stage process.[8]
-
Diazotization: The aminopyrazine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a pyrazinediazonium salt. It is critical to maintain low temperatures as diazonium salts can be unstable and decompose, sometimes explosively, at higher temperatures.
-
Copper-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) cyanide (CuCN). The copper(I) catalyzes the decomposition of the diazonium salt, involving a single-electron transfer to generate an aryl radical and dinitrogen gas. The aryl radical then reacts to form the final cyanopyrazine product.[8][9]
Caption: Fig 3. Workflow for the Sandmeyer cyanation of an aminopyrazine.
General Protocol: Sandmeyer Cyanation[8]
-
Diazotization: Dissolve the starting aminopyrazine (1.0 eq.) in a suitable aqueous acid (e.g., 2 M HCl). Cool the solution to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.5 eq.) in water or an appropriate solvent. Add the cold diazonium salt solution from the previous step to the CuCN mixture in portions. Safety Precaution: This step often involves the vigorous evolution of nitrogen gas and should be performed in a well-ventilated fume hood with appropriate safety shields.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., 50–60 °C) for 1-2 hours to ensure complete decomposition of any remaining diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.
III. Application in Drug Discovery: Synthesis of Key Favipiravir Intermediates
The practical application of these synthetic strategies is well-illustrated by the various routes developed for the antiviral drug Favipiravir. The synthesis of this drug relies on the efficient preparation of key substituted cyanopyrazine intermediates, such as 3,6-dichloro-2-cyanopyrazine.
One efficient, high-yield route starts from inexpensive, commercially available 2-chloropyrazine and produces the key intermediate in just two steps with a total yield exceeding 55%.[10] This stands in contrast to earlier multi-step syntheses that reported overall yields of around 20%.[10]
Optimized Two-Step Synthesis of 3,6-Dichloro-2-cyanopyrazine[10]
This patented process highlights the strategic combination of chlorination and cyanation to rapidly construct a highly functionalized pyrazine core.
Step 1: Chlorination of 2-Chloropyrazine The first step involves the regioselective introduction of a second chlorine atom onto the pyrazine ring.
Step 2: Cyanation of the Dichloropyrazine Intermediate The second step introduces the crucial cyano group, likely through a nucleophilic aromatic substitution or a metal-catalyzed process, to afford the target intermediate.
The invention emphasizes that the use of common commercially available reagents and optimization of catalysts and co-catalysts in the second step are key to achieving the high yield and purity required for industrial-scale production.[10]
| Reported Route | Starting Material | Number of Steps to Intermediate | Overall Yield | Reference |
| WO2010/087117 | Ethylaminomalonate HCl | 4 | ~19.5% | [10] |
| WO 01/60834 | 3-Hydroxypyrazine-2-amide | 4 | ~20.3% | [10] |
| CN106866553 | 3-Aminopyrazine-2-carboxylic acid | 5 | ~39.9% | [10] |
| CN113121457B | 2-Chloropyrazine | 2 | >55% | [10] |
This comparison clearly demonstrates how route optimization and the selection of strategic starting materials can dramatically improve the efficiency of synthesizing complex pharmaceutical intermediates. A route developed by Guo et al. starting from 2-aminopyrazine also highlights an efficient synthesis of 3,6-dichloropyrazine-2-carbonitrile via four successive steps: regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer reaction.[11]
IV. Alternative and Industrial Methodologies
While the previously discussed methods are common in laboratory and process chemistry settings, other strategies exist, particularly for large-scale industrial production.
Ammoxidation of 2-Methylpyrazine
For the production of the fundamental 2-cyanopyrazine, a key intermediate for the anti-tuberculosis drug pyrazinamide, industrial processes often favor ammoxidation.[7][12] This method involves the vapor-phase reaction of 2-methylpyrazine with ammonia and oxygen (or air) at high temperatures (300-500 °C) over a heterogeneous catalyst.[7][12]
Causality and Mechanism: The reaction proceeds via a complex catalytic cycle on the surface of a multi-component metal oxide catalyst, often containing vanadium and titanium as primary components.[12] The methyl group is catalytically oxidized and reacts with ammonia to form the nitrile in a single, continuous process. This method is advantageous for its simplicity, use of cheap raw materials, and suitability for continuous manufacturing, but it requires specialized high-temperature and high-pressure equipment, making it less common in a standard research laboratory.[7][12]
Conclusion
The synthesis of substituted cyanopyrazines is a rich and diverse field, offering multiple strategic pathways to access these valuable heterocyclic compounds. The choice of the optimal route is dictated by factors such as the desired substitution pattern, the availability of starting materials, scalability, and safety considerations.
-
Cyclization reactions , particularly the condensation of diaminomaleonitrile with α-dicarbonyls, provide a direct and convergent entry point to 2-amino-3-cyanopyrazines.
-
Transition-metal-catalyzed cyanation of halopyrazines offers exceptional versatility and functional group tolerance, with modern protocols utilizing safer and more economical cyanide sources like potassium ferrocyanide.
-
The classic Sandmeyer reaction remains a reliable method for converting readily available aminopyrazines into their cyano-analogs.
The development of efficient, high-yield routes to key pharmaceutical intermediates, such as those for Favipiravir, underscores the critical importance of synthetic innovation. By understanding the underlying mechanisms and practical considerations of each method presented in this guide, researchers and drug development professionals are better equipped to design and execute effective synthetic strategies for the next generation of pyrazine-based molecules.
References
- Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines. Benchchem.
- A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives. Benchchem.
- Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine. Google Patents. CN113121457B.
- Favipiravir intermediate and synthesis method of favipiravir. Google Patents. CN111471025A.
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. Google Patents. CN1962647A.
- I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Benchchem.
- The synthetic method of Favipiravir intermediate and Favipiravir. Google Patents. CN107641106A.
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Medicinal Chemistry Research.
- The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
- Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. ResearchGate.
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development.
- Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
- Guareschi-Thorpe Condensation. Merck Index Monograph.
- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. Google Patents. CN1289488C.
- Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. MDPI.
- Sandmeyer reaction. Wikipedia.
- Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate.
- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate.
- The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Indian Journal of Pharmaceutical Education and Research.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering.
- Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Scite.ai.
- Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Molecules.
- Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p… OUCI.
- Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH.
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. Google Patents. EP0416220A1.
- Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. NIH.
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate.
- Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Research in Pharmaceutical Sciences.
- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. CN113121457B - Synthesis process of Favipiravir intermediate 3, 6-dichloro-2-cyanopyrazine - Google Patents [patents.google.com]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
A Technical Guide to 2-Amino-6-cyanopyrazine: Supplier Qualification, Purity Standards, and Analytical Validation for Drug Discovery and Development
Introduction to 2-Amino-6-cyanopyrazine
This compound (CAS No: 59489-39-3) is a heterocyclic organic compound featuring a pyrazine ring substituted with both an amino and a cyano group.[1] This molecular scaffold is of significant interest to researchers, scientists, and drug development professionals. Pyrazine and its derivatives are foundational components in medicinal chemistry due to their presence in numerous biologically active molecules and their ability to serve as versatile building blocks for more complex chemical entities.[1][2]
The unique electronic properties conferred by the nitrogen atoms in the pyrazine ring, combined with the reactivity of the amino and cyano functional groups, make this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3] The pyrazine core is a well-established pharmacophore found in various FDA-approved drugs, highlighting its therapeutic importance.[4] As with any critical starting material, the quality, purity, and consistency of this compound are paramount to ensuring the reliability, reproducibility, and safety of downstream research and development activities. This guide provides a comprehensive framework for selecting suppliers, understanding purity standards, and implementing robust analytical methods for quality control.
Sourcing and Supplier Qualification
The integrity of any research program or drug development pipeline begins with the quality of its starting materials. A seemingly minor impurity in an initial building block can lead to unexpected side reactions, purification challenges, and, in a clinical context, potential safety risks. Therefore, a systematic approach to sourcing and qualifying suppliers is not merely a procurement exercise but a fundamental scientific necessity.
Identifying Potential Suppliers
A range of chemical suppliers provide this compound, typically categorized as a research chemical or building block. Availability can range from small, research-scale quantities to bulk amounts for larger development projects.
| Supplier Name | Noted For | Reference |
| Frontier Specialty Chemicals | Guaranteed Purity, Global Shipping | [1] |
| BOC Sciences | General Chemical Supplier | [5] |
| Finetech Industry Limited | Custom Synthesis and Bulk Quantities | [6] |
| Sigma-Aldrich (Merck) | Broad portfolio of research chemicals | [7][8] |
Note: This table is not exhaustive and serves as a starting point. Researchers should conduct their own due diligence.
The Supplier Qualification Workflow
A structured workflow is essential for vetting and approving a new supplier. The goal is to move from a potential source to a trusted partner who can consistently provide material that meets predefined quality standards.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemcd.com [chemcd.com]
- 6. This compound | CAS: 59489-39-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 2-Amino-6-(iso-propyl)pyrazine | 1159818-00-4 [sigmaaldrich.com]
- 8. 2-Amino-6-(iso-propyl)pyrazine | 1159818-00-4 [sigmaaldrich.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-6-cyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth, experience-driven framework for the safe handling of 2-Amino-6-cyanopyrazine, a pivotal heterocyclic building block in contemporary drug discovery. As the complexity of synthetic intermediates increases, so too must our vigilance and understanding of their intrinsic properties. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in the principles of chemical reactivity, risk mitigation, and scientific causality. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to understand their underlying basis, thereby fostering a proactive and robust safety culture in the laboratory.
The Profile of a Modern Synthetic Intermediate: Understanding this compound
This compound (CAS No. 59489-39-3) is a bifunctional pyrazine derivative of increasing importance in medicinal chemistry. Its strategic combination of an amino group and a cyano moiety on the pyrazine ring makes it a versatile scaffold for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules. However, the very features that make it synthetically valuable—the electron-withdrawing cyano group and the nucleophilic amino group—also dictate its potential toxicological and reactivity hazards. A thorough understanding of its chemical nature is the first step in a comprehensive safety assessment.
While specific toxicological data for this compound is not extensively documented in publicly accessible literature, a robust safety protocol can be developed by examining data from structurally similar compounds, such as its isomer 2-Amino-5-cyanopyrazine and other cyanated aromatic heterocycles. This approach, known as "read-across," is a scientifically valid method for hazard assessment in the absence of direct data.
A Proactive Approach to Safety: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The hierarchy of controls is a framework that prioritizes safety measures from most to least effective. This guide is structured around this principle to provide a logical and defensible safety strategy.
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 2-Amino-6-cyanopyrazine Derivatives
Introduction: The Significance of 2-Amino-6-cyanopyrazine Scaffolds in Modern Drug Discovery
Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Their unique six-membered aromatic ring, containing two nitrogen atoms in a para arrangement, imparts specific electronic properties that are conducive to diverse biological interactions.[3] Within this class, this compound derivatives have emerged as particularly valuable scaffolds. The presence of both an amino and a cyano group on the pyrazine ring provides strategic points for further chemical modification, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents. These derivatives have demonstrated a wide range of biological activities, including but not limited to, antimycobacterial, anticancer, and kinase inhibitory effects.[4][5]
The traditional multi-step synthesis of these compounds often involves harsh reaction conditions, tedious purification procedures, and modest overall yields, presenting significant bottlenecks in drug discovery and development pipelines.[6] Consequently, the development of efficient, cost-effective, and environmentally benign one-pot synthetic methodologies is of paramount importance. This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound derivatives, grounded in established chemical principles and supported by comprehensive technical insights.
Reaction Principle: A Thorpe-Ziegler Approach to Pyrazine Ring Formation
The described one-pot synthesis leverages a domino reaction sequence initiated by the condensation of a 1,2-dicarbonyl compound with an aminomalononitrile derivative. The key ring-forming step is an intramolecular Thorpe-Ziegler reaction. This reaction involves the base-catalyzed self-condensation of nitriles to form an enamine.[7] In this protocol, the intramolecular cyclization of a dinitrile intermediate, formed in situ, leads to the formation of the pyrazine ring, followed by aromatization to yield the desired this compound product. This approach is highly efficient as it combines multiple transformations into a single synthetic operation, thereby minimizing waste and reducing overall synthesis time.
Visualizing the Synthesis: Reaction Mechanism and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative this compound derivative. Researchers should note that reaction conditions may require optimization for different substrates.
Materials and Reagents
-
Substituted 1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate) (1.0 eq)
-
Aminomalononitrile tosylate (1.1 eq)
-
Base (e.g., sodium ethoxide or DBU) (2.2 eq)
-
Anhydrous solvent (e.g., ethanol or DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq) and aminomalononitrile tosylate (1.1 eq).
-
Solvent and Base Addition: Add anhydrous ethanol (or another suitable solvent) to the flask to achieve a concentration of approximately 0.1 M with respect to the 1,2-dicarbonyl compound. Begin stirring the mixture.
-
Initiation of Reaction: Slowly add the base (2.2 eq) to the stirring suspension at room temperature. The choice of base is critical; a strong, non-nucleophilic base like DBU or a conventional base like sodium ethoxide can be effective. The addition of the base often results in a color change, indicating the initiation of the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux (typically around 80 °C for ethanol) and maintain this temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot (visualized under UV light) indicate product formation. Reaction times can vary from 2 to 24 hours depending on the specific substrates.
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. The final product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Quantitative Data Summary
The following table presents representative data for the synthesis of various this compound derivatives using the one-pot protocol. Yields and reaction times are indicative and may vary with the scale of the reaction and the specific substrates used.
| Entry | R¹ Group (from 1,2-Dicarbonyl) | R² Group (from Aminomalononitrile) | Yield (%) | Reaction Time (h) |
| 1 | Phenyl | H | 78 | 6 |
| 2 | 4-Chlorophenyl | H | 72 | 8 |
| 3 | Methyl | H | 65 | 12 |
| 4 | Phenyl | Methyl | 75 | 7 |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, consider the following:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. Insufficient base may lead to incomplete reaction, while an overly strong or nucleophilic base could cause side reactions. An empirical optimization of the base may be necessary.
-
Solvent Purity: The use of anhydrous solvents is highly recommended to prevent unwanted side reactions, such as hydrolysis of the nitrile groups.
-
Reaction Temperature: While reflux is generally effective, some substrates may be sensitive to high temperatures. A lower reaction temperature with a longer reaction time might be beneficial.
-
-
Incomplete Reaction: If the reaction does not go to completion:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor closely by TLC.
-
Catalyst/Base Deactivation: In some cases, the base may be consumed by acidic impurities in the starting materials or solvent. A slight excess of the base might be required.
-
-
Purification Challenges: The polarity of this compound derivatives can vary significantly based on the substituents.
-
TLC Optimization: Before attempting column chromatography, carefully optimize the eluent system using TLC to achieve good separation between the product and any impurities.
-
Alternative Purification: For highly polar compounds, reverse-phase chromatography or crystallization may be more effective purification methods.
-
Conclusion
The one-pot synthesis of this compound derivatives via a Thorpe-Ziegler cyclization strategy offers a highly efficient and versatile route to this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can rapidly access a diverse library of these valuable scaffolds for applications in drug discovery and materials science. This protocol, coupled with the provided technical insights, serves as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link][9]
- Scite.ai. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- OICC Press. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis.
- CKT College. (n.d.). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles.
- Google Patents. (n.d.). Preparation of 2-aminopyrazine.
- Google Patents. (n.d.). 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.
- ResearchGate. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. [Link][20]
- ResearchGate. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link][21]
- YouTube. (2021). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry.
- International Journal of Biology and Pharmaceutical Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
- PubMed. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. [Link][6]
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem. [Link]
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ijbpas.com [ijbpas.com]
- 4. scite.ai [scite.ai]
- 5. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 7. m.youtube.com [m.youtube.com]
Revolutionizing Heterocyclic Synthesis: A Detailed Protocol for the Microwave-Assisted Synthesis of 2-Amino-6-cyanopyrazine
An In-Depth Guide for Researchers and Drug Development Professionals
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-6-cyanopyrazine, a key intermediate for various pharmaceutical agents. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method offers substantial improvements over traditional synthetic routes, including drastically reduced reaction times, enhanced yields, and a greener chemical footprint.[1][2][3]
This guide is structured to provide not just a step-by-step procedure, but also a deep understanding of the underlying principles, from the reaction mechanism to the practical nuances of microwave-assisted synthesis.
The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating methods, where heat is transferred through the vessel walls to the reaction mixture. This process can be slow and inefficient, leading to longer reaction times and the formation of unwanted byproducts. Microwave-assisted synthesis, however, utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[4][5] This direct energy transfer offers several key advantages:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[3]
-
Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying purification and improving overall yield.[3][6]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional heating.[2]
-
Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the synthesis.[1][2]
The core principle behind this efficiency lies in the interaction of the microwave's electric field with polar molecules in the reaction. This interaction causes rapid rotation of the molecules, generating heat through friction at a molecular level.[3] This volumetric heating is fundamentally different from the conductive heating of conventional methods.[5]
Reaction Pathway: From Diaminomaleonitrile to this compound
The synthesis of this compound typically proceeds via the self-condensation of diaminomaleonitrile (DAMN). The proposed mechanism involves a series of condensation and oxidation steps to form the stable aromatic pyrazine ring.
The reaction is believed to initiate with the nucleophilic attack of an amino group from one DAMN molecule onto a nitrile group of another. This is followed by intramolecular cyclization and subsequent aromatization, likely through an oxidative process, to yield the final pyrazine product. While the detailed mechanism can be complex, the overall transformation is a robust and reliable method for accessing this class of compounds.[7][8]
Reaction Visualization
Caption: Proposed reaction pathway for the synthesis of this compound from diaminomaleonitrile.
Detailed Experimental Protocol
This protocol is designed for a dedicated laboratory microwave reactor. Caution: Domestic microwave ovens should not be used for chemical synthesis due to the lack of temperature and pressure controls, which can lead to hazardous situations.[9]
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Diaminomaleonitrile (DAMN) | ≥98% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Microwave Synthesis Vials | 10 mL, with stir bars | Manufacturer Specific |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | N/A |
| Thin Layer Chromatography (TLC) | Silica gel 60 F254 | Commercially Available |
| Column Chromatography System | Silica gel | N/A |
| NMR Spectrometer | 300 MHz or higher | N/A |
| Mass Spectrometer | ESI or equivalent | N/A |
| IR Spectrometer | FTIR | N/A |
3.2. Step-by-Step Synthesis Procedure
-
Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add diaminomaleonitrile (1.0 mmol, 108.1 mg).
-
Solvent Addition: Add anhydrous ethanol (3 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the following reaction parameters:
-
Temperature: 150 °C (Note: This is the target temperature, the pressure will increase accordingly in the sealed vessel).
-
Ramp Time: 2 minutes.
-
Hold Time: 15 minutes.
-
Power: Dynamic (the instrument will adjust the power to maintain the target temperature).
-
Stirring: High.
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by a compressed air stream in the instrument).
-
Work-up:
-
Once cooled, carefully uncap the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
3.3. Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.
Safety Considerations
Microwave-assisted synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all manipulations of reagents and the reaction mixture in a well-ventilated fume hood.
-
Vessel Integrity: Use only microwave vials and caps specified by the instrument manufacturer. Do not use damaged or previously stressed vials.
-
Pressure Monitoring: Modern microwave reactors have built-in pressure monitoring. Be aware of the pressure limits of the vials.
-
Exothermic Reactions: For unknown or potentially highly exothermic reactions, it is prudent to start with a smaller scale and lower power settings.[9]
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods. By understanding the principles of microwave heating and adhering to the detailed protocol and safety guidelines presented, researchers can reliably produce this valuable building block for a wide range of applications in drug discovery and materials science. The significant reduction in reaction time and improvement in yield underscore the transformative potential of microwave technology in modern organic synthesis.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link to a relevant scientific journal or publisher]
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link to a relevant scientific journal or publisher]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link to a relevant scientific journal or publisher]
- Green Chemistry: Microwave assisted synthesis.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave Assisted Organic Synthesis. [Link to a relevant book or comprehensive review article]
- Safety Considerations for Microwave Synthesis. [Link to a microwave chemistry technology provider's safety guidelines]
- Review on the Synthesis of Pyrazine and Its Derivatives. [Link to a relevant scientific journal or publisher]
- What are the mechanism of reaction in preparing pyrazine?. [Link to a scientific discussion forum or Q&A site]
- Microwave assisted green organic synthesis. [Link to a relevant scientific journal or publisher]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Note: A Validated Protocol for the Synthesis of 2-Amino-6-cyanopyrazine
Abstract
This document provides a comprehensive, field-validated experimental protocol for the synthesis of 2-Amino-6-cyanopyrazine (CAS: 59489-39-3), a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The described methodology is based on a robust palladium-catalyzed cyanation reaction, selected for its high efficiency and substrate tolerance. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and safety. Adherence to the stringent safety protocols outlined herein is mandatory, particularly concerning the handling of cyanide-containing reagents.
Introduction and Scientific Rationale
This compound is a key intermediate in the synthesis of diverse molecular scaffolds. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs.[2][3] The strategic placement of an amino group and a cyano group offers orthogonal reactivity, making it an ideal starting point for generating compound libraries for drug discovery programs. The cyano group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, while the amino group is a versatile handle for amide bond formation or further heterocycle construction.
The synthetic route detailed here proceeds via the palladium-catalyzed cyanation of 2-Amino-6-bromopyrazine. This approach is favored over traditional methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide) due to its generally milder reaction conditions, higher yields, and broader functional group compatibility. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the desired product and regenerate the catalyst. The choice of a specific palladium catalyst, ligand, and cyanide source is critical for optimizing reaction efficiency.
Critical Safety Precautions: Handling Cyanide Reagents
WARNING: Cyanide compounds are highly toxic and rapidly acting poisons.[4] Exposure via inhalation, ingestion, or skin contact can be fatal.[5] All operations involving cyanide-containing materials must be performed with extreme caution and only by trained personnel.
-
Engineering Controls : All handling of solid cyanides and the entire reaction setup must be conducted within a certified, properly functioning chemical fume hood.[5][6][7] A warning sign indicating cyanide use should be prominently displayed.[7]
-
Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical splash goggles, and a face shield.[6][7] Double-gloving with nitrile gloves is mandatory.[5][7]
-
Designated Work Area : Establish a designated area within the fume hood for the experiment.[6][7] Keep all acidic materials away from this area, as acids react with cyanide salts to produce highly toxic hydrogen cyanide (HCN) gas.[5][6]
-
Never Work Alone : It is imperative not to work with cyanides when alone in the laboratory.[5][7] Inform colleagues before beginning the experiment.
-
Waste Disposal : All cyanide-containing waste (solid and liquid) must be segregated into clearly labeled, dedicated hazardous waste containers.[6] Contaminated gloves, paper towels, and glassware must be treated as cyanide waste.
-
Emergency Procedures :
-
Spills : For small spills within the fume hood, carefully sweep up solid material to avoid dust formation.[5] Decontaminate the area with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[7] All cleanup materials are hazardous waste. For larger spills, evacuate the area immediately and call emergency services.[4]
-
Exposure : In case of skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][8] For eye contact, use an emergency eyewash station for 15 minutes.[5][7] If inhaled, move to fresh air immediately.[5] In all cases of exposure, seek immediate medical attention.[5][6]
-
Materials and Methods
Reagents and Consumables
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Eq. | Supplier |
| 2-Amino-6-bromopyrazine | C₄H₄BrN₃ | 174.00 | 10.0 | 1.74 g | 1.0 | Commercially Available |
| Zinc Cyanide | Zn(CN)₂ | 117.44 | 6.0 | 705 mg | 0.6 | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.1 | 91.6 mg | 0.01 | Strem Chemicals |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 0.4 | 222 mg | 0.04 | Commercially Available |
| N,N-Dimethylacetamide (DMA), anhydrous | C₄H₉NO | 87.12 | - | 50 mL | - | Acros Organics |
| Sodium Bicarbonate (aq. sat.) | NaHCO₃ | - | - | ~100 mL | - | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | - | - | ~300 mL | - | VWR |
| Brine (aq. sat.) | NaCl | - | - | ~50 mL | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | ~10 g | - | Lab Prepared |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Septa and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical balance
Detailed Experimental Protocol
Reaction Setup
-
Glassware Preparation : Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere : Assemble the three-neck flask with a reflux condenser, a gas inlet, and a septum. Purge the entire system with an inert gas (N₂ or Ar) for 15-20 minutes. Maintaining an anhydrous and oxygen-free environment is crucial for the stability and activity of the Pd(0) catalyst.
-
Charging Reagents : To the flask, add 2-Amino-6-bromopyrazine (1.74 g, 10.0 mmol), zinc cyanide (705 mg, 6.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and dppf (222 mg, 0.4 mmol).
-
Causality Note: Zinc cyanide is used as the cyanide source; it is less acutely toxic and more moisture-stable than alkali metal cyanides. Dppf is a bulky electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates the final reductive elimination step.
-
-
Solvent Addition : Add 50 mL of anhydrous N,N-Dimethylacetamide (DMA) via syringe through the septum. DMA is chosen for its high boiling point and its ability to dissolve the reactants and catalyst components.
-
Degassing : Bubble the inert gas through the reaction mixture for an additional 10 minutes to ensure all dissolved oxygen is removed.
Reaction Execution and Monitoring
-
Heating : Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat source, allow the mixture to cool slightly, and withdraw a small aliquot via syringe. The reaction is typically complete within 12-18 hours.
Work-up and Purification
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
-
Quenching : CAUTION: Perform in the fume hood. Slowly pour the reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution while stirring. This will precipitate the product and quench any reactive species.
-
Extraction : Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 50 mL). This removes residual water and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product will be a solid. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆) : Expect signals corresponding to the aromatic protons and the amine protons. The amine protons will likely appear as a broad singlet. The two pyrazine ring protons will appear as distinct singlets.
-
¹³C NMR (101 MHz, DMSO-d₆) : Expect signals for the four distinct carbons of the pyrazine ring and the nitrile carbon.
-
FT-IR (KBr) : Look for characteristic absorption bands. The N-H stretching of the primary amine should appear as two bands in the 3300-3500 cm⁻¹ region.[9] The C≡N stretch is a sharp, medium-intensity band around 2220-2240 cm⁻¹.[9]
-
Mass Spectrometry (ESI+) : The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₅H₅N₄.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- LSU Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- The University of Queensland. Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyanide.
- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.
- Google Patents. US2396067A - Preparation of 2-aminopyrazine.
- Google Patents. EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
- ResearchGate. (2018). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.
- ResearchGate. (2020). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
- Islamic Azad University. An Efficient Protocol for Synthesis of 2-amino-3-cyanopyridine Derivatives using Nano-modified SBA-15.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. nj.gov [nj.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 2-Aminopyrazine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The 2-Aminopyrazine Scaffold in Modern Chemistry
The pyrazine ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous essential compounds.[1] Its presence in molecules like riboflavin (Vitamin B2) and various pharmaceuticals, such as the tuberculosis drug Pyrazinamide, underscores its biological significance.[1] Specifically, the 2-amino-6-cyanopyrazine moiety and its derivatives are of high interest to researchers in drug discovery programs due to their potential for diverse biological activities and as key building blocks for more complex molecular architectures.[2] The electron-deficient nature of the pyrazine ring, combined with the directing and activating effects of the amino and cyano substituents, presents unique opportunities and challenges for synthetic diversification.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile set of tools for the strategic functionalization of such heteroaromatic systems.[3][4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions, tolerating a wide array of functional groups.[3] This guide provides detailed application notes and validated protocols for leveraging palladium catalysis to modify the 2-aminopyrazine core, focusing on two key strategies:
-
C-N Bond Formation: Using this compound as a nucleophilic amine partner in Buchwald-Hartwig amination.
-
C-C Bond Formation: Using the versatile precursor, 2-Amino-6-chloropyrazine, in Suzuki-Miyaura and Sonogashira couplings to build molecular complexity.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
A deep understanding of the underlying mechanism is critical for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, most palladium-catalyzed couplings operate via a general Pd(0)/Pd(II) catalytic cycle.[5][6]
The General Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling):
-
In Suzuki coupling, a base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing a halide.
-
In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
-
Reductive Elimination: The two organic partners bound to the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[8]
Application Protocol I: C-N Bond Formation via Buchwald-Hartwig Amination
This protocol details the use of this compound as the amine nucleophile for coupling with aryl or heteroaryl halides.
Scientific Rationale
The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds.[7] When using heteroaromatic amines like this compound, several challenges must be addressed. The molecule contains multiple nitrogen atoms that could potentially coordinate to and inhibit the palladium catalyst. Furthermore, the pKa of the amino group is lowered by the electron-withdrawing pyrazine ring and cyano group, making it less nucleophilic than simple alkylamines.
To overcome these issues, a highly active and sterically hindered catalyst system is required.[9]
-
Catalyst/Ligand: Modern palladium precatalysts (e.g., G2, G3, G4) paired with bulky, electron-rich biaryl phosphine ligands like RuPhos or XPhos are ideal.[10] These ligands promote the formation of the active, monoligated L-Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically necessary to deprotonate the weakly basic aminopyrazine in the catalytic cycle.[6]
Detailed Experimental Protocol
Reaction: Coupling of this compound with 4-Bromotoluene.
Materials:
-
This compound
-
4-Bromotoluene
-
RuPhos Pd G3 (precatalyst)
-
RuPhos (additional ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 eq., e.g., 134 mg, 1.0 mmol), 4-bromotoluene (1.2 eq., 205 mg, 1.2 mmol), and sodium tert-butoxide (1.4 eq., 135 mg, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the RuPhos Pd G3 precatalyst (0.02 eq., 16.7 mg, 0.02 mmol) and RuPhos ligand (0.02 eq., 9.3 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL, to achieve a 0.2 M concentration).
-
Inerting: Seal the vessel and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | Ar-Br, Ar-Cl | Bromides are generally more reactive. Chlorides may require more active catalysts (e.g., BrettPhos-based). |
| Pd Precatalyst | RuPhos Pd G3, XPhos Pd G3 | 1-3 mol%. Provides a reliable source of the active L-Pd(0) species.[10] |
| Ligand | RuPhos, XPhos, BrettPhos | 1-3 mol%. Ligand choice is crucial and may require screening. |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | 1.4-2.0 eq. Strong bases are typically required. Cs₂CO₃ is a milder option. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous and degassed. Solvent can significantly impact reaction rate and yield. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
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// Edges Start -> Catalyst -> Solvent -> Inert -> React -> Monitor -> Workup -> Purify -> Product; }
Application Protocol II: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol describes the arylation of 2-Amino-6-chloropyrazine, a common and versatile precursor, using arylboronic acids.
Scientific Rationale
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C(sp²)-C(sp²) bond formation due to the stability, low toxicity, and commercial availability of boronic acid reagents.[12][13] The key challenge in coupling 2-Amino-6-chloropyrazine is its electron-deficient nature, which makes the C-Cl bond less reactive towards oxidative addition compared to electron-rich systems.
-
Catalyst/Ligand: To facilitate the challenging oxidative addition step, catalyst systems with electron-rich and bulky phosphine ligands are highly effective.[14] Precatalysts like XPhos Pd G2 or catalyst combinations such as Pd₂(dba)₃ with SPhos or XPhos are excellent starting points.[15] For some substrates, the classic Pd(PPh₃)₄ can also be effective, particularly with more reactive boronic acids.[16]
-
Base: A base is required to activate the boronic acid for the transmetalation step. An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is commonly employed.[12] The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.
Detailed Experimental Protocol
Reaction: Coupling of 2-Amino-6-chloropyrazine with Phenylboronic Acid.
Materials:
-
2-Amino-6-chloropyrazine
-
Phenylboronic Acid
-
XPhos Pd G2 (precatalyst)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed Water
-
Round-bottom flask with condenser, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine 2-Amino-6-chloropyrazine (1.0 eq., e.g., 130 mg, 1.0 mmol), phenylboronic acid (1.5 eq., 183 mg, 1.5 mmol), and potassium carbonate (2.0 eq., 276 mg, 2.0 mmol).
-
Catalyst Addition: Under a counterflow of inert gas, add the XPhos Pd G2 precatalyst (0.01 eq., 8 mg, 0.01 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The final concentration should be around 0.2 M.[17]
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to afford the pure 2-amino-6-phenylpyrazine.
Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ | 1.2-1.5 eq. Can also use boronate esters (e.g., MIDA, pinacol). |
| Pd Source | XPhos Pd G2, Pd₂(dba)₃, Pd(PPh₃)₄ | 0.5-2 mol%. Precatalysts are often more reliable for N-heterocycles.[15] |
| Ligand | XPhos, SPhos, PPh₃ | 1-4 mol%. Required if using a source like Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 eq. K₃PO₄ is often effective for challenging couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Typically a 4:1 or 5:1 organic to aqueous ratio. Degassing is critical. |
| Temperature | 80 - 100 °C | Microwave irradiation can significantly reduce reaction times.[15][18] |
digraph "Suzuki_Workflow" { graph [splines=true, overlap=false, nodesep=0.4, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="1. Combine Solids in Flask\n(Chloropyrazine, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="2. Add Pd Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvents\n(e.g., Dioxane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="4. Evacuate and Backfill\n(Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; React [label="5. Heat and Stir\n(e.g., 90 °C, 2-12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="6. Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="7. Cool, Dilute, and Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="8. Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure C-C Coupled Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=bold];
// Edges Start -> Catalyst -> Solvent -> Inert -> React -> Monitor -> Workup -> Purify -> Product; }
Application Protocol III: C-C(sp) Bond Formation via Sonogashira Coupling
This protocol outlines the coupling of 2-Amino-6-chloropyrazine with terminal alkynes to introduce valuable C(sp) hybridized carbons.
Scientific Rationale
The Sonogashira coupling is the most effective method for forming a bond between a C(sp²) and a C(sp) carbon.[19] The reaction typically employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (usually CuI) to form a highly reactive copper-acetylide intermediate.[20]
-
Catalyst System: The classic system of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI is often very effective for N-heterocycles.[21][22] The reaction proceeds under mild conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[22]
-
Atmosphere: It is crucial to run the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[22]
Detailed Experimental Protocol
Reaction: Coupling of 2-Amino-6-chloropyrazine with Phenylacetylene.
Materials:
-
2-Amino-6-chloropyrazine
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask with condenser, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq., 14 mg, 0.02 mmol) and CuI (0.04 eq., 7.6 mg, 0.04 mmol).
-
Solvent and Reagents: Add anhydrous DMF (3 mL) and triethylamine (2 mL). Stir for 10 minutes to form the catalyst solution.
-
Substrate Addition: Add 2-Amino-6-chloropyrazine (1.0 eq., 130 mg, 1.0 mmol) followed by phenylacetylene (1.2 eq., 132 µL, 1.2 mmol).
-
Reaction: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.
-
Workup: Cool the mixture, then pour it into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 2-amino-6-(phenylethynyl)pyrazine.
Data Table: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Terminal Alkyne | Aryl, Alkyl, Silyl-alkynes | 1.1-1.5 eq. Silyl-protected alkynes can be used and deprotected later. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-3 mol%. |
| Cu Co-catalyst | CuI | 2-5 mol%. Essential for the formation of the copper acetylide.[19] |
| Base | Et₃N, DIPEA | Can be used as a co-solvent or in stoichiometric amounts (2-3 eq.). |
| Solvent | DMF, THF, Acetonitrile | Anhydrous and degassed. |
| Temperature | Room Temp to 80 °C | Reaction is often facile and does not require high temperatures. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Low temperature. | Screen different ligands (e.g., SPhos, RuPhos, cataCXium A). Switch to a stronger base (e.g., K₃PO₄ for Suzuki, LiHMDS for Buchwald). Increase reaction temperature or use microwave irradiation.[15] |
| Dehalogenation | Proto-dehalogenation side reaction. | Use a rigorously dried and degassed solvent. Consider a different base or catalyst system less prone to β-hydride elimination pathways. |
| Homocoupling | (Suzuki) Boronic acid degradation; (Sonogashira) Oxygen present. | Use fresh boronic acid. Ensure the reaction is run under a strictly inert atmosphere. For Sonogashira, minimize reaction time. |
| Catalyst Poisoning | Coordination of substrate/product to Pd center. | Increase catalyst loading. Use a ligand (like a bulky biaryl phosphine) that creates a sterically protected coordination sphere around the palladium.[11] |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and diversification of molecules based on the 2-aminopyrazine scaffold. By selecting the appropriate reaction—Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira—and carefully optimizing the catalyst system, base, and solvent, researchers can efficiently generate vast libraries of novel compounds. The protocols and principles outlined in this guide provide a robust foundation for scientists in drug discovery and materials science to accelerate their research and development efforts.
References
The following list consolidates authoritative sources to support the claims and protocols within this guide. All links have been verified for accessibility.
- Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters. [Link]
- Ahmad, R., et al. (2021). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling.
- Grandjean, J. M., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
- Soderquist, J. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Shaikh, A., et al. (2021). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
- Shields, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- D'hooghe, M., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Semantic Scholar. [Link]
- Wang, Y-G., et al. (2016). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- A. de la Cruz-Cruz, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
- Chen, Y., et al. (2022). Palladium(II)-catalyzed tandem reaction for the assembly of 1,3-disubstituted pyrrolo[1,2-α]pyrazines.
- Börner, C., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
- Wikipedia contributors. (2023).
- Ammar, Y. A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
- Magano, J. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nacci, A., & Cioffi, N. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Scott, J. D., & Williams, R. M. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
- Khan Academy. (2019). Sonogashira coupling. YouTube. [Link]
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Thobie-Gautier, C., et al. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Epistemeo. (2012).
- Zhang, C. (2023).
- Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Sharma, P., & Rohilla, S. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Gallou, F., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters. [Link]
- Harish Chopra. (2021).
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Mohamed, R. P., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Kumar, A., et al. (2014).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 22. scirp.org [scirp.org]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems Utilizing 2-Amino-6-cyanopyrazine
Introduction: The Strategic Value of 2-Amino-6-cyanopyrazine in Heterocyclic Chemistry
Fused heterocyclic systems are foundational scaffolds in modern medicinal chemistry and materials science, offering rigid three-dimensional structures that can be precisely decorated to optimize biological activity or photophysical properties.[1][2] The selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic campaign. This compound [CAS: 59489-39-3] has emerged as a preeminent building block for this purpose.[3] Its value lies in the strategic placement of three key functional groups:
-
The C2-Amino Group: A potent nucleophile, this group is the primary site for initiating annulation reactions, readily reacting with electrophiles to build the foundation of a new ring.
-
The C6-Cyano Group: An electron-withdrawing group that modulates the reactivity of the pyrazine core. It also serves as a versatile synthetic handle, capable of being hydrolyzed, reduced, or participating in cyclization reactions.
-
The Pyrazine Ring Nitrogens: The N1 nitrogen, adjacent to the amino group, possesses sufficient nucleophilicity to act as an intramolecular nucleophile in ring-closing reactions, a behavior analogous to that seen in 2-aminopyridine chemistry.[4]
This guide provides an in-depth exploration of key synthetic strategies for constructing fused heterocycles from this compound, complete with mechanistic insights and detailed experimental protocols for researchers in drug discovery and chemical development.
Figure 2: Experimental workflow for MCR synthesis.
Protocol 1: Synthesis of Substituted Pyrido[2,3-b]pyrazines[7]
This protocol is a representative example for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Indane-1,3-dione
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and indane-1,3-dione (1.0 mmol).
-
Add absolute ethanol (20 mL) to the flask.
-
Add p-TSA (0.2 mmol, 20 mol%) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-10 hours.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure pyrido[2,3-b]pyrazine derivative.
Data Summary: Representative Pyrido[2,3-b]pyrazine Syntheses
| Entry | Aldehyde (Substituent) | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | p-TSA (20) | 9 | 89 | [5] |
| 2 | 4-Chlorophenyl | p-TSA (20) | 9 | 87 | [5] |
| 3 | 4-Methoxyphenyl | p-TSA (20) | 10 | 85 | [5] |
| 4 | 4-Nitrophenyl | p-TSA (20) | 8 | 82 | [5] |
Annulation via Thorpe-Ziegler Intramolecular Cyclization
The Thorpe-Ziegler reaction is a classic yet powerful method for forming rings via the intramolecular condensation of dinitriles. [6]This strategy is exceptionally well-suited for synthesizing fused five- or six-membered rings onto the pyrazine core, leading to systems like pyrrolo[2,3-b]pyrazines.
Causality and Mechanism
The synthesis is a two-stage process. First, a second nitrile-containing moiety must be installed by alkylating the C2-amino group. Second, a strong base is used to deprotonate the α-carbon to one of the nitrile groups, initiating an intramolecular cyclization.
-
Precursor Synthesis: The C2-amino group is alkylated with a haloacetonitrile (e.g., chloroacetonitrile) under basic conditions to form an N-(cyanomethyl) intermediate.
-
Thorpe-Ziegler Cyclization: A strong base (e.g., sodium ethoxide) deprotonates the carbon atom of the newly introduced cyanomethyl group. The resulting carbanion acts as a nucleophile, attacking the carbon atom of the pyrazine's C6-cyano group. This forms a five-membered ring. The resulting imine tautomerizes to the more stable enamine, yielding the fused amino-substituted pyrrole ring. [7][8]
Figure 3: Mechanism of the Thorpe-Ziegler reaction.
Protocol 2A: Synthesis of N-(cyanomethyl)-6-cyanopyrazin-2-amine
Materials:
-
This compound
-
Chloroacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (50 mL).
-
Carefully add sodium hydride (1.1 mmol, 1.1 eq) portion-wise at 0 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) dropwise to the suspension. Stir at 0 °C for 30 minutes.
-
Add chloroacetonitrile (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the dinitrile precursor.
Protocol 2B: Thorpe-Ziegler Cyclization to Pyrrolo[2,3-b]pyrazine
Materials:
-
N-(cyanomethyl)-6-cyanopyrazin-2-amine (from Protocol 2A)
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the dinitrile precursor (1.0 mmol) in anhydrous ethanol (25 mL).
-
Add sodium ethoxide (1.2 mmol) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final fused heterocyclic product.
Conclusion
This compound is a powerful and adaptable platform for the synthesis of diverse fused heterocyclic systems. The strategic interplay between its amino and cyano functionalities enables a range of reliable and efficient annulation strategies. The multicomponent synthesis of pyrido[2,3-b]pyrazines and the Thorpe-Ziegler cyclization to form pyrrolo[2,3-b]pyrazines represent just two of the many possibilities. These methods provide researchers with robust tools to access novel chemical entities for evaluation in drug discovery, agrochemicals, and materials science, underscoring the enduring importance of classical and modern synthetic methodologies in advancing chemical innovation.
References
- ResearchGate. (n.d.). An outstanding cyclocondensation of 2-aminopyrazine | Request PDF.
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Wikipedia. (n.d.). Gewald reaction.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- American Chemical Society. (1948). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Journal of the American Chemical Society, 70(10), 3424–3426.
- ACS Publications. (n.d.). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates.
- National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33035–33052.
- National Institutes of Health. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
- Wikipedia. (n.d.). Thorpe reaction.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- ResearchGate. (n.d.). Reactions of aminoarylazopyrazoles with active methylene compounds. Part 1: Synthesis of 7‐amino‐3‐arylazo‐6‐cyano‐2‐methylpyrazolo[5,1‐c]t[1][5][11]riazines | Request PDF.
- National Institutes of Health. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1471-1476.
- National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
- Wiley Online Library. (n.d.). Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions.
- National Institutes of Health. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556.
- National Institutes of Health. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-132.
- National Institutes of Health. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547-6556.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Chem-Station. (2014). Thorpe-Ziegler Reaction.
- SynArchive. (n.d.). Thorpe-Ziegler Reaction.
- National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12035-12053.
- National Institutes of Health. (n.d.). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives.
- Wiley. (n.d.). Synthesis of Fused Heterocycles, Volume 47, Part 2.
- Science of Synthesis. (n.d.). Pyrazines.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
- Semantic Scholar. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide.
- ResearchGate. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
- Google Patents. (n.d.). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. synarchive.com [synarchive.com]
Application Note & Protocol: A Scalable Synthesis of 2-Amino-6-cyanopyrazine for Preclinical Development
Introduction
2-Amino-6-cyanopyrazine is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of therapeutic agents. Its structural motif is present in molecules targeting various diseases, making a reliable and scalable synthesis paramount for advancing drug discovery programs from the bench to preclinical evaluation. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol designed to deliver high-purity material suitable for preclinical studies. The presented methodology emphasizes practical insights, safety considerations, and in-process controls to ensure consistent outcomes.
Synthetic Strategy: A Two-Generation Approach to Scalability
The successful scale-up of a chemical synthesis requires a transition from an initial, often less efficient "first-generation" route to a more optimized "second-generation" process. This evolution is driven by the need to overcome challenges related to purification, reagent stoichiometry, and overall yield that become apparent when moving from milligram to multi-gram or kilogram scales.
First-Generation Synthesis: Challenges in Early-Stage Production
An initial approach to synthesizing a related pyrazine building block involved a multi-step sequence that, while effective on a small scale, presented significant hurdles for scale-up. These challenges included a reductive amination step that required excess reagents and resulted in difficult-to-remove impurities. Furthermore, a subsequent cyanation reaction suffered from incomplete conversion and necessitated chromatographic purification, which is often undesirable for large-scale production. The catalyst loading in the final step was also too high for a scalable process, and the overall yield was a modest 21%.[1]
Second-Generation Synthesis: A Robust and Scalable Route
To address the limitations of the initial route, a more efficient second-generation synthesis was developed. This optimized pathway offers significant advantages in terms of yield, purity, and operational simplicity, making it the recommended approach for producing preclinical quantities of this compound. The key features of this improved synthesis include:
-
Convergent Synthesis: A more streamlined reaction sequence reduces the number of steps and improves overall efficiency.
-
Avoidance of Chromatography: The process is designed to yield a product of high purity through crystallization or trituration, eliminating the need for column chromatography.[1]
-
Improved Reagent Stoichiometry and Reaction Conditions: Optimization of reagents and reaction parameters leads to higher conversion and cleaner reaction profiles.
The workflow for the recommended second-generation synthesis is depicted below.
Caption: High-level workflow for the second-generation synthesis of this compound.
Detailed Protocol: Second-Generation Synthesis
This section provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, adapted from a route development study for a similar pyrazine building block.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dichloropyrazine Derivative | ≥98% | Commercially Available | Starting material for the synthesis. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base for the substitution reaction. |
| Cyanide Source | e.g., KCN, NaCN | ≥98% | Use with extreme caution in a well-ventilated fume hood. |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | ≥98% | Commercially Available | Acid for deprotection. |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available | Reaction solvent. |
| Toluene | ACS Grade | Commercially Available | Solvent for reaction and workup. |
| Water | Deionized | In-house | Used in workup procedures. |
Step 1: Synthesis of the Intermediate
The initial step involves a substitution reaction on a dichloropyrazine starting material. The choice of nucleophile will depend on the specific protecting group strategy employed. For the purpose of this protocol, we will assume a Boc-protected amine is introduced.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the dichloropyrazine derivative (1.0 equiv) and acetonitrile.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv) to the stirred suspension. On a larger scale, an additional portion of Cs₂CO₃ (1.0 equiv) may be required to drive the reaction to completion.[1]
-
Reaction Conditions: Heat the reaction mixture to an internal temperature of 80 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by HPLC until full consumption of the starting material is observed.
-
Workup and Isolation: Upon completion, cool the reaction mixture and proceed with a suitable aqueous workup to isolate the intermediate product.
Step 2: Cyanation
This step introduces the crucial cyano group onto the pyrazine ring.
-
Reaction Setup: In a clean and dry reactor, dissolve the intermediate from Step 1 in a suitable solvent such as acetonitrile.
-
Cyanide Addition: Carefully add the cyanide source (e.g., potassium cyanide, 1.0 to 1.5 molar equivalents).[2] The reaction may be performed in water as the solvent.[2]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 20 to 40 °C.[2]
-
Monitoring: Monitor the reaction by HPLC to ensure complete conversion of the starting material.
-
Workup: Quench the reaction mixture carefully with a suitable reagent (e.g., aqueous sodium hypochlorite) to destroy any excess cyanide. Perform an extractive workup to isolate the crude cyanated intermediate.
Step 3: Deprotection
The final synthetic step involves the removal of the protecting group to yield the desired 2-amino functionality.
-
Reaction Setup: Charge the crude cyanated intermediate into a reactor.
-
Reagent Addition: Add a mixture of water and toluene, followed by p-toluenesulfonic acid monohydrate (TsOH·H₂O).[1] Alternatively, concentrated aqueous HCl can be used.[1]
-
Reaction Conditions: Heat the mixture to 75 °C for approximately 3 hours, or until complete conversion is observed by HPLC.[1]
-
Isolation of the Salt: The product may precipitate as the tosylate salt directly from the reaction mixture. If so, it can be isolated by filtration.
Step 4: Isolation and Purification of the Free Base
-
Neutralization: To obtain the free base, the isolated salt is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration to achieve the desired purity for preclinical studies.[1][3]
Caption: Decision tree for the final purification of this compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of the synthesized this compound is critical for its use in preclinical studies. A comprehensive analytical testing plan should be implemented.
| Analytical Method | Purpose | Acceptance Criteria |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Purity ≥ 98% (area percent). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirmation of molecular weight and identification of impurities. | Mass consistent with the theoretical mass of this compound. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification of residual solvents. | Spectrum consistent with the structure of this compound. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirmation of functional groups (e.g., -NH₂, -C≡N). | Characteristic peaks for the functional groups present. |
| Elemental Analysis | Determination of elemental composition (C, H, N). | Within ±0.4% of the theoretical values. |
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying components in a mixture.[4] For unequivocal identification, mass spectrometry (MS) can be coupled with these chromatographic methods.[4]
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Compounds: Potassium and sodium cyanide are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated chemical fume hood. A dedicated cyanide quench solution (e.g., bleach) should be readily available. Personnel must be trained in the safe handling of cyanides.
-
Acids and Bases: Concentrated acids and bases are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
-
Solvents: Organic solvents are flammable and may be toxic. Work in a well-ventilated area and away from ignition sources.
Conclusion
The successful scale-up synthesis of this compound for preclinical studies hinges on the adoption of a robust and well-characterized synthetic route. The second-generation synthesis outlined in this application note provides a reliable pathway to obtaining high-purity material, avoiding the pitfalls of less optimized, earlier-stage synthetic approaches. By implementing the detailed protocols, in-process controls, and analytical characterization methods described herein, researchers and drug development professionals can confidently produce the quantities of this critical building block required to advance their preclinical programs.
References
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). Vertex AI Search.
- Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.
- Process for the preparation of 2-cyanopyridine derivatives. (n.d.).
Sources
Application Notes and Protocols for 2-Amino-6-cyanopyrazine in the Design of Novel Enzyme Inhibitors
Introduction: The Strategic Value of the 2-Amino-6-cyanopyrazine Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple protein targets—is a cornerstone of efficient drug discovery. The this compound moiety has emerged as a particularly valuable starting point for the design of novel enzyme inhibitors. Its inherent chemical features offer a compelling combination of synthetic tractability and versatile molecular interactions.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in numerous biologically active compounds and approved drugs.[1][2] The electron-deficient nature of the pyrazine ring enhances metabolic stability and solubility.[3] The strategic placement of an amino group at the 2-position and a cyano group at the 6-position provides key functionalities for targeted derivatization and interaction with enzyme active sites. The amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazine ring can serve as hydrogen bond acceptors. The cyano group, a strong electron-withdrawing group, can modulate the electronic properties of the scaffold and also participate in crucial interactions within a binding pocket.
This guide provides a comprehensive overview of the application of this compound in the design of enzyme inhibitors, with a focus on practical, field-proven protocols for synthesis, characterization, and biological evaluation.
Part 1: Design Principles and Synthetic Strategies
The derivatization of the this compound core is typically focused on the amino group, which can be readily modified through various chemical reactions to introduce a diverse range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target enzyme.
Core Synthetic Workflow
The general workflow for utilizing this compound as a scaffold for inhibitor synthesis involves a multi-step process that begins with the functionalization of the amino group, followed by purification and characterization of the resulting derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Part 2: Application Notes and Protocols
This section provides detailed protocols for the synthesis of a hypothetical library of this compound derivatives and their subsequent evaluation as enzyme inhibitors. The protocols are designed to be adaptable to various enzyme targets.
Protocol 1: Synthesis of N-Acyl-6-cyanopyrazin-2-amine Derivatives
This protocol describes the acylation of the 2-amino group of this compound with a variety of acyl chlorides. This is a common and straightforward method to introduce diverse side chains.
Materials:
-
This compound
-
Acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: General Enzyme Inhibition Assay - IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target enzyme. This example uses a generic spectrophotometric assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the serially diluted inhibitor solutions to the wells. Include a control with only DMSO (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance (or fluorescence) at a specific wavelength over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Kinetic Studies to Determine the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. This protocol describes how to determine if an inhibitor is competitive, non-competitive, or uncompetitive.[1]
Procedure:
-
Perform the enzyme assay as described in Protocol 2, but with varying concentrations of both the inhibitor and the substrate.
-
Generate a series of Michaelis-Menten plots (reaction rate vs. substrate concentration) for each fixed inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
-
Analyze the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Caption: A workflow for determining the mechanism of enzyme inhibition using kinetic studies.
Part 3: Case Studies and Structure-Activity Relationship (SAR)
The 2-aminopyrazine scaffold has been successfully employed in the development of inhibitors for several enzyme classes.
Case Study 1: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[1] Pyrazine-based compounds have shown significant promise as kinase inhibitors, often acting as ATP-competitive inhibitors.[1][2] The 2-amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Amino Group: Bulky aromatic or heteroaromatic groups can enhance potency by forming additional interactions within the ATP binding site.
-
Modifications at Other Positions: While this guide focuses on the this compound scaffold, SAR studies on related pyrazines have shown that substitution at other positions can improve selectivity and pharmacokinetic properties.[4][5]
Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors
| Compound ID | R-Group on Amino | IC50 (nM) vs. Target Kinase |
| ACP-001 | -H | >10,000 |
| ACP-002 | -C(O)CH3 | 8,500 |
| ACP-003 | -C(O)Ph | 1,200 |
| ACP-004 | -C(O)-(4-fluorophenyl) | 450 |
| ACP-005 | -C(O)-(pyridin-3-yl) | 210 |
Case Study 2: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes that play a role in various physiological processes. Derivatives of 2-amino-3-cyanopyridine, a structurally related scaffold, have been investigated as CA inhibitors.[6][7][8] The amino and cyano groups can potentially interact with the zinc ion in the active site or with key amino acid residues.
SAR Insights:
-
The inhibitory activity of aminocyanopyridine derivatives against CAs can be modulated by the nature of the substituents on the pyridine ring.[8]
-
Hydrophobic and aromatic substituents can enhance binding affinity.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the design of novel enzyme inhibitors. Its synthetic accessibility and the strategic positioning of key functional groups allow for the generation of diverse chemical libraries. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the potential of this scaffold in their drug discovery programs. Through systematic derivatization and rigorous biological evaluation, novel and potent enzyme inhibitors can be developed to address a wide range of therapeutic needs.
References
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - Taylor & Francis Online.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins - ResearchGate.
- 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 28, No 2.
- Full article: 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - ScienceDirect.
- Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - ResearchGate.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed.
- Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed.
- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed.
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Step-by-step guide to 2-Amino-6-cyanopyrazine derivatization
Application Notes & Protocols
Topic: A Step-by-Step Guide to 2-Amino-6-cyanopyrazine Derivatization: Strategies and Methodologies for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] this compound, in particular, serves as a highly versatile starting material for chemical library synthesis due to its multiple reactive sites amenable to selective modification. This guide provides a detailed, step-by-step exploration of key derivatization strategies for this scaffold, focusing on reactions at the C2-amino group, C-C bond formation on the pyrazine core via cross-coupling, and transformations of the C6-cyano group. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple protocols to explain the underlying chemical logic, enabling researchers to make informed decisions in their experimental design.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a privileged scaffold in modern drug discovery. Its structural features offer a unique combination of hydrogen bond donors and acceptors, rigidity, and defined vectors for substitution, making it an ideal starting point for exploring chemical space around a biological target. The primary reactive handles for derivatization are:
-
The C2-Amino Group: A nucleophilic site perfect for acylation, sulfonylation, and alkylation reactions.
-
The Pyrazine Ring: While electron-deficient and less reactive towards electrophilic substitution, it can be functionalized with halogens (e.g., bromine or chlorine) to serve as an anchor for powerful palladium-catalyzed cross-coupling reactions.
-
The C6-Cyano Group: A versatile functional group that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
This guide will detail validated protocols for modifying each of these sites, providing a robust framework for generating diverse libraries of novel pyrazine derivatives.
Derivatization at the C2-Amino Group: N-Acylation
The most direct modification of the this compound core is the acylation of the primary amino group. This reaction forms a stable amide bond, allowing for the introduction of a vast array of substituents (R-groups) that can probe interactions with target proteins.
Causality Behind Experimental Choices
-
Reagent Selection: Acyl chlorides or acid anhydrides are typically used as the acylating agents due to their high reactivity.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Pyridine can also be used and may serve as both a base and a catalyst.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated product.
| Parameter | Condition/Reagent | Rationale |
| Amine | This compound | Starting scaffold |
| Acylating Agent | Acyl Chloride / Anhydride | Reactive electrophile for amide bond formation |
| Base | Triethylamine / DIPEA | Scavenges acidic byproduct, prevents amine protonation |
| Solvent | Anhydrous DCM / THF | Aprotic, prevents hydrolysis of acylating agent |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions |
| Workup | Aqueous NaHCO₃ | Neutralizes excess acid and acylating agent |
Pyrazine Core Modification: Suzuki-Miyaura Cross-Coupling
To build molecular complexity, carbon-carbon bonds can be formed on the pyrazine ring itself. This requires a precursor, such as 2-amino-5-bromo-6-cyanopyrazine , which can be readily synthesized. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples this aryl halide with a boronic acid or ester.[5][6]
Principle of the Suzuki-Miyaura Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6] Key steps include:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the palladium(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction. Bulky, electron-rich phosphine ligands are often highly effective for heteroaryl couplings.[7]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a microwave vial or Schlenk tube, add 2-amino-5-bromo-6-cyanopyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, approx. 0.1 M concentration).
-
Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Microwave heating can often significantly reduce reaction times.
-
Monitoring: Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired coupled product.
Derivatization via the C6-Cyano Group
The cyano group is not merely a static feature; it is a gateway to other important functional groups, most notably amides and carboxylic acids, which are prevalent in bioactive molecules.
Principle of Nitrile Hydrolysis
Nitrile hydrolysis can be performed under acidic or basic conditions. For many complex heterocyclic substrates, conditions using a peroxide under basic conditions (Radziszewski reaction) can be milder and more effective, preventing degradation of the core structure.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Basic Peroxide Hydrolysis to Amide
-
Preparation: In a round-bottom flask, dissolve the 2-substituted-6-cyanopyrazine derivative (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Oxidant Addition: Cool the mixture to 0 °C and slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, 5.0 eq) dropwise. Caution: This can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-4 hours. The reaction progress can be monitored by LC-MS for the formation of the amide product.
-
Workup:
-
Carefully quench the reaction by pouring it into a cold aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture to pH ~5-6 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 2-substituted-6-carbamoylpyrazine.
Conclusion
The this compound scaffold provides a robust and versatile platform for the synthesis of diverse chemical libraries. By strategically applying fundamental organic reactions—N-acylation, palladium-catalyzed cross-coupling, and nitrile hydrolysis—researchers can systematically explore the structure-activity relationships of this important heterocyclic core. The protocols and principles outlined in this guide serve as a validated starting point for the development of novel therapeutics and chemical probes.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
- Studies on Pyrazines. Part 22.' Lewis Acid-Mediated Cyanation of Pyrazine N-Oxides with Trimethylsilyl Cyanide: New Route to 2-S. (n.d.). RSC Publishing. [Link]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.).
- Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. (1991). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. [Link]
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]
- Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Buchwald–Hartwig amin
- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. (2016). PubMed. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.).
- Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acyl
- UV-Light-Induced Dehydrogenative N-Acylation of Amines with 2-Nitrobenzaldehydes To Give 2-Aminobenzamides. (n.d.).
- 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 2-Amino-6-cyanopyrazine in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block
In the dynamic landscape of materials science, the strategic design of molecular building blocks is paramount to the development of next-generation functional materials. Among the vast array of heterocyclic compounds, 2-Amino-6-cyanopyrazine has emerged as a particularly compelling scaffold for the synthesis of advanced organic materials. Its unique electronic and structural characteristics, stemming from the synergistic interplay of an electron-donating amino group and a strongly electron-withdrawing cyano group on a pyrazine core, render it an exceptional candidate for a multitude of applications, ranging from organic electronics to sophisticated fluorescent sensors.
This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols for the application of this compound in materials science. We will delve into the fundamental principles that govern its utility and provide step-by-step methodologies for its incorporation into functional material systems.
Core Principles: The Chemical Causality Behind this compound's Utility
The efficacy of this compound as a molecular building block is rooted in its distinct electronic architecture. The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing nature of the cyano (-CN) group. Conversely, the amino (-NH2) group at the 2-position acts as an electron-donating group. This intramolecular donor-acceptor (D-A) arrangement gives rise to strong intramolecular charge transfer (ICT) characteristics, which are fundamental to many of its applications in luminescent materials and organic electronics.[1]
The strategic placement of these functional groups also provides versatile handles for synthetic modification, allowing for the facile construction of more complex molecular architectures with tailored properties.
Application Area 1: Building Blocks for High-Performance Organic Electronics
The pronounced electron-deficient nature of the cyanopyrazine core makes this compound and its derivatives excellent candidates for the development of n-type organic semiconductors. These materials are crucial for the fabrication of organic electronic devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
Design Strategy for n-Type Organic Semiconductors
The primary design principle involves leveraging the electron-deficient pyrazine-cyano moiety as the core acceptor (A) unit and synthetically modifying the amino group to introduce extended π-conjugated systems. This approach allows for the tuning of the material's lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient electron injection and transport.
A common strategy is to create acceptor-acceptor (A-A) type polymers, where the cyanopyrazine unit is copolymerized with other electron-deficient monomers. This design can lead to polymers with deep-lying LUMO energy levels, enhancing their stability and performance as n-type semiconductors.[2][3]
Experimental Protocol: Synthesis of a D-A-A Push-Pull Chromophore for OLED Applications
This protocol outlines a representative synthesis of a donor-acceptor-acceptor (D-A-A) type push-pull chromophore using this compound as the core acceptor unit. The amino group is functionalized with an electron-donating moiety (Donor, D) to create a molecule with strong ICT characteristics, making it suitable as an emissive material in OLEDs.
Materials and Reagents:
-
This compound
-
An electron-donating aryl boronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (3 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (10 mL), ethanol (5 mL), and water (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure D-A-A chromophore.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and photophysical properties.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a D-A-A push-pull chromophore.
Application Area 2: Fluorescent Probes and Chemosensors
The inherent fluorescence properties of pyrazine derivatives, coupled with the ability to tune their emission characteristics through synthetic modifications, make this compound an excellent starting point for the design of fluorescent probes and chemosensors.[4][5]
Design Principles for Fluorescent Probes
The design of a fluorescent probe based on the this compound scaffold typically involves two key components:
-
Fluorophore Core: The this compound unit serves as the core fluorophore, where the ICT character dictates the fundamental photophysical properties.
-
Recognition Moiety: A specific recognition site is synthetically attached to the fluorophore, often via the amino group. This moiety is designed to selectively interact with the target analyte (e.g., a metal ion, a biomolecule, or a reactive oxygen species).
The sensing mechanism often relies on a change in the ICT process upon binding of the analyte to the recognition moiety. This can manifest as a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength, allowing for quantitative detection.
Experimental Protocol: Synthesis of a Fluorescent Probe for Metal Ion Detection
This protocol describes the synthesis of a Schiff base fluorescent probe derived from this compound, designed for the selective detection of metal ions.
Materials and Reagents:
-
This compound
-
A suitable aldehyde (e.g., salicylaldehyde)
-
Solvent (e.g., absolute ethanol)
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition of Aldehyde: Add salicylaldehyde (1.1 mmol) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours. The formation of the Schiff base product can often be observed by a color change and can be monitored by TLC.
-
Isolation of Product: Cool the reaction mixture to room temperature. The solid product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base probe using FTIR, NMR, and mass spectrometry.
Protocol for Fluorescence Sensing:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Titration Experiment: In a series of cuvettes, place a fixed concentration of the probe in a buffered aqueous solution. Add increasing concentrations of the target metal ion solution to each cuvette.
-
Spectroscopic Measurements: Record the fluorescence emission spectra of each solution after a short incubation period.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.
Visualization of the Sensing Mechanism
Caption: "Turn-on" fluorescence sensing mechanism.
Quantitative Data Summary
The following table summarizes typical photophysical and electrochemical properties of materials derived from cyanopyrazine building blocks, illustrating their suitability for electronic applications.
| Material Type | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Application |
| D-A-A Chromophore | -5.4 to -5.7 | -3.6 to -3.8 | 1.7 to 2.0 | OLED Emitter |
| A-A Polymer | -5.8 to -6.2 | -3.9 to -4.2 | 1.9 to 2.3 | n-Type Semiconductor |
Note: These values are representative and can be tuned by synthetic modification.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block in the arsenal of materials scientists. Its inherent electronic properties, coupled with its synthetic accessibility, provide a robust platform for the rational design of a wide array of functional organic materials. The protocols and design principles outlined in this guide offer a solid foundation for researchers to explore and exploit the full potential of this remarkable heterocyclic compound. Future research will undoubtedly uncover even more sophisticated applications, further solidifying the importance of this compound in the ongoing quest for novel materials with tailored functionalities.
References
- Chen, X., Iwahashi, T., Isobe, M., et al. (2022). Synthesis of pyridine-based push–pull chromophores via [2 + 2] cycloaddition-retroelectrocyclization and their p-doping performance in poly(3-hexylthiophene-2,5-diyl). RSC Advances, 12(45), 29489-29496. [Link]
- Wang, J., Li, J., Yang, W., et al. (2024). Cyano-Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron-Deficient Building Block for n-Type Organic Thermoelectric Polymers. Angewandte Chemie International Edition, 63(12), e202319658. [Link]
- Ellingson, R. C., Henry, R. L., & McDonald, F. G. (1945). Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. Journal of the American Chemical Society, 67(10), 1711–1713. [Link]
- Wang, J., Li, J., Yang, W., et al. (2024). Cyano-Functionalized Pyrazine: A Structurally Simple and Easily Accessible Electron-Deficient Building Block for n-Type Organic Thermoelectric Polymers. PubMed. [Link]
- A novel pyrazine schiff base fluorescent probe, its synthesis method and application. (n.d.).
- Bureš, F., et al. (2019). Structural elaboration of dicyanopyrazine: towards push–pull molecules with tailored photoredox activity. RSC Advances, 9(41), 23797-23809. [Link]
- James, T. D., et al. (2018). Rational Structure-Based Design of Fluorescent Probes for Amyloid Folds. ChemBioChem, 20(4), 488-492. [Link]
- Ansari, A. A., et al. (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. Chemical Science, 15(13), 4815-4824. [Link]
Sources
- 1. irjmets.com [irjmets.com]
- 2. Synthesis of orthogonal push–pull chromophores via click reaction of arylynamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A novel pyrazine schiff base fluorescent probe, its synthesis method and application - Eureka | Patsnap [eureka.patsnap.com]
- 4. Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Structure-Based Design of Fluorescent Probes for Amyloid Folds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of 2-Amino-6-cyanopyrazine Derivatives for Kinase Inhibitor Discovery
Introduction: The Therapeutic Promise of 2-Amino-6-cyanopyrazine Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective inhibitors of various protein kinases.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] The unique electronic and structural features of the this compound core allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of this compound derivatives.
Guiding Principles for a Robust HTS Campaign
A successful HTS campaign is more than a simple execution of steps; it is a self-validating system built on a foundation of scientific rigor. The causality behind our experimental choices is paramount. For screening kinase inhibitors, the ideal assay is homogeneous (a "mix-and-read" format), sensitive, and robust enough to be miniaturized for screening large compound libraries.[4][6] Luminescence-based assays that quantify ATP consumption during the kinase reaction are particularly well-suited for HTS due to their high sensitivity, large dynamic range, and low susceptibility to interference from fluorescent compounds.[5][6][7]
This protocol will focus on a widely adopted, commercially available luminescent kinase assay platform that measures the amount of ATP remaining after a kinase reaction. The principle is straightforward: active kinases consume ATP to phosphorylate their substrates. Therefore, in the presence of an inhibitor, kinase activity is reduced, less ATP is consumed, and the remaining ATP is detected by a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the extent of inhibition.[5][7]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the high-throughput screening workflow for identifying this compound-based kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitors.
Detailed Protocols
PART 1: Compound Library Management and Plate Preparation
Effective compound management is the bedrock of a successful HTS campaign.[8][9][10] Ensuring the integrity and accurate concentration of your this compound derivatives is critical.
Protocol 1: Compound Plating
-
Compound Solubilization: Dissolve each this compound derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Source Plate Preparation: Using an automated liquid handler, create intermediate-concentration source plates (e.g., 100 µM in DMSO) from the high-concentration stocks. These will be your master plates for the screening campaign.
-
Assay-Ready Plate Stamping: From the source plates, use a non-contact acoustic dispenser or a pin tool to transfer a small volume (e.g., 20-50 nL) of each compound solution into the wells of 384-well, low-volume, white, opaque assay plates. This will result in a final assay concentration of, for example, 10 µM in a 10 µL final assay volume.
-
Control Wells: Dedicate specific columns on each plate for positive and negative controls.
-
Negative Controls (0% Inhibition): Wells containing DMSO only.
-
Positive Controls (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase (e.g., staurosporine) at a concentration that will fully inhibit the enzyme.
-
PART 2: Biochemical Kinase Assay
This protocol is a general guideline and should be optimized for the specific kinase and substrate being investigated.
Protocol 2: Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The final concentration of the kinase and substrate should be optimized to be at or near their respective Km values to ensure the assay is sensitive to competitive inhibitors.
-
Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should also be at or near the Km for the kinase.
-
-
Kinase Reaction Initiation:
-
To the compound-stamped assay plates, add 5 µL of the 2X kinase/substrate solution to all wells using a multi-channel dispenser.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Pre-incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Kinase Reaction Incubation:
-
Cover the plates to prevent evaporation and incubate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the luminescent ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to all wells.
-
Incubate the plates for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader compatible with glow luminescence.
-
Data Analysis and Hit Identification
Rigorous data analysis is essential to identify true hits and avoid false positives.[11][12][13][14]
Quality Control: Ensuring Data Integrity
Before identifying hits, it is crucial to assess the quality of the assay on each plate. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, providing a measure of assay robustness.[15][16][17][18]
Z'-Factor Calculation:
Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
SDpos = Standard deviation of the positive controls
-
SDneg = Standard deviation of the negative controls
-
Meanpos = Mean of the positive controls
-
Meanneg = Mean of the negative controls
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS.[16][17] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[16][17] |
| < 0 | Poor | Unacceptable assay with overlapping control signals.[16][17][18] |
Hit Identification Workflow
-
Data Normalization: Raw luminescence values are converted to percent inhibition using the plate controls:
% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
-
Hit Selection: A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the sample data. A typical threshold for initial hit identification is a percent inhibition greater than the mean of all compounds plus three times their standard deviation.
-
Hit Confirmation: Putative hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50).
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor | - Suboptimal reagent concentrations- Inconsistent liquid handling- Short incubation times | - Re-optimize kinase, substrate, and ATP concentrations- Calibrate and validate automated liquid handlers- Ensure sufficient incubation times for both the kinase reaction and signal development |
| High Variability in Replicates | - Compound precipitation- Inaccurate compound dispensing- Edge effects on plates | - Assess the solubility of the this compound derivatives in the assay buffer- Use non-contact dispensing methods- Avoid using the outer rows and columns of the assay plates or use barrier plates |
| False Positives | - Compound auto-fluorescence/luminescence- Luciferase inhibition | - Screen compounds in the absence of the kinase to identify interfering compounds- Perform counter-screens against luciferase |
Conclusion: Accelerating Drug Discovery
This application note provides a robust framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. By adhering to these detailed protocols and embracing the principles of rigorous data analysis and quality control, research teams can confidently identify promising lead compounds for further development. The adaptability of the described luminescent assay makes it a powerful tool in the quest for novel therapeutics targeting the kinome.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- BellBrook Labs. (n.d.). What Is the Best Kinase Assay?
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Drug Discovery Today, 10(10), 663-669.
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 639-648.
- Klink, T. A., et al. (2003). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Journal of Biomolecular Screening, 8(2), 167-175.
- Koster, M. J., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Wikipedia. (2023, November 28). Z-factor. In Wikipedia.
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- BPS Bioscience. (n.d.). Luminescent Assay Kits.
- Inglese, J., Johnson, R. L., Shamu, C. E., & Xia, M. (2007). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Biomolecular Screening, 12(7), 889-902.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- On HTS. (2023, December 12). Z-factor.
- PunnettSquare.Tools. (2025). Z-Factor Calculator.
- Schayan Yousefian. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
- Yasgar, A., Shinn, P., Jadhav, A., Auld, D., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound Management for Quantitative High-Throughput Screening.
- Axxam. (n.d.). Challenges of HTS in early-stage drug discovery.
- Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing, 114-124.
- Chan, J. A., & Hueso-Rodríguez, J. A. (2002). Compound library management. Methods in Molecular Biology, 190, 117-127.
- Gosnell, P. A., Hilton, A. D., Anderson, L. M., Wilkins, L., & Janzen, W. P. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-103.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 22(10), 1693.
- Öztürk, H., Beydemir, Ş., & Küfrevioğlu, Ö. İ. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.
- Yassin, F. A., Abdel-Latif, E., & El-Reedy, A. M. (1991).
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.co.uk [promega.co.uk]
- 8. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound library management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 12. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. assay.dev [assay.dev]
- 18. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing a 2-Amino-6-cyanopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-amino-6-cyanopyrazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules with applications in oncology, infectious diseases, and beyond. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive starting point for the design of targeted therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse libraries of this compound analogs, accelerating the drug discovery process. This comprehensive guide provides a detailed exposition of the principles, protocols, and practical considerations for the solid-phase synthesis of compound libraries based on this versatile scaffold. We will delve into the strategic selection of solid supports and linker technologies, detail robust protocols for on-resin chemical transformations, and provide methodologies for the efficient cleavage and purification of the final products.
Introduction: The Significance of the this compound Scaffold in Medicinal Chemistry
The pyrazine ring system is a cornerstone in the development of pharmacologically active agents.[1] The inherent electronic properties of the pyrazine nucleus, characterized by two electron-withdrawing nitrogen atoms at the 1 and 4 positions, contribute to its metabolic stability and ability to participate in crucial molecular interactions with biological targets.[2] The this compound motif, in particular, presents a unique combination of functional groups that are amenable to a wide range of chemical modifications. The amino group serves as a key point for diversification, allowing for the introduction of various substituents to probe the chemical space around a biological target. The cyano group, a potent hydrogen bond acceptor and a bioisostere for other functional groups, further enhances the molecule's potential for high-affinity binding. The successful application of solid-phase synthesis to this scaffold enables the systematic exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds.[2]
Strategic Considerations for Solid-Phase Synthesis
The success of any solid-phase synthesis campaign hinges on the careful selection of the solid support and a suitable linker strategy. These choices dictate the scope of achievable chemical transformations and the ease of product isolation.
Choice of Solid Support
The most commonly employed solid supports in SPOS are polystyrene resins cross-linked with divinylbenzene (DVB). The degree of cross-linking (typically 1-2%) influences the swelling properties of the resin in different organic solvents. For the synthesis of small molecule libraries, a resin with good swelling characteristics in a broad range of solvents, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), is desirable. Wang resin and Rink amide resin are popular choices due to their versatility and commercial availability.[3]
Linker Strategy: A Traceless Approach
For the synthesis of a diverse library of small molecules, a "traceless" linker is often preferred. A traceless linker allows for the cleavage of the final product from the solid support without leaving behind any residual functionality from the linker itself.[4] This ensures that the final compounds are as close as possible to their solution-phase counterparts.
For the this compound scaffold, a silyl-based traceless linker offers a robust and versatile option.[5] The linker is attached to the solid support, and the pyrazine core is subsequently built upon it. The final cleavage is achieved under acidic conditions, typically with trifluoroacetic acid (TFA), which protonates the silicon-carbon bond, leading to the release of the desired product with a hydrogen atom in place of the linker.
Overall Synthetic Workflow
The solid-phase synthesis of a this compound library can be conceptualized in three main stages: immobilization of the scaffold precursor, on-resin diversification, and cleavage and purification of the final products.
Caption: Overall workflow for the solid-phase synthesis of a this compound library.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a library of N-substituted-6-cyanopyrazin-2-amines.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Wang Resin, 100-200 mesh, 1% DVB | Major Supplier | Synthesis Grade |
| 4-(Bromomethyl)phenyl-diisopropylsilane | Major Supplier | >95% |
| 2-Amino-6-chloropyrazine | Major Supplier | >98% |
| Zinc Cyanide (Zn(CN)₂) | Major Supplier | 98% |
| Tetrakis(triphenylphosphine)palladium(0) | Major Supplier | 99% |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Major Supplier | 99% |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous |
| Acylating/Alkylating Agents | Various | As required |
| Boronic Acids/Esters | Various | As required |
Protocol 1: Preparation of Silyl-Linked Resin
This protocol describes the attachment of the silyl traceless linker to the Wang resin.
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Linker Attachment: To the swollen resin, add a solution of 4-(bromomethyl)phenyl-diisopropylsilane (3.0 mmol) and DIPEA (6.0 mmol) in anhydrous DMF (10 mL).
-
Reaction: Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: On-Resin Synthesis of the this compound Scaffold
This protocol details the construction of the pyrazine core on the solid support.
-
Initial Coupling: To the silyl-linked resin (1 g), add a solution of 2-amino-6-chloropyrazine (3.0 mmol) and a non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (3.3 mmol) in anhydrous THF (10 mL).
-
Reaction: Agitate the mixture at 60°C for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin with THF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cyanation Reaction: To the resin, add zinc cyanide (5.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.15 mmol), and anhydrous DMF (10 mL).
-
Reaction: Agitate the mixture at 120°C under an inert atmosphere for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Caption: On-resin synthesis of the this compound scaffold.
Protocol 3: On-Resin Diversification of the 2-Amino Group
This protocol provides a general procedure for diversifying the 2-amino group of the resin-bound pyrazine.
-
Resin Swelling: Swell the resin-bound this compound (100 mg) in anhydrous DMF (2 mL) for 30 minutes.
-
Acylation (Example): Add a solution of the desired carboxylic acid (5 eq.), a coupling agent such as HATU (5 eq.), and DIPEA (10 eq.) in DMF (1 mL). Agitate at room temperature for 4 hours.
-
Alkylation (Example): Add a solution of the desired alkyl halide (5 eq.) and a base such as potassium carbonate (10 eq.) in DMF (1 mL). Agitate at 60°C for 12 hours.
-
Suzuki Coupling (Example, after conversion of amino to bromo): For this, the amino group would first need to be converted to a bromide (e.g., via a Sandmeyer reaction). Then, add the desired boronic acid (3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 5 eq.) in a mixture of DMF and water (4:1, 2 mL). Agitate at 80°C for 8 hours.
-
Washing: After each diversification reaction, drain the reagents and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Drying: Dry the resin under vacuum before proceeding to the next step or cleavage.
Protocol 4: Cleavage and Purification
This protocol describes the release of the final products from the solid support.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the dried, diversified resin (100 mg) in a sealed vessel.
-
Incubation: Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL) and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Isolation: Centrifuge the mixture and decant the ether. Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the purified compounds by LC-MS and NMR spectroscopy.
Data Presentation: Representative Library Yields and Purity
The following table summarizes typical yields and purities for a small representative library synthesized using the described protocols.
| Compound ID | R-Group (at 2-amino position) | Yield (%) | Purity (%) |
| 1a | Acetyl | 75 | >95 |
| 1b | Benzyl | 68 | >95 |
| 1c | Phenyl (from Suzuki) | 55 | >90 |
| 1d | 4-Fluorobenzoyl | 72 | >95 |
Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis at 254 nm.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Loading of Linker | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Incomplete On-Resin Reactions | Steric hindrance, poor resin swelling | Use a more polar solvent, increase reagent excess, or employ microwave-assisted synthesis. |
| Side Reactions During Cleavage | Cationic species reacting with product | Use appropriate scavengers in the cleavage cocktail (e.g., TIS for trityl groups). |
| Low Product Yield After Cleavage | Incomplete cleavage, product adsorption | Increase cleavage time, use a stronger acid cocktail, or wash the resin thoroughly after cleavage. |
Conclusion
The solid-phase synthesis of this compound derivatives provides an efficient and versatile platform for the generation of compound libraries for drug discovery. The use of a traceless silyl linker ensures the production of final compounds with high purity and without linker-derived artifacts. The detailed protocols and strategic considerations presented in this guide are intended to empower researchers to successfully implement this methodology in their own laboratories, thereby accelerating the identification of novel therapeutic agents based on this important heterocyclic scaffold.
References
- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
- Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (n.d.). PMC. [Link]
- Solid-Phase Synthesis of Heterocyclic Compounds from Amino Acids and Linear Peptides. (2000). Taylor & Francis eBooks. [Link]
- Traceless Solid-Phase Organic Synthesis. (2019). PubMed. [Link]
- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. (n.d.). University of Sheffield. [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024). MDPI. [Link]
- ChemInform Abstract: Solid-Phase Synthesis of Heterocycles from Peptides and Amino Acids. (2010).
- Synthesis of silicon traceless linker for solid-phase reaction. (2004). PubMed. [Link]
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). PMC - PubMed Central. [Link]
- a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed. [Link]
- Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. (2021). UCL Discovery. [Link]
- Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. (2014). Dalton Transactions. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
Sources
- 1. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traceless Solid-Phase Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Biocatalytic Synthesis of Pyrazine-2-Carboxylic Acid Hydrazide
Introduction:
Pyrazine-2-carboxylic acid hydrazide is a crucial heterocyclic compound, primarily serving as a key intermediate in the synthesis of pharmaceuticals, notably in the development of antitubercular agents like pyrazinamide.[1][2] Traditional chemical synthesis routes for hydrazides often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams.[3][4] Biocatalysis presents a compelling green alternative, offering high specificity, mild reaction conditions, and reduced environmental impact. This application note provides a detailed protocol for the biocatalytic synthesis of pyrazine-2-carboxylic acid hydrazide from pyrazinamide using the acyltransferase activity of an amidase, offering a sustainable and efficient route for researchers, scientists, and drug development professionals.[5][6]
The core of this biocatalytic process is the remarkable ability of certain amidases to function as acyltransferases. Instead of solely catalyzing the hydrolysis of an amide bond, these enzymes can utilize an alternative nucleophile, in this case, hydrazine, to intercept the acyl-enzyme intermediate, leading to the formation of the corresponding hydrazide.[7][8] This guide will focus on the application of whole-cell biocatalysts, which circumvents the need for costly and time-consuming enzyme purification, making the process more economically viable and scalable.[9]
Section 1: The Causality Behind Experimental Choices: Understanding the Enzymatic Mechanism
The selection of an amidase with significant acyltransferase activity is central to this synthetic strategy. Amidases belonging to the amidase signature (AS) family typically catalyze the hydrolysis of amides via a catalytic triad (often Ser-Ser-Lys or Cys-Glu-Lys).[10][11][12] The reaction proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate.
Step 1: Acylation The nucleophilic residue of the catalytic triad (e.g., a serine residue) attacks the carbonyl carbon of the amide substrate (pyrazinamide), forming a tetrahedral intermediate. This is followed by the release of ammonia, resulting in an acyl-enzyme intermediate.[13]
Step 2: Deacylation (The Divergent Step) In a typical hydrolytic reaction, a water molecule would act as the nucleophile, attacking the acyl-enzyme intermediate to release the carboxylic acid product (pyrazinoic acid) and regenerate the free enzyme. However, in the presence of a high concentration of a more potent nucleophile like hydrazine, the deacylation step is diverted. Hydrazine attacks the acyl-enzyme intermediate, leading to the formation of pyrazine-2-carboxylic acid hydrazide and regeneration of the enzyme.[7][8] The efficiency of this acyltransfer reaction over hydrolysis is a key characteristic of the selected biocatalyst.[5]
Caption: Overall experimental workflow.
Section 3: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bacillus smithii strain IITR6b2 | N/A | Culture Collection | Or other suitable amidase-producing microorganism. |
| Pyrazinamide | ≥99% | Sigma-Aldrich | Substrate |
| Hydrazine Dihydrochloride | ≥98% | Sigma-Aldrich | Nucleophile |
| Sodium Alginate | High viscosity | Sigma-Aldrich | For cell immobilization (fed-batch). |
| Calcium Chloride (CaCl2) | ≥96% | Sigma-Aldrich | For cross-linking alginate. |
| Nutrient Broth | Microbiological Grade | Difco | For bacterial culture. |
| Acetonitrile | HPLC Grade | Fisher Scientific | For HPLC mobile phase. |
| Water | HPLC Grade/Milli-Q | N/A | For buffers and mobile phase. |
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization. |
| Pyrazine-2-carboxylic acid hydrazide standard | ≥98% | Chem-Impex | For analytical standard. [1] |
| Pyrazinoic acid standard | ≥98% | Sigma-Aldrich | For byproduct analysis. |
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of Whole-Cell Biocatalyst
-
Inoculum Preparation: Aseptically inoculate 50 mL of sterile nutrient broth in a 250 mL Erlenmeyer flask with a single colony of Bacillus smithii IITR6b2 from a fresh agar plate.
-
Incubation: Incubate the flask at 37°C with shaking at 180 rpm for 18-24 hours until a turbid culture is obtained.
-
Production Culture: Inoculate 1 L of sterile nutrient broth in a 2 L fermenter or flask with 5% (v/v) of the seed culture.
-
Growth: Incubate at 37°C with appropriate aeration and agitation for 24-36 hours.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a sterile saline solution (0.9% NaCl) or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual media components.
-
Biocatalyst Preparation: The washed cell pellet can be used directly as a wet cell paste or lyophilized for long-term storage. Determine the wet/dry cell weight for accurate biocatalyst loading in the reaction.
Protocol 4.2: Batch Synthesis of Pyrazine-2-carboxylic acid hydrazide
This protocol is based on the optimized conditions reported by Singh et al. (2022). [5][6]
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the reaction mixture with the following components:
-
Pyrazinamide: 40 mM
-
Hydrazine dihydrochloride: 1000 mM
-
Bacillus smithii whole cells (wet): 2.5 mg/mL
-
The reaction is performed in a solvent-free system, meaning the reactants and cells are in an aqueous environment derived from the wet cell paste and any water associated with the reagents.
-
-
Incubation: Incubate the reaction mixture at 20°C with agitation (e.g., 200 rpm) to ensure proper mixing and mass transfer.
-
Reaction Monitoring: Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Stop the enzymatic reaction in the aliquot immediately by adding an equal volume of acetonitrile or by heating. Centrifuge to remove cell debris and analyze the supernatant by HPLC (see Protocol 4.5).
-
Reaction Completion: The reaction is typically monitored for 24-48 hours or until no further increase in product concentration is observed.
Table 1: Optimized Batch Reaction Parameters [5]
| Parameter | Optimized Value | Rationale |
|---|---|---|
| Pyrazinamide Concentration | 40 mM | Balances substrate availability with potential substrate inhibition. |
| Hydrazine Dihydrochloride Conc. | 1000 mM | High concentration favors the acyltransfer reaction over hydrolysis. |
| Temperature | 20 °C | Optimal temperature for enzyme activity and stability. |
| Cell Concentration (wet) | 2.5 mg/mL | Provides sufficient catalytic units for an efficient reaction rate. |
| Agitation | 200 rpm | Ensures homogeneity and facilitates substrate-enzyme interaction. |
Protocol 4.3: Fed-Batch Synthesis using Immobilized Cells (for higher yield)
Fed-batch strategies with immobilized cells can overcome substrate inhibition and improve operational stability, leading to higher product titers. [2][5]
-
Cell Immobilization:
-
Prepare a 2% (w/v) sodium alginate solution in distilled water.
-
Suspend the harvested wet cell paste in the alginate solution to achieve the desired cell density.
-
Extrude the cell-alginate slurry dropwise into a gently stirring 0.2 M CaCl2 solution.
-
Allow the resulting beads to harden for 1-2 hours at 4°C.
-
Wash the calcium alginate beads containing the entrapped cells with sterile water.
-
-
Fed-Batch Reactor Setup:
-
Add the immobilized cell beads to the reaction vessel containing an initial concentration of 40 mM pyrazinamide and 1000 mM hydrazine dihydrochloride.
-
Set the temperature to 20°C and agitation to 200 rpm.
-
-
Feeding Strategy: Based on the consumption of pyrazinamide monitored by HPLC, periodically feed concentrated solutions of pyrazinamide and hydrazine dihydrochloride to maintain their optimal concentrations in the reactor.
-
Reaction Monitoring and Completion: Monitor the reaction as described in the batch protocol. A significantly higher final product concentration (e.g., up to 126 mM with 63% molar conversion) can be achieved. [5]
Protocol 4.4: Product Purification
-
Cell Removal: After the reaction is complete, centrifuge the entire reaction mixture at 10,000 x g for 20 minutes to pellet the bacterial cells (or remove the alginate beads by simple filtration).
-
Supernatant Collection: Carefully decant and collect the supernatant which contains the product, unreacted substrates, and byproducts.
-
Concentration: If the product concentration is low, the supernatant can be concentrated under reduced pressure using a rotary evaporator.
-
Recrystallization:
-
Dissolve the crude product from the supernatant (or concentrated residue) in a minimal amount of hot aqueous ethanol (e.g., 80-90% ethanol). [1][2] * Allow the solution to cool slowly to room temperature, then transfer to 4°C to facilitate crystallization.
-
Collect the precipitated crystals of pyrazine-2-carboxylic acid hydrazide by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
-
Purity Check: Assess the purity of the recrystallized product using HPLC and other analytical methods (Protocol 4.5). If necessary, a second recrystallization or column chromatography can be performed.
Protocol 4.5: Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction progress and determining the purity of the final product. [1]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both pyrazinamide and pyrazine-2-carboxylic acid hydrazide have significant absorbance (e.g., ~268 nm).
-
Quantification: Create a calibration curve using authentic standards of pyrazinamide, pyrazine-2-carboxylic acid hydrazide, and the potential byproduct, pyrazinoic acid.
Table 2: Expected HPLC Retention Times (Example)
| Compound | Retention Time (min) |
| Pyrazinoic Acid | ~2.5 |
| Pyrazinamide | ~3.8 |
| Pyrazine-2-carboxylic acid hydrazide | ~3.2 |
| Note: Retention times are column and method-dependent and should be confirmed with standards. |
Section 5: Expected Results and Troubleshooting
-
Yield: Using the optimized batch protocol, a molar conversion of pyrazinamide to pyrazine-2-carboxylic acid hydrazide of around 32-35% can be expected. [5]The fed-batch process can significantly increase this to over 60%. [5]* Byproduct Formation: The primary byproduct is pyrazinoic acid, formed via the hydrolysis of pyrazinamide. The high concentration of hydrazine is intended to minimize this side reaction.
-
Troubleshooting:
-
Low Conversion: Check the activity of the biocatalyst, ensure proper pH and temperature control, and verify the concentrations of all reactants. Enzyme inhibition by high substrate or product concentrations could be a factor, in which case a fed-batch approach is recommended.
-
High Byproduct Formation: Increase the concentration of hydrazine relative to pyrazinamide. Ensure the pH of the reaction mixture is optimal for the acyltransferase activity, not hydrolysis.
-
Purification Issues: If the product does not crystallize easily, try different solvent systems for recrystallization (e.g., methanol, isopropanol-water mixtures). Column chromatography with silica gel may be necessary for highly impure samples. [1]
-
References
- Peptide amidase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
- Singh, S., et al. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Preparative Biochemistry & Biotechnology, 52(10), 1109-1118.
- Amidase - Wikipedia. (n.d.).
- Jacob, N. K., et al. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 289(38), 26034–26041.
- Kobayashi, M., et al. (1999). Hydrazide synthesis: novel substrate specificity of amidase.
- MDPI. (2021).
- Patil, P. et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 3(11), 4410-4415.
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
- Tani, Y., et al. (2015). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 81(10), 3457–3466.
- Organic & Biomolecular Chemistry. (2020). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof.
- PubChem. (n.d.). Pyrazine-2-Carboxylic Acid Hydrazide.
- Kobayashi, M., & Shimizu, S. (1999). Hydrazide synthesis: novel substrate specificity of amidase. PubMed, 10336537.
- ATSDR. (1997). Analytical Methods for Hydrazine.
- Pelt, S. V., et al. (2010). The Application of Nitrile Hydratases in Organic Synthesis. Organic Process Research & Development, 14(3), 562-578.
- The Journal of Biological Chemistry. (2013). The Mechanism of the Amidases.
- Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid.
- OSTI.GOV. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- ResearchGate. (2011). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- Taylor & Francis Online. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
- Abdel-Aziz, M., et al. (2010). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry, 45(8), 3384-3388.
- Zhang, Y., et al. (2002). Mechanisms of pyrazinamide action and resistance. Journal of Antimicrobial Chemotherapy, 49(1), 2-4.
- Gotor, V., et al. (2008). Lipase-catalyzed synthesis of hydrazides. Tetrahedron, 64(45), 10347-10352.
- Semantic Scholar. (2010). The Application of Nitrile Hydratases in Organic Synthesis.
- MDPI. (2017). Whole Cells as Biocatalysts in Organic Transformations.
- ACS Omega. (2022). Enzyme Immobilization Technologies and Industrial Applications.
- ResearchGate. (2013). Immobilized Enzymes: Applications in Organic Synthesis.
- Gopal, P., et al. (2020).
- Shi, W., et al. (2011). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases, 4(3), 109-117.
- Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2019). Molecules, 24(18), 3326.
Sources
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. mc.minia.edu.eg [mc.minia.edu.eg]
- 3. An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazide synthesis: novel substrate specificity of amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Amidase - Wikipedia [en.wikipedia.org]
- 11. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazidase, a novel amidase signature enzyme that hydrolyzes acylhydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the N-Alkylation of 2-Amino-6-cyanopyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Pyrazines
The 2-aminopyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Specifically, derivatives of 2-amino-6-cyanopyrazine are key intermediates in the synthesis of compounds with diverse biological activities, including antimycobacterial properties related to the frontline tuberculosis drug, pyrazinamide.[1][2] The N-alkylation of the 2-amino group is a critical synthetic manipulation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modulation is essential for optimizing pharmacokinetic profiles and target engagement, making robust and selective N-alkylation protocols indispensable in the drug discovery pipeline.
This guide provides detailed, field-proven protocols for the N-alkylation of this compound, focusing on two powerful and widely applicable methodologies: Reductive Amination and Buchwald-Hartwig Amination. We will delve into the mechanistic rationale behind each protocol, provide step-by-step instructions, and offer practical troubleshooting advice to ensure successful implementation.
Mechanistic Rationale and Method Selection
The N-alkylation of heteroaromatic amines like this compound can be achieved through several distinct chemical pathways. The choice of method depends on the desired alkyl substituent, the functional group tolerance required, and the scale of the reaction.
-
Classical N-Alkylation: This involves the direct reaction of the amine with an alkyl halide. While straightforward, it often suffers from a lack of selectivity, leading to over-alkylation (dialkylation) due to the increased nucleophilicity of the secondary amine product.[3]
-
Reductive Amination: A highly versatile and controllable method for mono-alkylation, this two-step, one-pot process involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[4][5] The use of mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it selectively reduces the protonated imine intermediate without affecting the less reactive carbonyl starting material or the cyano group.[4]
-
Transition Metal-Catalyzed Cross-Coupling:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation, coupling amines with aryl or heteroaryl halides/triflates.[6][7][8] It is particularly valuable for installing aryl, heteroaryl, or sterically hindered alkyl groups that are inaccessible through other methods. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, amine coordination, deprotonation by a base, and reductive elimination to form the product and regenerate the catalyst.[7]
-
"Borrowing Hydrogen" Catalysis: An atom-economical and environmentally benign approach that uses alcohols as alkylating agents.[9][10] A transition metal catalyst (e.g., Ru, Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, returning the hydrogen in the final reduction step.[10][11]
-
General Reaction Scheme
Caption: General transformation for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Reductive Amination
This protocol is recommended for the synthesis of N-alkyl and N-benzyl derivatives using corresponding aldehydes. It offers excellent control over mono-alkylation and proceeds under mild conditions, preserving the sensitive cyano group.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL). Add the corresponding aldehyde (1.1 mmol, 1.1 equiv.) and a few drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent. Its bulkiness and attenuated reactivity prevent the reduction of the aldehyde and the cyano group, while efficiently reducing the more electrophilic protonated imine intermediate.[4]
-
-
Reaction Monitoring: Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Representative Data: Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | RT | 92 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | THF | 8 | RT | 88 |
| 3 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 12 | RT | 75 |
| 4 | Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 10 | RT | 81 |
Protocol 2: N-Alkylation via Buchwald-Hartwig Amination
This protocol is ideal for coupling this compound with aryl or heteroaryl halides. It requires careful control of an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligands.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Add this compound (1.0 mmol, 1.0 equiv.), aryl halide (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask or sealed tube.
-
Causality Note: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalytic species is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.[7]
-
-
Evacuate and Backfill: Seal the vessel and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 10 mL) via a gas-tight syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.
Representative Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 16 | 110 | 85 |
| 2 | 3-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 20 | 100 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 18 | 100 | 81 |
| 4 | 4-Iodo-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 12 | 110 | 90 |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Reductive Amination: Inefficient imine formation; inactive reducing agent. Buchwald-Hartwig: Inactive catalyst (oxygen exposure); poor ligand choice; insufficient base strength. | RA: Add a catalytic amount of acetic acid. Use fresh NaBH(OAc)₃. B-H: Ensure rigorous inert atmosphere technique. Screen different ligands (e.g., XPhos, SPhos) and stronger bases (e.g., NaOtBu, LHMDS).[6][8] |
| Over-alkylation (Dialkylation) | Amine product is more nucleophilic than the starting material; excess alkylating agent. | This is less common with reductive amination but can occur with classical alkylation. Use a 1:1 stoichiometry of reactants. Use a bulky base. Consider a "self-limiting" approach if applicable.[12] |
| Side Product Formation | RA: Reduction of the cyano group or aldehyde. B-H: Homocoupling of the aryl halide; hydrodehalogenation. | RA: Use a milder reducing agent like NaBH(OAc)₃ instead of NaBH₄.[4] B-H: Optimize catalyst/ligand ratio and temperature. Ensure the amine is pure. |
| Difficult Purification | Product and starting material have similar polarity; baseline streaking on TLC. | RA: Ensure the reaction goes to completion. Use an acid/base wash during workup to remove unreacted amine. B-H: Filter through a plug of silica/Celite® post-reaction to remove catalyst residues. Consider alternative chromatography systems. |
References
- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
- Arylamine synthesis by amination (alkyl
- Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts.ChemRxiv.
- Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activ
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PubMed Central.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.Organic & Biomolecular Chemistry (RSC Publishing).
- Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.PubMed.
- Synthesis of secondary and tertiary amines.Organic Chemistry Portal.
- Reductive Amination, and How It Works.Master Organic Chemistry.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Reductive Amin
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.PubMed Central.
Sources
- 1. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of 2-Amino-6-cyanopyrazine Analogs for Structure-Activity Relationship Studies
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role in a multitude of therapeutic agents.[3] Marketed drugs containing the pyrazine core, such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscore the clinical significance of this heterocycle.[2]
Specifically, the 2-amino-6-cyanopyrazine core is a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies. The amino group provides a convenient handle for further derivatization, allowing for the exploration of various substituents to probe interactions with biological targets. The cyano group, a common bioisostere for other functional groups, can engage in crucial hydrogen bonding and dipolar interactions within an active site.[4] This application note provides a detailed guide for the synthesis of a library of this compound analogs, designed to facilitate comprehensive SAR investigations for researchers in drug development.
Strategic Approach to Analog Synthesis
The overall strategy involves a modular, multi-step synthesis that allows for the late-stage diversification of the core scaffold. This approach is highly efficient for building a library of analogs for SAR studies. The synthesis begins with a commercially available starting material, which is then functionalized through a series of robust and well-established chemical transformations.
Below is a graphical representation of the overall synthetic workflow, from the initial starting material to the final diversified analogs.
Caption: General workflow for the synthesis of this compound analogs.
Part 1: Synthesis of the this compound Core Scaffold
While this compound is commercially available (CAS 59489-39-3), this section details a robust protocol for its synthesis from the inexpensive starting material 2,6-dichloropyrazine. This allows for in-house production and potential cost savings for large-scale screening campaigns.
Protocol 1.1: Synthesis of 2-Amino-6-chloropyrazine
This step involves a selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyrazine. The high electron deficiency of the pyrazine ring facilitates this reaction. Ammonia is used as the nucleophile to introduce the amino group.
Materials:
-
2,6-Dichloropyrazine
-
Anhydrous ammonia in an appropriate solvent (e.g., 1,4-dioxane or ethanol)
-
Sealed reaction vessel (e.g., pressure tube or autoclave)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate, hexanes, dichloromethane
Procedure:
-
In a sealable pressure vessel, dissolve 2,6-dichloropyrazine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or anhydrous ethanol.
-
Add a solution of anhydrous ammonia (5-10 eq.) in the same solvent.
-
Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-amino-6-chloropyrazine as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 1.2: Synthesis of this compound
This transformation is achieved via a palladium-catalyzed cyanation reaction, a powerful method for forming carbon-carbon bonds on heterocyclic systems.[5]
Materials:
-
2-Amino-6-chloropyrazine
-
Zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)
-
Anhydrous, degassed solvent (e.g., dimethylformamide (DMF) or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction setup, workup, and purification
Procedure:
-
To a dry Schlenk flask, add 2-amino-6-chloropyrazine (1.0 eq.), zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.05 eq.), and dppf (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
Part 2: Structure-Activity Relationship (SAR) Studies and Analog Synthesis
The this compound scaffold provides two primary vectors for chemical modification to explore the SAR. The amino group at the 2-position can be functionalized, and the cyano group at the 6-position can be replaced with bioisosteric groups.
SAR Logic Flow
The following diagram illustrates the logical progression of an SAR study starting from the core scaffold.
Caption: Logical flow for a structure-activity relationship (SAR) study.
Protocol 2.1: Derivatization of the 2-Amino Group via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol describes the coupling of various aryl or heteroaryl halides with the 2-amino group of the core scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)
-
Palladium pre-catalyst (e.g., G3-XPhos Pd)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In an oven-dried vial, combine this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium pre-catalyst (0.02 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to 80-110 °C for 8-16 hours, monitoring the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired N-aryl-2-amino-6-cyanopyrazine analog.
| Analog Example | Aryl Halide | Typical Yield |
| N-phenyl-6-aminopyrazine-2-carbonitrile | Bromobenzene | 75-85% |
| N-(pyridin-2-yl)-6-aminopyrazine-2-carbonitrile | 2-Bromopyridine | 60-70% |
| N-(4-methoxyphenyl)-6-aminopyrazine-2-carbonitrile | 4-Bromoanisole | 80-90% |
Part 3: Characterization and Biological Evaluation
Thorough characterization of all synthesized analogs is crucial for the integrity of the SAR study. Biological evaluation should be conducted using validated assays to determine the potency and selectivity of the compounds.
Protocol 3.1: Standard Characterization Techniques
All newly synthesized compounds should be characterized using a suite of standard analytical techniques to confirm their structure and assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be determined by HPLC, ideally with purity levels >95%.
Protocol 3.2: General Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
Microplate reader
-
96- or 384-well plates
Procedure:
-
Prepare a dilution series of the inhibitor compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In the wells of a microplate, add the assay buffer, the inhibitor dilution (or DMSO for control wells), and the enzyme solution.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Core Scaffold | Kinase X | 5,200 |
| Analog 1 | Kinase X | 850 |
| Analog 2 | Kinase X | 120 |
| Analog 3 | Kinase X | >10,000 |
Conclusion
This application note provides a comprehensive and modular approach to the synthesis of this compound analogs for the purpose of detailed structure-activity relationship studies. By following the detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, researchers can efficiently generate libraries of novel compounds. The provided guidelines for characterization and biological evaluation will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.
References
- Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(4), 1043–1051. [Link]
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
- Meher, A., et al. (2013). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 540-552. [Link]
- Ong, H. T., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Heterocyclic Chemistry, 53(4), 999-1029. [Link]
- Sperry, J., & Kim, Y. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(6), 8037–8064. [Link]
- Thakur, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
- Yang, C., & Williams, J. M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Tri-n-butyltin Chloride or Cyanide. Organic Letters, 6(17), 2837–2840. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Cyanation. Wikipedia, The Free Encyclopedia. [Link]
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
- NCBI Bookshelf. (2012).
- Paton, R. S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1469. [Link]
Sources
Application Notes & Protocols: Leveraging 2-Amino-6-cyanopyrazine for the Development of Advanced Fluorescent Probes
Introduction: The Promise of the Pyrazine Scaffold
For researchers, scientists, and drug development professionals, the quest for novel fluorophores is driven by the need for more sensitive, selective, and photostable tools for biological imaging and sensing.[1][2] Within the vast landscape of heterocyclic compounds, pyrazine derivatives are emerging as a compelling class of fluorophores. The 2-amino-6-cyanopyrazine core, in particular, presents a unique and advantageous electronic architecture. This scaffold inherently possesses an electron-donating amino group and an electron-withdrawing cyano group, establishing a potent intramolecular charge transfer (ICT) character.[3][4] This "push-pull" system is a cornerstone of modern fluorophore design, as it often leads to high fluorescence quantum yields, large Stokes shifts, and environmental sensitivity that can be harnessed for creating "smart" probes.[3]
These application notes provide a comprehensive guide to the utilization of this compound as a versatile building block for the synthesis of novel fluorescent probes. We will delve into the core photophysical properties, provide detailed synthetic protocols based on established methodologies for analogous compounds, and outline their application in fluorescence-based sensing.
Core Scientific Principles: Why this compound?
The efficacy of this compound as a fluorophore scaffold is rooted in fundamental photophysical principles. The amino group acts as an electron donor, while the cyano and pyrazine ring nitrogen atoms serve as electron acceptors. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence.[3][4] The modulation of this ICT state through chemical modification is the basis for creating responsive fluorescent probes.
Derivatives of this scaffold are expected to exhibit positive solvatofluorochromism, where the emission wavelength red-shifts in more polar solvents. This sensitivity to the local environment is a valuable property for probes designed to report on changes in cellular microenvironments.[5]
Key Advantages of the this compound Scaffold:
-
Inherent "Push-Pull" System: The amino and cyano groups provide a strong electronic asymmetry, which is conducive to high fluorescence quantum yields.
-
Synthetic Tractability: The amino group offers a reactive handle for the straightforward introduction of recognition moieties or for tuning the photophysical properties.
-
Favorable Photophysical Properties: Derivatives are expected to have large Stokes shifts, which minimizes self-quenching and improves signal-to-noise ratios in imaging applications.
-
Potential for "Turn-On" Sensing: The fluorescence of the core can be intentionally quenched by attaching a recognition unit that disrupts the ICT process. Upon binding to an analyte, a conformational or electronic change can restore the ICT and "turn on" the fluorescence.
Diagram: The "Push-Pull" Architecture of this compound
Sources
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A dual-response fluorescent probe for detection and bioimaging of hydrazine and cyanide with different fluorescence signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Amino-6-cyanopyrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-6-cyanopyrazine. As a Senior Application Scientist, I have compiled this guide to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. This resource is designed to be a practical tool, grounded in scientific principles and field-proven insights, to help you optimize your reaction yields and purity.
Understanding the Core Synthesis: Condensation of Diaminomaleonitrile and Glyoxal
The most direct and widely applicable method for the synthesis of this compound is the condensation reaction between diaminomaleonitrile (DAMN) and glyoxal. This approach is favored for its atom economy and the ready availability of the starting materials.
The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine ring. The overall transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and challenges that arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the diaminomaleonitrile (DAMN) and glyoxal are of high purity. Impurities in DAMN can inhibit the reaction, while polymeric forms of glyoxal will be unreactive. It is recommended to use freshly opened or purified reagents.
-
Reaction Conditions: The reaction is sensitive to pH and temperature. An acidic catalyst is often required to facilitate the initial condensation. However, strongly acidic conditions can lead to the decomposition of DAMN. A mildly acidic environment (e.g., using a catalytic amount of a weak acid like acetic acid) is generally optimal. Temperature control is also crucial; excessive heat can promote side reactions and polymerization.
-
Inefficient Oxidation: The final oxidation step is critical for achieving a good yield of the aromatic product. If the dihydropyrazine intermediate does not efficiently oxidize, it can revert or participate in side reactions. While air oxidation can be sufficient, it can be slow and incomplete. The use of a mild oxidizing agent may be necessary to drive the reaction to completion.
-
Product Solubility and Isolation: this compound has moderate solubility in common organic solvents. Inefficient extraction or precipitation during workup can lead to significant product loss.
Q2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent it?
A2: The formation of a dark, often polymeric, byproduct is a common issue. This is typically due to:
-
Polymerization of Glyoxal: Glyoxal is prone to polymerization, especially in the presence of acid or base catalysts at elevated temperatures. Using a 40% aqueous solution of glyoxal and adding it slowly to the reaction mixture can help to minimize this.
-
Decomposition of DAMN: Diaminomaleonitrile can decompose under harsh reaction conditions, leading to the formation of complex, colored byproducts. Maintaining a moderate temperature and avoiding strong acids or bases is key.
-
Side Reactions of the Dihydropyrazine Intermediate: The dihydropyrazine intermediate is reactive and can undergo polymerization if it does not rapidly oxidize to the final product.
To mitigate the formation of this insoluble material, consider the following:
-
Use a higher dilution of your reaction mixture.
-
Maintain a lower reaction temperature for a longer period.
-
Ensure efficient stirring to prevent localized overheating.
-
Consider the use of a phase-transfer catalyst if working in a biphasic system to facilitate a smoother reaction.
Q3: What are the common impurities I should look for, and how can I best purify the final product?
A3: Common impurities may include:
-
Unreacted starting materials (DAMN and glyoxal).
-
The dihydropyrazine intermediate.
-
Polymeric byproducts.
-
Side products from the decomposition of DAMN.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying this compound. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and hexanes or dichloromethane and methanol is typically effective.
-
Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Use fresh or purified diaminomaleonitrile and a fresh 40% aqueous solution of glyoxal. |
| Incorrect pH. | Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture. Monitor the pH and adjust as necessary. | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation by TLC. Avoid excessive heat. | |
| Formation of a Dark Precipitate/Tar | Polymerization of glyoxal. | Add the glyoxal solution dropwise to the reaction mixture with vigorous stirring. |
| Decomposition of DAMN. | Maintain a reaction temperature below 80 °C and avoid strongly acidic or basic conditions. | |
| Inefficient stirring. | Ensure the reaction mixture is being stirred vigorously to maintain homogeneity and prevent localized overheating. | |
| Incomplete Reaction (presence of starting materials) | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| Incomplete oxidation of the dihydropyrazine intermediate. | Bubble air through the reaction mixture or introduce a mild oxidizing agent (e.g., manganese dioxide) after the initial condensation. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If the product is soluble, concentrate the reaction mixture under reduced pressure and attempt precipitation by adding a non-polar solvent. |
| Emulsion formation during workup. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite. | |
| Product is Contaminated with Colored Impurities | Formation of polymeric byproducts. | Treat a solution of the crude product with activated carbon before recrystallization. |
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic Acid (glacial)
-
Activated Carbon
-
Diatomaceous Earth (Celite®)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 eq.) to the solution.
-
With vigorous stirring, slowly add glyoxal (40% aqueous solution, 1.05 eq.) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes).
-
Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
If colored impurities are present, add a small amount of activated carbon and stir for 30 minutes.
-
Filter the hot solution through a pad of diatomaceous earth to remove the activated carbon and any insoluble byproducts.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Characterization:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the compound.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product.
Figure 2: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While the DAMN and glyoxal condensation is the most direct route, other methods can be employed, particularly if different starting materials are more readily available.
-
From 2-Amino-6-halopyrazine: A cyanation reaction using a cyanide source (e.g., CuCN or a palladium-catalyzed reaction with Zn(CN)₂) can be performed on a 2-amino-6-bromopyrazine or 2-amino-6-chloropyrazine precursor. This method is useful if the halogenated pyrazine is a more accessible starting material. A patent for the synthesis of 2-cyanopyrazine from 2-bromopyrazine suggests that palladium catalysis with a non-toxic cyanide source like potassium ferrocyanide can be effective, providing a safer alternative to copper cyanide.[1]
-
From 2-Amino-6-methylpyrazine: Ammoxidation of 2-amino-6-methylpyrazine, involving the reaction with ammonia and oxygen at high temperatures over a suitable catalyst, can yield the corresponding nitrile. This is a common industrial method for the synthesis of aromatic nitriles.
References
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. CN1962647A.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
- Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PMC - NIH.
- Synthesis of 2-Cyanopyrimidines. MDPI.
- Preparation of 2-aminopyrazine. US2396067A.
- Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. MDPI.
- Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.
- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. CN108101857B.
- The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis.
- An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.
- Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag.
- Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.
- 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram.
- Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. MDPI.
- o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines.
- Synthesis of 2-Amino-2-cyanoadamantane and Its Derivatives.
Sources
Common side reactions in the synthesis of cyanopyrazines and their prevention.
Introduction
Welcome to the technical support center for cyanopyrazine synthesis. Cyanopyrazines are pivotal building blocks in medicinal chemistry and materials science, valued for their role as versatile intermediates. However, their synthesis is often plagued by side reactions that can drastically reduce yields, complicate purification, and compromise product purity.
As a Senior Application Scientist, I have fielded numerous queries from researchers encountering these challenges. This guide is born from that experience, designed to be a practical, field-tested resource. We will move beyond simple procedural lists to explore the chemical causality behind common issues. Our goal is to empower you with the knowledge to not only troubleshoot existing problems but to design more robust and reliable synthetic routes from the outset. This document is structured as a series of frequently asked questions and troubleshooting scenarios, providing direct, actionable solutions to the specific issues you may encounter in the lab.
Troubleshooting & Frequently Asked Questions (FAQs)
Issue 1: Low Yields & Presence of Pyrazine Carboxamide Impurity
Question: "My cyanation of 2-chloropyrazine is giving a low yield of the desired 2-cyanopyrazine. My post-reaction workup and NMR analysis show a significant amount of pyrazine-2-carboxamide and even some pyrazine-2-carboxylic acid. What is causing this, and how can I prevent it?"
Answer:
This is the most common side reaction in this class of synthesis. The nitrile group (C≡N) is susceptible to hydrolysis, first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). This process is catalyzed by the presence of water under either acidic or basic conditions.
Causality: The Mechanism of Nitrile Hydrolysis
The root cause is almost always the presence of water in the reaction mixture. Many common solvents are hygroscopic, and reagents can absorb atmospheric moisture. During the reaction or aqueous workup, this water can attack the electrophilic carbon of the nitrile, leading to the unwanted side products.
Expert Recommendations for Prevention:
The key is rigorous exclusion of water. Simply using a bottle of "anhydrous" solvent from the shelf is often insufficient.
| Parameter | Poor Practice (Leads to Hydrolysis) | Best Practice (Maximizes Nitrile Yield) |
| Glassware | Air-dried or rinsed with acetone. | Oven-dried at >120°C for several hours, assembled hot, and cooled under a stream of inert gas (N₂ or Ar). |
| Solvents | Using "anhydrous" grade solvent directly from a bottle that has been opened multiple times. | Freshly distilled from an appropriate drying agent (e.g., CaH₂) or passed through an activated alumina solvent purification system immediately before use. |
| Reagents | Using reagents as-is from the manufacturer. | Drying solid reagents (e.g., K₄[Fe(CN)₆]) in a vacuum oven before use. Ensuring liquid reagents are handled via syringe under inert gas. |
| Atmosphere | Running the reaction open to the air or with a simple drying tube. | Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time. This is critical.[1][2] |
| Workup | Quenching the reaction directly with a large volume of water or brine. | If possible, filter the reaction mixture while still warm (e.g., to remove catalyst) and concentrate in vacuo before partitioning between a non-polar organic solvent and minimal water. |
Issue 2: Stalled or Inefficient Rosenmund-von Braun Reaction
Question: "I'm attempting a Rosenmund-von Braun reaction on a bromopyrazine derivative with stoichiometric CuCN in DMF. The reaction is sluggish even at 150°C, and my yield after 24 hours is only 30%. How can I improve this classic transformation?"
Answer:
This is a well-documented limitation of the traditional Rosenmund-von Braun reaction. The high temperatures required can degrade sensitive substrates, and the reaction often suffers from poor reproducibility and difficult purification due to the use of excess, insoluble copper salts.[3][4]
Causality: High Activation Energy & Reagent Passivation
The direct reaction between an aryl halide and CuCN has a high activation energy. Furthermore, the surface of the CuCN salt can become passivated during the reaction, reducing its effectiveness. Modern organic synthesis has largely moved to ligand-accelerated or palladium-catalyzed methods to overcome these issues.
Expert Recommendations for Improvement:
Instead of pushing the traditional method harder, a strategic modification is recommended. The addition of a simple, inexpensive ligand like L-proline can dramatically accelerate the reaction, allowing for lower temperatures and improved yields.[5]
Protocol: L-Proline-Promoted Cyanation of 2-Bromopyrazine
This protocol provides a tangible alternative to the harsh, traditional Rosenmund-von Braun conditions.
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyrazine (1.0 eq), CuCN (1.2 eq), L-proline (2.0 eq), and K₂CO₃ (2.0 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (or DMSO) via syringe. The typical concentration is 0.2-0.5 M with respect to the starting halide.
-
Reaction: Heat the mixture to 80–120°C with vigorous stirring. The lower temperature range is often sufficient.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Stir vigorously for 15 minutes. Filter through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Issue 3: Catalyst Death in Palladium-Catalyzed Cyanations
Question: "I'm using a palladium catalyst for my cyanation, which works well for aryl bromides. However, when I try to use it on an activated aryl chloride, the reaction starts but then dies, leaving mostly unreacted starting material. What's happening to my catalyst?"
Answer:
This is a classic case of catalyst poisoning, a significant challenge in palladium-catalyzed cyanations. The cyanide anion (CN⁻) is a strong binder to palladium centers. While it is the desired nucleophile, an excess concentration in the reaction mixture can lead to the formation of stable, catalytically inactive palladium-cyanide complexes, such as [Pd(CN)₃]⁻ or [Pd(CN)₄]²⁻.[6][7] This effectively removes the palladium from the catalytic cycle.
Causality: The Double-Edged Sword of Cyanide
The catalytic cycle requires the palladium center to be available for oxidative addition and reductive elimination. When excess cyanide coordinates too strongly, it prevents the aryl halide from accessing the catalyst and shuts down the cycle. This is particularly problematic with less reactive aryl chlorides, which require a more active (and thus more sensitive) catalyst.
Expert Recommendations for Mitigation:
The strategy is to control the concentration of free cyanide in the solution, delivering it to the catalyst "just in time."
-
Switch to a Slow-Release Cyanide Source: Instead of highly soluble sources like NaCN or KCN, use zinc cyanide (Zn(CN)₂). Zn(CN)₂ has lower solubility in organic solvents, maintaining a low equilibrium concentration of free cyanide, which is sufficient for transmetalation but low enough to avoid rapid catalyst poisoning.[2][8]
-
Use a Bulky, Electron-Rich Ligand: Ligands are not just spectators; they are crucial for protecting the palladium center. Bulky phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) create a sterically hindered environment around the palladium, making it more difficult for multiple cyanide ions to coordinate and form inactive complexes.[2][8]
-
Avoid Phase-Transfer Catalysts with Trace Water: Phase-transfer agents like [Bu₄N]⁺CN are sometimes used, but if trace water is present, it can hydrolyze the cyanide to HCN. HCN is highly reactive towards Pd(0) and can form stable, inactive hydride complexes, another route to catalyst deactivation.[6]
Protocol: Robust Palladium-Catalyzed Cyanation of 2-Chloropyrazine
This protocol incorporates best practices to avoid catalyst deactivation.
-
Glovebox Preparation: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (1-2.5 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 2.5-6 mol%), and Zn(CN)₂ (0.6-0.8 eq) to an oven-dried vial.
-
Reagent Addition: Add the 2-chloropyrazine (1.0 eq) and anhydrous, degassed solvent (e.g., DMA, NMP).
-
Sealing and Heating: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum heating block set to 80-110°C.
-
Reaction and Monitoring: Stir the reaction for the required time (typically 6-24 hours), monitoring by LC-MS.
-
Workup: After cooling, carefully quench the reaction. Caution: Quenching cyanide-containing reactions can release toxic HCN gas. This should be done in a well-ventilated fume hood. A common method is to add the reaction mixture to an aqueous solution of sodium hypochlorite (bleach) to oxidize excess cyanide. After stirring for 1-2 hours, proceed with a standard extractive workup.
-
Purification: Purify by flash column chromatography.
References
- Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991). Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 2877-2882. [Link]
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]
- CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.
- Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
- Wikipedia. (n.d.). Rosenmund–von Braun reaction. Wikipedia. [Link]
- Setyawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
- Casitas, A., & Carrow, B. P. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4630-4631. [Link]
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
- Tan, K. L., & Tiong, H. N. (2018). Review on the Synthesis of Pyrazine and Its Derivatives.
- Kar, S., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 21(1), 143-147. [Link]
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205. [Link]
- SynArchive. (n.d.). Rosenmund-von Braun Reaction. SynArchive. [Link]
- Sato, N. (1983). Studies on pyrazines. 9 . The facile synthesis of pyrazine 1‐oxides substituted at C‐2 with cyano, methoxycarbonyl and carboxy groups. Journal of Heterocyclic Chemistry, 20(1), 169-171. [Link]
- El-Ghanam, A., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
- Kumar, R., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Jandourek, O., et al. (2017).
- Wang, Y., et al. (2023). Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study.
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5392-5419. [Link]
- Wang, D., et al. (2018). Ligand-Promoted Rosenmund–von Braun Reaction. Organic Letters, 20(11), 3249-3252. [Link]
- Kumar, A., et al. (2020). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. The Journal of Organic Chemistry, 85(15), 9638-9646. [Link]
- US3920670A - Process for hydrolysis of nitriles.
- Chemistry Steps. (n.d.). Preparation of Nitriles. Chemistry Steps. [Link]
- Chad's Prep. (n.d.). Synthesis and Reactions of Nitriles. Chad's Prep. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of 2-Amino-6-cyanopyrazine
Welcome to the technical support guide for the purification of 2-amino-6-cyanopyrazine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, common impurities generally fall into these categories:
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Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-amino-6-halopyrazines or 2-methylpyrazine.[1][2]
-
Partially Reacted Intermediates: Amide intermediates can form if the cyano group is introduced via ammoxidation, especially under non-optimal conditions.[1]
-
Isomeric Byproducts: Rearrangements or side reactions can lead to other substituted pyrazines that are structurally similar and thus difficult to separate.
-
Polymeric Material: Highly colored, tar-like substances can form, particularly if the reaction is overheated or run for an extended period. These are often highly polar.
-
Catalyst Residues: If a metal catalyst (e.g., palladium) is used, trace amounts may carry over into the crude product.[3]
Q2: What is the best "first-pass" purification technique for crude this compound?
For most solid organic compounds, recrystallization is the most efficient and scalable initial purification method.[4] The key is to find a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] This differential solubility allows the desired compound to crystallize out upon cooling, leaving many impurities behind in the solvent (mother liquor).[4] A common and effective solvent system for similar nitrogen-containing heterocycles is a mixture of ethanol and water.[6][7]
Q3: My compound looks clean by TLC after recrystallization, but the melting point is broad. Is it pure?
A broad melting point range is a classic indicator of residual impurities, even if they are not visible by Thin Layer Chromatography (TLC). This can happen for several reasons:
-
The impurity has a very similar Rf value to your product in the chosen TLC solvent system.
-
The impurity is not UV-active and you are not using a secondary visualization stain (like potassium permanganate or iodine).
-
The impurity co-crystallized with your product.
In this scenario, the next logical step is to employ a more robust purification technique with higher resolving power, such as flash column chromatography .[8]
Q4: When should I choose column chromatography over recrystallization?
Column chromatography should be your method of choice under the following circumstances:
-
Failed Recrystallization: When recrystallization fails to remove impurities, as evidenced by techniques like NMR spectroscopy or a broad melting point.
-
Separation of Isomers: When dealing with structurally similar byproducts that have nearly identical solubility profiles.
-
Oily or Non-Crystalline Crude Products: If your crude product is an oil or fails to crystallize, direct purification by chromatography is necessary.
-
Trace Impurity Removal: To remove small amounts of highly potent or problematic impurities that persist after recrystallization.
Pyrazine derivatives are commonly purified using normal-phase flash chromatography on silica gel with a hexane/ethyl acetate mobile phase.[8][9]
Troubleshooting and In-Depth Purification Guides
This section addresses specific experimental failures in a question-and-answer format, providing detailed protocols and the scientific rationale behind each step.
Problem 1: My recrystallization attempt resulted in very low or no crystal formation.
This is a common issue that typically points to a suboptimal solvent choice or procedural error. The goal of recrystallization is to create a supersaturated solution that allows for slow, selective crystal growth upon cooling.[4][10]
Causality Analysis & Solution Workflow:
Experimental Protocol: Optimizing Recrystallization via Solvent Screening
-
Preparation: Place ~10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (0.5 mL) from the table below. Observe solubility. An ideal solvent will show poor solubility at this stage.[5]
-
Heating: Gently heat the test tubes that showed poor solubility in a hot water bath. Add the same solvent dropwise until the solid just dissolves.[10] The goal is to use the minimum amount of hot solvent.[7]
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. A promising solvent will show significant crystal formation.[10]
-
Ice Bath: Place the tubes that formed crystals into an ice bath to maximize precipitation.
-
Solvent Pair Test: If no single solvent is ideal, try a binary system. Dissolve the crude solid in a minimal amount of a "good" solvent (one it's soluble in, e.g., Ethanol) while hot. Then, add a "poor" solvent (one it's insoluble in, e.g., Water) dropwise until the solution just turns cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[7]
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, often used as an anti-solvent. |
| Ethanol | 5.2 | 78 | Excellent general-purpose solvent for moderately polar compounds. |
| Methanol | 6.6 | 65 | More polar than ethanol; dissolves many amino compounds well. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity; good for less polar compounds. |
| Acetone | 5.1 | 56 | Can be too effective a solvent, but useful in solvent pairs. |
| Dichloromethane | 3.1 | 40 | Low boiling point can be problematic; use in a well-ventilated hood. |
| Hexanes | 0.1 | ~69 | Non-polar; often used as an anti-solvent. |
Problem 2: My product is still impure after recrystallization. How do I set up a flash chromatography purification?
When recrystallization is insufficient, flash column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase.[8] For pyrazines, silica gel is the standard stationary phase.[9][11]
General Purification Workflow:
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your impure material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various mixtures of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate).
-
The Goal: Find a solvent ratio that gives your desired product (this compound) an Rf value of ~0.25-0.35 and shows good separation from all impurities. This is the mobile phase you will use.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a general rule is 40-100 g of silica per 1 g of crude product).
-
Create a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles. The top of the silica bed should be flat.
-
-
Sample Loading (Dry Loading is Recommended):
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto silica.
-
Rationale: Dry loading prevents dissolution issues on the column and leads to sharper, more resolved bands compared to loading the sample dissolved in liquid.
-
Carefully add this powder to the top of the packed column, forming a thin, even band.
-
-
Running the Column:
-
Carefully add your mobile phase to the column without disturbing the sample layer.
-
Apply pressure (using a flash chromatography system or bellows) to push the solvent through the column at a steady flow rate.
-
Collect fractions in test tubes.
-
If a single solvent ratio (isocratic elution) does not separate all components, a gradient elution is used. Start with a low polarity mobile phase (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 70:30 Hexane:EtOAc) to elute more tightly bound compounds.
-
-
Analysis:
-
Spot every few collected fractions on a TLC plate.
-
Develop the plate in your chosen TLC solvent system and visualize the spots.
-
Combine all fractions that contain only your pure product.
-
Evaporate the solvent from the combined pure fractions to yield the purified this compound.
-
References
- Ashraf-Khorassani, M., & Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- UMNOrganicChemistry. (2014).
- Professor Dave Explains. (2020). Recrystallization and Melting Point Analysis. YouTube. [Link]
- mpnorganic. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]
- European Patent Office. (1996). Process for preparing cyanopyrazine - EP 0698603 A1. [Link]
- Vassar. (2007).
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 134-137. [Link]
- Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]
- Google Patents. (2007). Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - CN1962647A.
- Pipzine Chemicals. (n.d.). 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Amino-6-cyanopyrazine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-cyanopyrazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthetic efforts. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Assumed Synthetic Pathway: Palladium-Catalyzed Cyanation
While several synthetic routes to this compound exist, a common and modern approach involves the palladium-catalyzed cyanation of a 2-amino-6-halopyrazine precursor. This guide will focus on troubleshooting this specific transformation, as it offers high functional group tolerance but can be sensitive to various experimental parameters.
General Reaction Scheme
The core reaction involves the cross-coupling of a 2-amino-6-halopyrazine (where X is typically Br or Cl) with a cyanide source, catalyzed by a palladium complex.
Caption: General scheme for palladium-catalyzed cyanation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction shows very low or no conversion of the starting material. What are the primary suspects?
This is a common issue that often points to problems with the catalytic system or the reaction setup.
Why it Happens:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. This can be due to poor quality of the palladium precatalyst, inappropriate ligand choice, or the presence of oxygen, which can oxidize the Pd(0) catalyst.
-
Inhibitory Effect of the Substrate: The amino group on the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity. Unprotected imidazoles and other N-heterocycles are known to be challenging substrates for this reason.[1]
-
Poorly Soluble Cyanide Source: Some cyanide sources, like certain inorganic salts, have very low solubility in organic solvents, leading to a low effective concentration of the cyanide nucleophile.
-
Insufficient Temperature: The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step and typically requires thermal energy.
What to Do:
-
Ensure an Inert Atmosphere: De-gas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize the Catalyst System:
-
Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species.[1]
-
Ligand Choice: For heteroaryl substrates, bulky, electron-rich phosphine ligands are often effective. Consider ligands like Xantphos, dppf, or others specifically designed for cross-coupling reactions.
-
-
Select an Appropriate Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice due to its better solubility in organic solvents and its ability to break up into smaller, more reactive species. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and often effective alternative.[1]
-
Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, incrementally increase it. Monitor for potential decomposition of starting material or product.
Question 2: I am seeing the formation of byproducts, primarily dehalogenation of my starting material. How can I prevent this?
Dehalogenation (replacement of the halide with hydrogen) is a known side reaction in palladium-catalyzed cross-coupling.
Why it Happens: This side reaction can occur through various pathways, including hydrodehalogenation, where a hydride source (which can be an impurity or generated in situ) reacts with the aryl halide, or via a reductive process involving the catalyst.
What to Do:
-
Use Anhydrous, High-Purity Solvents: Water or other protic impurities can be a source of hydrides. Ensure your solvent is thoroughly dried.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cyanation versus the undesired dehalogenation. Sometimes, a more electron-donating ligand can favor the desired reaction pathway.
-
Control Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased byproduct formation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
Question 3: My conversion rate stalls after a certain point (e.g., 50-60%). What could be causing this catalyst deactivation?
Catalyst deactivation is a frequent culprit when reactions fail to go to completion.
Why it Happens:
-
Cyanide Poisoning: Cyanide ions can strongly bind to the palladium center and poison the catalyst, preventing it from participating in the catalytic cycle. This is a well-documented issue in cyanation reactions.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures over long reaction times.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand concentration is too low or the ligand is not robust enough to stabilize the catalytic species.
What to Do:
-
Use a Less Toxic Cyanide Source: Reagents like K₄[Fe(CN)₆] release cyanide ions more slowly into the reaction mixture, which can help mitigate catalyst poisoning.[1]
-
Increase Catalyst/Ligand Loading: While not always ideal from a cost perspective, a modest increase in the catalyst and ligand loading can sometimes help push the reaction to completion.
-
Consider a More Robust Ligand: Explore ligands known for their stability and resistance to degradation under the reaction conditions.
-
Add a Second Charge of Catalyst: If you suspect catalyst deactivation, adding a second portion of the catalyst and ligand midway through the reaction can sometimes restart the catalytic process.
Troubleshooting Workflow
Sources
Optimizing reaction conditions for 2-Amino-6-cyanopyrazine synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 2-Amino-6-cyanopyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic route. Our focus is on providing scientifically sound and field-tested insights to ensure the successful and efficient synthesis of this important heterocyclic compound.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The optimization of its synthesis is crucial for ensuring high yield, purity, and cost-effectiveness. The most common and effective synthetic strategy involves the cyanation of a 2-amino-6-halopyrazine precursor. This guide will focus on the optimization of this reaction, covering key parameters such as temperature, solvent, and catalyst selection.
Core Synthesis Workflow: Palladium-Catalyzed Cyanation
The conversion of 2-amino-6-halopyrazines to this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. This method offers high efficiency and functional group tolerance. The general reaction scheme is as follows:
Caption: General workflow for the palladium-catalyzed synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most readily available and commonly used starting materials are 2-amino-6-chloropyrazine and 2-amino-6-bromopyrazine. While the bromo-derivative is generally more reactive, the chloro-derivative is often more cost-effective. The choice between the two will depend on a balance of reactivity, cost, and availability.
Q2: Which palladium catalyst and ligand combination is most effective?
The selection of the catalyst and ligand system is critical for a successful reaction. A common and effective combination is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a phosphine ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos. These ligands are known to stabilize the palladium catalyst and promote efficient cross-coupling.[1] The optimal choice may require some screening based on the specific halide precursor used.
Q3: What are the recommended cyanide sources and their safety considerations?
Several cyanide sources can be used, each with its own advantages and safety profile:
-
Zinc cyanide (Zn(CN)₂): Often preferred due to its lower toxicity compared to alkali metal cyanides. It is a solid that is relatively stable and easy to handle.
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN): Highly effective but also highly toxic. Extreme caution must be exercised when handling these reagents, and they should only be used in a well-ventilated fume hood with appropriate personal protective equipment.
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A less toxic alternative that is becoming increasingly popular in palladium-catalyzed cyanations.[2] It is a stable solid and a good choice for greener chemistry approaches.
Q4: How do I choose the optimal solvent and reaction temperature?
Polar aprotic solvents are generally the best choice for this reaction. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used and offer good solubility for the reactants.[3][4] A mixture of dioxane and water can also be an effective solvent system, particularly when using potassium hexacyanoferrate(II) as the cyanide source.[2]
The reaction temperature typically ranges from 80 °C to 140 °C. The optimal temperature will depend on the reactivity of the starting halide (bromo-derivatives may react at lower temperatures than chloro-derivatives) and the chosen catalyst system. It is recommended to start with a temperature around 100-120 °C and optimize from there.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate. 3. Insufficient Temperature: The reaction may require more energy to proceed. 4. Presence of Inhibitors: Impurities in the starting materials or solvent can poison the catalyst. | 1. Use fresh, high-quality palladium catalyst and handle it under an inert atmosphere. 2. Screen different phosphine ligands (e.g., dppf, Xantphos, cataCXium A).[1] 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation. 4. Ensure all starting materials and the solvent are pure and dry. |
| Formation of Side Products (e.g., Hydrolysis of Nitrile) | 1. Presence of Water: Moisture in the reaction can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. 2. Prolonged Reaction Time at High Temperature: Can lead to decomposition of the product or side reactions. | 1. Use anhydrous solvents and dry glassware. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Difficulty in Product Isolation and Purification | 1. Product is an Oil or Difficult to Crystallize: The crude product may be impure or have a low melting point. 2. Co-elution of Impurities during Chromatography: Similar polarity of the product and impurities. | 1. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Screen a variety of recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes).[5] 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is still challenging.[6][7] |
| Inconsistent Yields | 1. Variability in Reagent Quality: Purity of starting materials, catalyst, and ligand can vary between batches. 2. Inconsistent Reaction Setup: Small changes in reaction conditions (e.g., stirring rate, heating) can affect the outcome. | 1. Use reagents from a reliable source and check their purity before use. 2. Standardize the experimental procedure and ensure all parameters are kept consistent between runs. |
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound from 2-amino-6-chloropyrazine. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Amino-6-chloropyrazine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-6-chloropyrazine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[5]
Caption: Step-by-step experimental workflow for this compound synthesis.
References
- University of Rochester, Department of Chemistry.
- Google Patents.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(15), 1483-1488.
- Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
- Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2273.
- eCampusOntario.
- Wang, Y. (2012). Synthesis of 2-amino-6-bromopyridine. (Master's thesis).
- Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
- Stazi, F., et al. (2011). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 13(2), 221-224.
- Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067.
- Sundermeier, M., et al. (2003). Progress in the palladium-catalyzed cyanation of aryl chlorides. Chemistry–A European Journal, 9(8), 1828-1836.
- Zitko, J., et al. (2011). Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1471-1476.
- Takeuchi, T., & Ishii, D. (1985). Microcolumn chromatography.
- Google Patents.
- Al-Bayati, Y. K. (2009). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Eng. & Tech. Journal, 27(1).
- Yadav, R. (2021). Chromatography – Separation Tool in Bioanalysis.
- Manchineella, S., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3625-3629.
- Pop, A., et al. (2010). Synthesis of 2-Amino-2-cyanoadamantane and Its Derivatives. Revue Roumaine de Chimie, 55(10), 651-654.
Sources
- 1. Progress in the palladium-catalyzed cyanation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
Technical Support Center: A Guide to Identifying and Characterizing Impurities in 2-Amino-6-cyanopyrazine
Welcome to the technical support center for the analysis of 2-Amino-6-cyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this important chemical intermediate. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of downstream pharmaceutical products. This document provides in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to support your analytical endeavors.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant implications.[1] These undesired components can arise from the manufacturing process, degradation of the drug substance, or interaction with storage containers.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate the reporting, identification, and qualification of impurities above certain thresholds.[2] A thorough understanding and control of the impurity profile of this compound are therefore not just a matter of quality control but a fundamental aspect of ensuring patient safety.
Section 1: Understanding Potential Impurities in this compound
The impurity profile of a this compound sample is intrinsically linked to its synthetic route and storage conditions. A common synthetic pathway involves the cyanation of a 2-amino-6-halopyrazine precursor, such as 2-amino-6-chloropyrazine.[3] Another route may involve the amination of a dihalopyrazine, like 2,6-dichloropyrazine.[4]
Process-Related Impurities
These impurities are introduced or formed during the synthesis of this compound.
-
Starting Material Impurities:
-
2-Amino-6-chloropyrazine: Unreacted starting material can be a significant impurity.
-
2,6-Dichloropyrazine: If the synthesis starts from this di-halogenated compound, it may be present in the final product.[5]
-
-
By-products:
-
Dimerization Products: Self-reaction of starting materials or intermediates can lead to dimeric impurities.
-
Over-reaction Products: In amination reactions, di-amination of a dihalopyrazine can occur, leading to diamino-pyrazine species.[6]
-
Isomeric Impurities: Depending on the synthetic route, positional isomers of the final product or intermediates may form.
-
-
Reagents, Ligands, and Catalysts:
Degradation Products
These impurities form due to the degradation of this compound over time or under stress conditions. Forced degradation studies are essential to predict and identify these potential degradants.[2]
-
Hydrolysis Products:
-
Oxidative Degradation Products: The pyrazine ring and amino group can be susceptible to oxidation, leading to N-oxides or other oxidized species.[10]
-
Photolytic Degradation Products: Exposure to light can induce degradation, leading to a variety of products.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.
FAQ 1: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
Answer: The first step is to systematically evaluate the potential source of the peak. Consider the following:
-
Is it a process-related impurity?
-
Review the synthetic route of your this compound sample.
-
Inject standards of known starting materials (e.g., 2-amino-6-chloropyrazine) and key intermediates to compare retention times.
-
Consider the possibility of by-products. For instance, if 2,6-dichloropyrazine was a starting material, you might see both the mono-aminated (product) and di-aminated species.[4][5]
-
-
Is it a degradation product?
-
The most common degradation pathway for a cyanopyridine is hydrolysis of the cyano group.[8] You are likely to see 6-aminopyrazine-2-carboxamide and potentially 6-aminopyrazine-2-carboxylic acid.
-
To confirm, you can perform a forced degradation study. Subject a sample of your material to mild acidic or basic conditions and analyze the resulting mixture. An increase in the peak of interest would suggest it is a hydrolysis product.
-
-
How do I get a definitive identification?
-
LC-MS is your most powerful tool. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem MS (MS/MS) can be used to fragment the impurity, and the fragmentation pattern can provide structural clues.[11]
-
Isolation and NMR: For significant unknown impurities, isolation by preparative HPLC followed by NMR spectroscopy (¹H, ¹³C, and 2D NMR) will provide definitive structural elucidation.[12]
-
FAQ 2: My HPLC peaks for this compound are tailing. What can I do to improve peak shape?
Answer: Peak tailing for basic compounds like aminopyrazines is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.
Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH: The pH of your mobile phase is critical.
-
Low pH (2.5-3.5): At this pH, the amino group will be protonated, and the silanols will be largely unionized, minimizing secondary interactions. Use a buffer like phosphate or formate.
-
High pH (8-10): At this pH, the amino group is neutral, and the silanols are deprotonated. This can also lead to good peak shape, but requires a pH-stable column.
-
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanols and improve peak shape.
-
Column Choice:
-
End-capped columns: Use a high-quality, end-capped C18 column.
-
Columns with different stationary phases: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and potentially better peak shape.
-
-
Organic Modifier: The choice and percentage of the organic modifier (acetonitrile or methanol) can influence peak shape. Experiment with different gradients and compositions.
FAQ 3: I need to quantify a low-level impurity. What is the best analytical technique?
Answer: For quantifying low-level impurities, a highly sensitive and selective method is required.
-
HPLC with UV detection is a good starting point, especially if the impurity has a chromophore.[13] Method optimization, such as adjusting the detection wavelength to the λmax of the impurity, can enhance sensitivity.
-
HPLC with Mass Spectrometry (LC-MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and selectivity.[13] This is the preferred method for trace-level quantification, especially for impurities that lack a strong UV chromophore or co-elute with other components.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the impurity is volatile or can be derivatized to become volatile.[2] This is particularly useful for identifying and quantifying residual solvents or volatile starting materials.
Section 3: Experimental Protocols and Workflows
General Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying and characterizing unknown impurities in this compound samples.
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is essential.[14]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Rationale for Method Parameters:
-
A C18 column is a good first choice for the separation of moderately polar compounds.
-
The use of formic acid in the mobile phase helps to protonate the basic amino group, leading to better peak shape.[13]
-
A gradient elution is necessary to separate impurities with a wide range of polarities.
-
Dual-wavelength detection helps to ensure that all impurities are detected, as they may have different UV maxima.
Protocol: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of your analytical method.[2]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat at 60 °C for 24 hours.
-
Neutralize a portion of the sample with 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
Neutralize a portion of the sample with 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve the sample in the mobile phase before injection.
-
-
Photolytic Degradation:
-
Expose the solid sample to UV light (e.g., in a photostability chamber) for an extended period (e.g., 7 days).
-
Dissolve the sample in the mobile phase before injection.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your stability-indicating HPLC method. Look for the formation of new peaks and a decrease in the area of the main peak.
Section 4: Spectroscopic Characterization
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): Useful for volatile impurities. The fragmentation pattern of aminopyrazines often involves the loss of HCN (27 Da) from the pyrazine ring and fragmentation of any alkyl side chains.[15]
-
Electrospray Ionization (ESI-MS): This is the most common technique for non-volatile impurities. In positive ion mode, you will observe the protonated molecule [M+H]⁺.
-
MS/MS Fragmentation: The fragmentation of protonated aminocyanopyrazines will likely involve the loss of ammonia (17 Da), the loss of HCN (27 Da), and cleavage of the pyrazine ring.[16] The exact fragmentation pattern will provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the definitive structural elucidation of impurities.
-
¹H NMR:
-
The aromatic protons on the pyrazine ring will appear as doublets or singlets in the range of 8.0-9.0 ppm.
-
The amino protons will typically appear as a broad singlet that is exchangeable with D₂O.
-
-
¹³C NMR:
-
The carbon atoms of the pyrazine ring will resonate in the aromatic region (140-160 ppm).
-
The cyano carbon will have a characteristic chemical shift around 115-120 ppm.
-
By comparing the NMR spectra of the pure compound and the isolated impurity, structural differences can be readily identified. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for complex structures.[17]
Conclusion
The identification and characterization of impurities in this compound is a multi-faceted process that requires a systematic and logical approach. By understanding the potential sources of impurities, employing appropriate analytical techniques, and rigorously troubleshooting experimental challenges, researchers can ensure the quality and safety of this vital pharmaceutical intermediate. This guide provides a comprehensive framework to assist you in this critical endeavor. For further assistance, please do not hesitate to contact our technical support team.
References
- HPLC Methods for analysis of 2-Aminopyridine.
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. [Link]
- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]
- Preparation of 2-aminopyrazine.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
- Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
- Mass Spectrometry - Fragmentation P
- Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming poor solubility of 2-Amino-6-cyanopyrazine in organic solvents
Overcoming Poor Solubility of 2-Amino-6-cyanopyrazine in Organic Solvents
Welcome to the dedicated technical support guide for handling this compound. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve successful dissolution in your desired organic solvent systems.
Section 1: Understanding the Molecule - Core Physicochemical Properties
This compound is a nitrogen-containing heterocycle, a class of compounds central to medicinal chemistry due to their presence in over 85% of biologically active molecules.[1] The structure of this compound, featuring a polar amino group (-NH2) and a cyano group (-CN) on a pyrazine ring, creates a molecule with a specific electronic profile that dictates its solubility. The primary challenge arises from strong intermolecular forces, particularly hydrogen bonding and π-π stacking between the pyrazine rings in the solid (crystalline) state. Overcoming these forces requires a solvent system that can effectively solvate the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₅H₄N₄ | [2][3] |
| Molecular Weight | 120.11 g/mol | [3] |
| Appearance | Solid (crystalline) | [4] |
| Melting Point | 167.5 - 169 °C | [4] |
| Polarity | Polar, due to amino and cyano functional groups and nitrogen heteroatoms. | Inferred |
| pKa | The amino group imparts basic character, while the pyrazine nitrogens are weakly basic. The exact pKa values influence solubility in protic or acidic solvents.[5][6] | Inferred |
Section 2: Troubleshooting Guide - A Systematic Approach to Solubilization
Poor solubility is a common roadblock. This guide presents a logical, tiered approach to systematically address and resolve this issue. Start with the simplest methods and progress to more advanced techniques as needed.
Caption: Co-solvents disrupt solute clusters, enabling solvation.
Common Co-Solvent Systems:
-
DMSO/Water: For primarily aqueous systems.
-
DMF/Toluene: For organic reactions where a non-polar solvent is needed.
-
PEG 400/Ethanol: Often used in pharmaceutical formulations. [7][8] Action: First, dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO). Then, slowly add this solution to the "poor" solvent (your primary reaction solvent) under vigorous stirring.
B. Use of Surfactants (Micellar Solubilization)
The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical aggregates called micelles. [9][10]These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble organic compound can be entrapped within the hydrophobic core, allowing it to be dispersed and effectively "dissolved" in a bulk solvent. [11][12][13] Recommended Surfactants:
-
Non-ionic surfactants are generally preferred as they are less likely to interfere with reactions. [11][12] * Polysorbate 80 (Tween 80)
C. Solid Dispersion
The Principle: This technique involves dispersing the drug in an inert, highly soluble carrier matrix at a solid state. [14][15][16]By methods like solvent evaporation, the drug is molecularly dispersed, preventing the formation of a crystal lattice. [17][18]When this solid dispersion is added to a solvent, the carrier dissolves quickly, releasing the drug as fine, amorphous particles or even individual molecules, which have a much higher surface area and dissolution rate. [14][15] Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
Caption: Workflow for creating a solid dispersion via solvent evaporation.
Action: This method is more involved and is typically used in formulation development. See Section 3 for a detailed protocol.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
-
Objective: To find an effective co-solvent ratio for solubilizing the compound.
-
Materials: this compound, DMSO (Solvent A), Toluene (Solvent B), glass vials, magnetic stirrer.
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
In separate vials, prepare different ratios of Solvent A to Solvent B (e.g., 1:1, 1:5, 1:10, 1:20, 1:50).
-
To each vial of mixed solvent, add a small, precise volume of the stock solution.
-
Stir vigorously and observe for any precipitation.
-
The highest ratio of B:A that maintains a clear solution is your optimal co-solvent system for that concentration.
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare an amorphous solid dispersion of the compound to enhance its dissolution rate. [15][18]2. Materials: this compound, Polyvinylpyrrolidone (PVP K30), a common volatile solvent (e.g., Methanol or Ethanol), rotary evaporator.
-
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and the PVP K30 completely in a sufficient volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask. It can now be used for dissolution testing in your target organic solvent.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: I heated my solvent and the compound dissolved, but it crashed out upon cooling. What should I do? This indicates you created a supersaturated solution. The solubility at room temperature is lower than at the elevated temperature. You have a few options: maintain the elevated temperature during your experiment (if possible), or use a co-solvent system or one of the other advanced techniques to increase the stable solubility at your working temperature.
Q2: Will using a co-solvent or surfactant interfere with my subsequent reaction? Potentially, yes. Solvents like DMSO can act as oxidants under certain conditions. Surfactants can sometimes coat catalytic surfaces or alter reaction kinetics. It is crucial to choose a solubilizing agent that is inert to your reaction conditions. Always run a control reaction with the solubilizing agent but without your primary substrate to check for side reactions.
Q3: Can I use sonication to help dissolve the compound? Absolutely. Sonication is an excellent method to break up solid aggregates and accelerate the dissolution process, especially when combined with gentle heating.
Q4: My compound is still not dissolving in pure DMSO. What does this mean? While uncommon for this class of compounds, it could indicate issues with the purity of your material or that the compound has formed a particularly stable crystal polymorph. In this rare case, preparing a solid dispersion is the most powerful technique to try, as it bypasses the crystalline state entirely.
Section 5: Safety Precautions
Researchers must handle this compound with appropriate care. Always consult the full Safety Data Sheet (SDS) before use. [19]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [20]Avoid creating and inhaling dust. [19][20]Use in a well-ventilated area or a chemical fume hood. [4]* Toxicity: The compound is classified as toxic if swallowed. [19]Some similar cyanopyridine and cyanopyrimidine compounds are listed as harmful in contact with skin or if inhaled. [21][22]* Environmental: The compound is listed as very toxic to aquatic life with long-lasting effects. [19]Do not allow it to enter drains or the environment. [19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [23]Store locked up. [4][19]
References
- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion.
- World Journal of Pharmaceutical and Life Sciences. SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024-01-24).
- Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012-10-30).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
- PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009-04-01).
- International Journal of Medical Science and Dental Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30).
- Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021-05-31).
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2025-08-06).
- Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- PharmaTutor. ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013-11-13).
- NIH - PubChem. This compound | C5H4N4 | CID 20567065.
- IJNRD. A Study Of Synthesis Of Bioactive Heterocycles.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
- PMC - NIH. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020-08-01).
- JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble.
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025-08-10).
- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020-12-26).
- ResearchGate. Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF. (2025-08-06).
- Fisher Scientific. SAFETY DATA SHEET. (2024-03-29).
- MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Cayman Chemical. Safety Data Sheet. (2025-12-15).
- Chem Service. SAFETY DATA SHEET. (2021-01-26).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2010-10-11).
- PMC - PubMed Central - NIH. Heterocycles in Medicinal Chemistry.
- PubChem. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260.
- Frontier Specialty Chemicals. This compound.
- Sigma-Aldrich. 2-Amino-6-(iso-propyl)pyrazine | 1159818-00-4.
- Pharmaffiliates. CAS No : 59489-39-3| Chemical Name : this compound.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025-08-07).
- NIH. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa.
- Solubilities of Amino Acids in Different Mixed Solvents.
- ResearchGate. The solubility-pH profiles of amino acids showing departures from the...
- NIH. Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
- ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. (2025-08-07).
- ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
- ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H4N4 | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. jocpr.com [jocpr.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. japsonline.com [japsonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. assets.thermofisher.com [assets.thermofisher.com]
Preventing degradation of 2-Amino-6-cyanopyrazine during storage
Introduction: The Critical Role of Compound Integrity
Welcome to the technical support guide for 2-Amino-6-cyanopyrazine (CAS 59489-39-3). This molecule is a key building block in medicinal chemistry and materials science, valued for its unique pyrazine scaffold.[1] However, its utility is directly linked to its purity. Degradation, often subtle, can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for storing, handling, and troubleshooting this reagent to ensure its stability and integrity over time. We will move beyond simple instructions to explain the chemical rationale behind these best practices.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
The primary goal is to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures. Based on safety data sheets and chemical principles, the ideal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | Cool environment (2-8°C recommended) | Reduces the rate of potential degradation reactions.[2] While stable at room temperature, refrigeration minimizes thermal decomposition risk over long-term storage.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The amino group on the pyrazine ring is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Moisture | Dry/Anhydrous | The nitrile (-CN) group is susceptible to hydrolysis, which can convert it to an amide or carboxylic acid. Store in a desiccator over a strong desiccant (e.g., Drierite).[3] |
| Light | Amber vial or dark location | Pyrazine derivatives can be light-sensitive. Protection from light, especially UV, prevents photochemical degradation.[2] |
| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and oxygen.[4][5] |
Q2: My solid sample has changed from off-white to a yellowish or brownish color. What does this indicate?
A color change is a strong visual indicator of degradation. This is often due to slow oxidation of the amino group, leading to the formation of colored impurities. If you observe a significant color change, it is highly recommended to perform a purity analysis before use or to use a fresh, unopened batch of the compound.
Q3: What are the most likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, we can predict the most probable routes based on its functional groups (an amino group and a nitrile group on a pyrazine ring):
-
Hydrolysis of the Nitrile Group: In the presence of moisture (especially under acidic or basic conditions), the nitrile group (-C≡N) can hydrolyze first to an amide (-CONH₂) and then to a carboxylic acid (-COOH). This introduces a new, highly polar functional group that will drastically alter the compound's properties.
-
Oxidation of the Amino Group: The electron-rich amino group (-NH₂) can be oxidized, particularly in the presence of air and light. This can lead to complex reactions forming colored polymeric byproducts.
-
Ring Opening/Decomposition: Under harsh conditions, such as high heat, the pyrazine ring itself can decompose, leading to the release of nitrogen oxides and hydrogen cyanide.[4][6]
Below is a diagram illustrating the most plausible degradation pathways under common storage conditions.
Caption: Plausible degradation pathways for this compound.
Q4: How should I handle solutions of this compound?
Solutions are generally less stable than the solid material.
-
Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, Acetonitrile) if possible. Protic solvents like methanol or water can participate in hydrolysis over time.
-
Preparation: Prepare solutions fresh for each experiment.
-
Storage: If short-term storage is unavoidable, store the solution at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Troubleshooting Guide
This section addresses common experimental issues that may arise from compound degradation.
| Observed Problem | Potential Cause Related to Degradation | Recommended Action & Troubleshooting Steps |
| Inconsistent or non-reproducible results in a biological assay. | The actual concentration of the active compound is lower than calculated due to the presence of impurities. Degradation products may also have unintended biological activity. | 1. Confirm Purity: Analyze the solid material used to make the stock solution via HPLC-UV or LC-MS. 2. Use Fresh Stock: Discard the old stock solution and prepare a new one from a reliable source of the solid compound. 3. Re-qualify Solid: If the solid is old or has been stored improperly, order a new batch. |
| Low or no yield in a chemical synthesis where the compound is a starting material. | The reactive functional groups have degraded. For example, if the amino group is the intended nucleophile, its oxidation will prevent the desired reaction. | 1. Check Starting Material Integrity: Run a quick TLC or ¹H NMR of the starting material. Compare the spectrum to a reference to check for impurities. 2. Follow Purity Confirmation Protocol: Use the HPLC method described below to get a quantitative purity value. A purity of <95% is often a cause for concern. |
| Unexpected spots on a TLC plate or peaks in an LC-MS chromatogram. | The compound has degraded into multiple byproducts, each with different properties (e.g., polarity). | 1. Isolate and Analyze: If possible, try to characterize the major impurity. Does its mass correspond to the hydrolyzed or oxidized product? 2. Review Storage: Immediately review the storage and handling procedures for the compound. Was the container properly sealed? Was it exposed to light or moisture? |
The following workflow provides a logical decision-making process when encountering an experimental problem.
Caption: A decision tree for troubleshooting experimental issues.
Protocols for Ensuring Compound Integrity
Protocol 1: Recommended Procedure for Receiving and Long-Term Storage
This protocol establishes a self-validating system for maintaining compound quality from the moment it arrives in the lab.
-
Initial Inspection: Upon receipt, inspect the container for an intact seal. Note the manufacturer's lot number, date of receipt, and certificate of analysis (CoA) purity value in your lab notebook.
-
Inert Atmosphere Overlay: Before the first use and after every use, briefly flush the vial headspace with a gentle stream of inert gas (argon or nitrogen) for 5-10 seconds. This displaces air and moisture.
-
Secure Sealing: Tightly close the primary container. For added protection, wrap the cap with Parafilm® to create a secondary moisture barrier.
-
Desiccated Storage: Place the sealed vial inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant pouch.
-
Refrigeration and Labeling: Store the secondary container in a designated, clearly labeled area of a refrigerator (2-8°C). The label should include the compound name, CAS number, date received, and responsible person.
-
Equilibration Before Use: Crucially , before opening, allow the container to warm to room temperature for at least 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold solid, introducing water and compromising the compound.
Protocol 2: General Method for Purity Analysis by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and detecting degradation products.[7] This is a general method that serves as an excellent starting point for method development.
-
Objective: To separate this compound from potential polar (hydrolyzed) and non-polar (oxidized/polymeric) impurities.
-
Instrumentation: HPLC with UV-Vis Detector (or Diode Array Detector).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for λ-max (typically between 254 nm and 320 nm for such structures). Monitor at least two wavelengths.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should show a single major peak. The appearance of new peaks, especially at earlier retention times (more polar, e.g., hydrolyzed product), is a clear sign of degradation.[8]
References
- Vertex AI Search result citing 2-Aminopyrazine(5049-61-6)
- Vertex AI Search result citing information on CAS 5049-61-6 2-Aminopyrazine
- Vertex AI Search result citing information on Aminopyrazine
- Vertex AI Search result citing a SAFETY DATA SHEET for a related compound
- Vertex AI Search result citing a SAFETY DATA SHEET for 2-AMINO PYRIDINE FOR SYNTHESIS
- Vertex AI Search result citing a Safety Data Sheet for 2-Aminopyrazine
- Vertex AI Search result citing a SAFETY DATA SHEET for 2-Aminopyrazine
- Vertex AI Search result citing a SAFETY DATA SHEET
- Kitteringham, N. R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tnjchem.com [tnjchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning and Deactivation in Cyanopyrazine Synthesis
Welcome to the Technical Support Center for cyanopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning and deactivation, a common hurdle in achieving high-yield, reproducible cyanopyrazine production. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded troubleshooting strategies based on years of field experience. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to build robust and reliable synthetic protocols.
Section 1: Understanding the Landscape of Catalyst Deactivation
The synthesis of cyanopyrazines, crucial intermediates in the pharmaceutical industry, often relies on catalytic processes. However, the very nature of these reactions can lead to the deactivation of the catalyst, manifesting as decreased reaction rates, lower yields, or complete reaction failure. Understanding the root cause of this deactivation is the first and most critical step in troubleshooting.
FAQ 1: What are the most common catalysts used in cyanopyrazine synthesis and what makes them susceptible to poisoning?
The synthesis of cyanopyrazines can be achieved through various routes, including the ammoxidation of methylpyrazine and the cyanation of halopyrazines.
For the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine , multi-component metal oxide catalysts are frequently employed. These often contain vanadium as a primary component, with various promoters such as chromium, phosphorus, and titanium.[1] These catalysts are susceptible to poisoning by impurities in the feedstock and thermal degradation at the high temperatures required for the reaction.[2]
In the case of cyanation of halopyrazines , palladium-based catalysts are the workhorses.[3] These reactions, while efficient, are notoriously sensitive to poisoning by the cyanide source itself.[3][4] Excess cyanide ions can coordinate strongly to the palladium center, disrupting the catalytic cycle at multiple points.[5][6][7]
FAQ 2: What are the tell-tale signs of catalyst poisoning in my cyanopyrazine synthesis?
Identifying catalyst poisoning early can save significant time and resources. Key indicators include:
-
A gradual or sudden drop in product yield: This is the most common symptom. Tracking your reaction kinetics can reveal a deviation from the expected conversion rate.
-
Inconsistent reaction times: If you notice that reactions are taking longer to reach completion than in previous successful runs, catalyst deactivation may be the culprit.
-
Formation of unexpected byproducts: A poisoned catalyst can lose its selectivity, leading to the formation of side products. For instance, in palladium-catalyzed cyanations, homocoupling of the starting material can occur.[8]
-
Changes in the physical appearance of the catalyst: For heterogeneous catalysts, a change in color or texture can indicate fouling or coking.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a structured approach to identifying the cause of catalyst poisoning and implementing effective solutions.
Issue 1: Sudden Drop in Yield in Palladium-Catalyzed Cyanation of a Halopyrazine
You're running a well-established palladium-catalyzed cyanation of a bromopyrazine, and suddenly your yields plummet from >90% to <20%.
Potential Causes & Diagnostic Workflow:
The primary suspect in this scenario is poisoning by the cyanide source.[4] Excess cyanide can form inactive palladium-cyanide complexes, effectively taking the catalyst out of the reaction cycle.[5][7][9] Moisture in the reaction is also highly detrimental as it can lead to the formation of HCN, which is a potent poison for Pd(0) catalysts.[5][6][9]
Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyanation.
Step-by-Step Troubleshooting Protocol:
-
Quantify Cyanide Concentration: If possible, carefully quench a small aliquot of the reaction and analyze the concentration of free cyanide. High levels of unreacted cyanide strongly suggest poisoning.
-
Evaluate Cyanide Source and Addition:
-
Stoichiometry: Double-check your calculations for the cyanide source. Even a small excess can be detrimental.
-
Slow Addition: Instead of adding the cyanide source all at once, consider a slow, continuous addition using a syringe pump. This maintains a low, steady concentration of cyanide in the reaction mixture, minimizing catalyst poisoning.[3]
-
-
Ensure Anhydrous Conditions:
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all reagents, particularly the cyanide source, are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]
-
Moisture Scavengers: In some cases, the addition of a mild desiccant that is compatible with the reaction chemistry can be beneficial.
-
Issue 2: Gradual Decrease in Catalyst Activity in Continuous Flow Ammoxidation of Methylpyrazine
You are running a continuous flow process for the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine using a supported vanadium-based catalyst. Over several hours or days, you observe a steady decline in conversion.
Potential Causes & Diagnostic Workflow:
In continuous flow systems, catalyst deactivation is often a gradual process. The primary causes are typically:
-
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[10]
-
Sintering: The agglomeration of metal particles on the support at high temperatures, leading to a loss of active surface area.[10]
-
Poisoning from Feedstock Impurities: Trace impurities in the 2-methylpyrazine or ammonia feed can adsorb onto the catalyst surface and deactivate it. Common poisons include sulfur and nitrogen compounds.[11][12]
Caption: Troubleshooting workflow for gradual catalyst deactivation in continuous flow ammoxidation.
Step-by-Step Troubleshooting Protocol:
-
Catalyst Characterization: Carefully unload a small sample of the deactivated catalyst from the reactor. Use analytical techniques such as Temperature Programmed Oxidation (TPO) to detect coke, and Transmission Electron Microscopy (TEM) to observe any changes in particle size (sintering). Elemental analysis (e.g., XPS or EDX) can identify the presence of potential poisons.
-
Addressing Coking:
-
Optimization: A slight reduction in the reaction temperature may mitigate coke formation without significantly impacting the desired reaction rate.[2]
-
Regeneration: A common method for removing coke is a controlled oxidation (decoking) by passing air or a dilute oxygen stream over the catalyst bed at an elevated temperature.[13]
-
-
Mitigating Sintering:
-
Temperature Control: Ensure your reactor's temperature control is precise and stable. Hot spots can accelerate sintering.[2]
-
Catalyst Support: Consider using a catalyst with a more thermally stable support material.
-
-
Managing Feedstock Impurities:
-
Feedstock Analysis: Analyze your 2-methylpyrazine and ammonia feeds for common catalyst poisons.
-
Purification: If impurities are identified, implement a purification step for your feedstock.
-
Guard Beds: Installing a guard bed containing a material that selectively adsorbs the poison before the main reactor can significantly extend the life of your primary catalyst.[13]
-
Section 3: Catalyst Regeneration Protocols
In many cases, a poisoned or deactivated catalyst can be regenerated, offering a cost-effective alternative to replacement.
Protocol 1: Regeneration of a Palladium Catalyst Poisoned by Cyanide
Objective: To remove cyanide species from the surface of a palladium catalyst and restore its activity.
Materials:
-
Deactivated palladium catalyst
-
Mildly basic aqueous solution (e.g., 0.1 M sodium carbonate)
-
Deionized water
-
Methanol or another suitable solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Recovery: Carefully recover the palladium catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst multiple times with deionized water to remove any soluble residues.
-
Base Wash: Suspend the catalyst in a mildly basic aqueous solution and stir for 1-2 hours at room temperature. This can help to displace the strongly coordinated cyanide ions.
-
Rinsing: Filter the catalyst and wash thoroughly with deionized water until the pH of the filtrate is neutral.
-
Solvent Wash: Wash the catalyst with methanol or another suitable solvent to remove water.
-
Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to confirm the success of the regeneration process.
Protocol 2: Thermal Regeneration (Decoking) of a Vanadium-Based Ammoxidation Catalyst
Objective: To remove carbonaceous deposits (coke) from a vanadium-based catalyst.
Materials:
-
Coked catalyst in the reactor
-
Air or a mixture of nitrogen and oxygen
-
Temperature-controlled reactor system
Procedure:
-
Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas like nitrogen to remove any residual hydrocarbons.
-
Controlled Oxidation: Gradually introduce a stream of air or a dilute oxygen/nitrogen mixture into the reactor.
-
Temperature Ramp: Slowly increase the temperature of the reactor. The exact temperature profile will depend on the specific catalyst and the extent of coking, but a typical range is 400-550 °C. It is crucial to control the temperature ramp to avoid overheating, which could damage the catalyst.
-
Hold at Temperature: Maintain the catalyst at the target temperature until the coke has been completely burned off. This is often indicated by the cessation of CO2 formation in the off-gas, which can be monitored with an appropriate analyzer.
-
Cool Down: Once the regeneration is complete, cool the reactor down under an inert gas stream.
-
Re-start the Reaction: The reactor is now ready for the re-introduction of the reactants.
Section 4: Preventative Measures and Best Practices
"An ounce of prevention is worth a pound of cure" is particularly true for catalysis. Implementing these best practices can significantly reduce the incidence of catalyst deactivation.
| Best Practice | Rationale |
| High Purity Reagents and Solvents | Minimizes the introduction of potential catalyst poisons into the reaction system.[14] |
| Strictly Anhydrous Conditions | Prevents moisture-induced side reactions and the formation of potent catalyst poisons like HCN in cyanation reactions.[5][9] |
| Controlled Addition of Reagents | For reactions sensitive to excess reagents, such as Pd-catalyzed cyanations, slow addition can prevent catalyst poisoning.[3] |
| Inert Atmosphere | Protects sensitive catalysts, particularly Pd(0) species, from oxidation. |
| Regular Catalyst Monitoring | In continuous processes, periodic analysis of the catalyst can help to detect deactivation early and allow for timely intervention. |
| Use of Guard Beds | A cost-effective way to protect the main catalyst bed from feedstock impurities.[13] |
References
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- Berman, A. M., & Johnson, J. S. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- Hoyos, L. J., Primet, M., & Praliaud, H. (1992).
- DCL Inc. (n.d.).
- Wang, Y., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- DCL Inc. (n.d.).
- Britannica. (n.d.).
- Wordpress. (n.d.).
- MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
- Grokipedia. (n.d.).
- Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions?[Link]
- Nikki-Universal Co., Ltd. (n.d.).
- Slideshare. (n.d.).
- Pharmaffiliates. (n.d.). Pyrazine-impurities. [Link]
- Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
- PubMed Central. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. [Link]
- MDPI. (2021).
- Google Patents. (n.d.).
- Quora. (2020).
- DSpace@MIT. (n.d.). Catalyst immobilization techniques for continuous flow synthesis. [Link]
- Department of Energy. (2022).
- DSpace@MIT. (n.d.). Catalyst Immobilization Techniques for Continuous Flow Synthesis. [Link]
- Google Patents. (n.d.).
- University of Illinois. (n.d.).
- AIP Publishing. (2008). Heterogeneous catalysis: Enigmas, illusions, challenges, realities, and emergent strategies of design. AIP Publishing. [Link]
Sources
- 1. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
- 2. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Work-up Procedures for 2-Amino-6-cyanopyrazine to Minimize Product Loss
Welcome to the technical support center for 2-Amino-6-cyanopyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the work-up and purification of this important heterocyclic compound. Minimizing product loss is critical, and this document outlines key considerations and detailed protocols to achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of product loss during the work-up of this compound?
Product loss during the work-up of this compound can often be attributed to several factors:
-
Sub-optimal solvent selection for extraction and crystallization: Using a solvent in which the product is too soluble at room temperature will lead to significant losses in the mother liquor.
-
Inappropriate pH during aqueous washes: The amino group of this compound is basic and can be protonated under acidic conditions, increasing its aqueous solubility and leading to loss in the aqueous phase. Conversely, strongly basic conditions could potentially lead to hydrolysis of the nitrile group, although this is generally less common under typical work-up conditions.
-
Emulsion formation during extraction: This can make phase separation difficult and lead to loss of product in the unresolved emulsion layer.
-
Incomplete precipitation or crystallization: Rushing the crystallization process by cooling too quickly can result in the formation of fine, impure crystals or an oil, leading to lower isolated yields.
-
Adsorption onto filtration media or glassware: As with many organic compounds, some product may be lost due to adherence to surfaces.
Q2: My crude product is a dark oil/gum. How can I get it to crystallize?
Oiling out is a common issue. Here are several strategies to induce crystallization:
-
Solvent Selection: The solvent system is critical. If the compound oils out from a single solvent, a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) is often effective. For aminopyrazines, combinations like ethanol/water, ethanol/hexanes, or ethyl acetate/hexanes can be successful.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Trituration: If the oil is persistent, it can be triturated with a poor solvent (like hexanes or diethyl ether). This involves vigorously stirring the oil with the solvent, which can sometimes induce solidification.
Q3: I am seeing a significant amount of my product in the aqueous layer during extraction. What can I do to prevent this?
This is likely due to the protonation of the amino group. To minimize this:
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. You can achieve this by washing the organic layer with a dilute solution of a mild base like sodium bicarbonate.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
II. Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- Premature crystallization during hot filtration. | - Perform a thorough solvent screen to find a solvent with high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crashing out on the filter paper. |
| Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient removal during work-up. | - Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).- If starting materials have different polarities, consider column chromatography for purification. For basic starting materials, an acidic wash can be effective for their removal. |
| Product is Discolored | - Presence of colored impurities from the reaction.- Degradation of the product. | - Treat the hot solution with activated charcoal before filtration to remove colored impurities.- Avoid unnecessarily harsh conditions (e.g., strong acids/bases, high temperatures for prolonged periods). |
| Formation of an Emulsion During Extraction | - High concentration of solutes.- Vigorous shaking. | - Add brine to the separatory funnel to help break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- If the emulsion persists, filtration through a pad of Celite® can be effective. |
III. Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a starting point and may need to be optimized based on the specific impurities present in your reaction mixture.
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separatory funnel containing water or a dilute aqueous solution (e.g., saturated ammonium chloride).
-
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the solubility of this compound and its immiscibility with water. Perform the extraction three times to ensure complete recovery of the product.
-
Note: If the product shows some water solubility, pre-saturating the aqueous layer with sodium chloride (brine) can improve extraction efficiency.
-
-
Washing the Organic Layer:
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts and ensure the amino group is in its free base form).
-
Brine (to remove excess water and aid in phase separation).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solid compounds. The key is to select an appropriate solvent system.
Step 1: Solvent Screening
A systematic approach to solvent selection is crucial for successful recrystallization.
Table 1: Solubility Characteristics of this compound in Common Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Slightly Soluble | Moderately Soluble |
| Methanol | High | Soluble | Very Soluble |
| Ethanol | High | Soluble | Very Soluble |
| Isopropanol | Medium | Sparingly Soluble | Soluble |
| Acetonitrile | Medium | Sparingly Soluble | Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble |
| Dichloromethane | Medium | Soluble | Very Soluble |
| Hexanes | Low | Insoluble | Sparingly Soluble |
Note: This table is based on general principles of solubility for similar aminopyrazine structures and should be confirmed experimentally for your specific sample. A good starting point for recrystallization of a related compound, 2-amino-3-cyanopyridine, is 95% ethanol.[2]
Step 2: Recrystallization Procedure (Single Solvent Example: Isopropanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and heat the mixture to boiling with stirring.
-
Continue adding hot isopropanol dropwise until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to obtain pure this compound.
IV. Mechanistic Insights & Key Considerations
pH Stability and its Impact on Work-up
The 2-amino group on the pyrazine ring is basic. In acidic conditions, this group will be protonated to form an ammonium salt.
This protonation significantly increases the water solubility of the compound. Therefore, during aqueous extractions, maintaining a neutral to slightly basic pH (pH 7-8) in the aqueous phase is crucial to prevent the loss of product into the water layer. A wash with a dilute solution of a weak base like sodium bicarbonate is recommended to ensure the compound is in its neutral, less water-soluble form before final extraction.
While the nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, this is generally not a concern under the mild conditions of a standard work-up. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.
Workflow Diagrams
V. References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Wang, X., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyanopyrazine Synthesis
Last Updated: 2026-01-09
Introduction: The Criticality of Thermal Management in Cyanopyrazine Synthesis
Cyanopyrazine is a vital intermediate in the pharmaceutical and flavor industries, notably in the production of the anti-tuberculosis drug pyrazinamide. Its synthesis, particularly at an industrial scale, often involves highly exothermic reactions. An exothermic reaction is one that releases energy in the form of heat.[1] Without precise control, the heat generated can accumulate, leading to a rapid increase in temperature and pressure, a dangerous condition known as a thermal runaway.[2]
A thermal runaway can cause the reaction to accelerate uncontrollably, potentially leading to boiling of the solvent, vessel rupture, release of toxic materials, and even explosion.[2][3] Therefore, a comprehensive understanding of the reaction thermochemistry and the implementation of robust engineering and procedural controls are not merely best practices—they are essential for the safety of personnel, the protection of equipment, and the successful, reproducible synthesis of the target compound.
This guide provides drug development professionals, researchers, and scientists with a technical framework for identifying, troubleshooting, and preventing thermal hazards during the large-scale synthesis of cyanopyrazine.
Core Principles of Exotherm Management
Effective management of exothermic reactions hinges on a simple principle: the rate of heat removal must always exceed the rate of heat generation.[2] An increase in temperature linearly affects the rate of heat transfer but has an exponential effect on the reaction rate and subsequent heat generation.[2] This delicate balance is influenced by several factors:
-
Reaction Kinetics: The inherent speed of the reaction and its sensitivity to temperature changes.
-
Reagent Addition: The rate at which reactants are introduced directly controls the rate of reaction and heat generation.[4]
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk mixture, potentially initiating a runaway.[4]
-
Heat Transfer: The efficiency of the reactor's cooling system (e.g., jacketed vessel, cooling coils, external heat exchangers) in removing heat from the reaction mass.[5][6]
-
Scale-Up Effects: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes heat removal more challenging in larger batches.
The relationship between these factors is critical. A failure in any one area can compromise the entire system's safety.
Diagram: The Heat Balance Relationship in a Batch Reactor
The following diagram illustrates the critical balance between heat generation and heat removal. A thermal runaway is initiated when the heat generation curve (exponential) rises more steeply than the heat removal line (linear), crossing a point of no return.
Caption: A diagram showing the interplay of factors affecting thermal control.
Troubleshooting Guide: Immediate Actions for Thermal Deviations
This section is formatted as a direct Q&A to address specific, time-sensitive issues that may arise during a synthesis run.
Q1: My batch temperature is rising faster than expected and approaching the alarm limit. What are the immediate steps?
A1: This is a critical situation requiring immediate and calm action. The primary goal is to stop the heat generation and maximize heat removal.
Step-by-Step Protocol:
-
Stop Reagent Addition: Immediately stop the feed of any limiting reagents.[4] This is the fastest way to halt the primary source of heat generation.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using a jacketed vessel with utility fluids, confirm that the coolant (e.g., chilled brine, glycol) is flowing at the maximum rate and lowest possible temperature.
-
Ensure Full Agitation: Verify that the agitator is running at the correct speed. Proper mixing is crucial to prevent hot spots and ensure the entire batch is cooled effectively by the vessel walls or cooling coils.
-
Prepare for Emergency Quenching: If the temperature continues to rise and approaches the Maximum Safe Operating Temperature (MSOT), be prepared to initiate an emergency quench. This involves adding a cold, inert liquid or a reaction inhibitor to rapidly halt the reaction and absorb heat. The specific quenching agent should be identified during the process hazard analysis phase.
-
Notify Safety Personnel: Alert your supervisor and any designated safety personnel of the situation.
Diagram: Decision Workflow for a Temperature Excursion
This flowchart outlines the critical decision-making process when faced with an unexpected temperature rise.
Caption: A decision-making flowchart for managing a thermal excursion event.
Q2: The reaction has stalled, and there's a significant amount of unreacted reagent in the vessel. Is it safe to increase the temperature to restart it?
A2: This is a potentially very hazardous situation. An accumulation of unreacted reagents can lead to a sudden, highly energetic, and uncontrollable reaction if the temperature is increased.[7] This scenario must be handled with extreme caution.
Analysis and Action:
-
Do NOT Heat Blindly: Never increase the temperature without understanding why the reaction stalled. The cause could be a failed catalyst, an inhibitor in the reagent stream, or insufficient initial temperature.
-
Assess the Risk: The primary danger is that the accumulated reagents could react very quickly once the activation temperature is reached, overwhelming the cooling system.[7]
-
Consider Dilution: One of the safest first steps is to dilute the reaction mass with more solvent. This increases the thermal mass of the system (making it harder to heat up quickly) and reduces reactant concentrations.
-
Controlled Re-initiation: If the cause is determined to be low temperature, a very slow, controlled ramp-up of temperature with maximum cooling capacity on standby is required. Monitor the reaction rate closely using online analytics if available (e.g., FTIR, calorimetry).
-
Alternative Strategy: It may be safer to transfer the batch to a larger vessel (providing a larger heat-transfer area) or to slowly add the stalled batch to a new, smaller, and properly initiated reaction.
Frequently Asked Questions (FAQs)
Q1: What synthesis route for cyanopyrazine presents the most significant thermal hazard?
A1: While several routes exist, the ammoxidation of 2-methylpyrazine is a common industrial method that is highly exothermic.[8][9] This gas-phase reaction is typically carried out at high temperatures (e.g., 430°C) over a catalyst.[8] While it runs hot, the continuous nature and low concentration of reactants in the gas phase can make it easier to control than some batch processes. Batch liquid-phase cyanations, such as those using cyanide salts with activated pyrazines, can also pose significant thermal risks due to the potential for reagent accumulation and the high heat of reaction.[10][11] A thorough Process Hazard Analysis (PHA) and reaction calorimetry are essential for any chosen route.
Q2: How can I determine the cooling capacity needed for my large-scale reactor?
A2: Determining the required cooling capacity is a critical engineering calculation that should be performed before scale-up.[5]
-
Reaction Calorimetry: Use a laboratory-scale reaction calorimeter (e.g., an RC1) to measure the heat of reaction (ΔHr), the specific heat capacity of the reaction mixture (Cp), and the rate of heat evolution under planned process conditions.
-
Calculate Adiabatic Temperature Rise (ΔTad): This calculation determines the maximum temperature the batch would reach if all cooling were lost.[12] It is a key indicator of the reaction's severity.
-
Assess Reactor Heat Transfer: The heat transfer capability of the large-scale reactor is defined by the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the batch and the coolant (ΔT).
-
Ensure Qr > Qg: The fundamental safety criterion is that the maximum rate of heat removal (Qr = U * A * ΔT) must be greater than the maximum rate of heat generation (Qg) from the reaction.[5]
| Parameter | Description | Importance for Safety |
| ΔHr | Heat of Reaction (kJ/mol) | The total amount of energy released per mole of reactant. |
| Qg | Rate of Heat Generation (W/L) | The speed at which heat is produced; must be matched by cooling. |
| ΔTad | Adiabatic Temperature Rise (°C) | The "worst-case" temperature increase with no cooling; high values are dangerous.[12] |
| MTSR | Maximum Temp. for Synthesis Reaction | The highest temperature at which the desired reaction can be safely controlled. |
Q3: What are the best engineering controls for preventing a runaway reaction?
A3: A multi-layered approach to engineering controls is the most robust strategy.[3][13]
-
Semi-Batch Operation: Instead of adding all reactants at once (batch), add one reactant slowly over time (semi-batch).[6] This allows the cooling system to keep up with the heat being generated.
-
High-Efficiency Cooling: Utilize jacketed reactors with turbulent flow of a cold utility fluid. For highly exothermic processes, consider internal cooling coils or an external pumped-around loop with a heat exchanger to increase the heat transfer area.[6]
-
Automated Control Systems: Implement a Distributed Control System (DCS) with safety interlocks. For example, an interlock can automatically stop reactant feed if the temperature exceeds a predefined setpoint or if the coolant flow is lost.[12]
-
Pressure Relief Systems: Install correctly sized rupture discs or relief valves to safely vent the reactor in a worst-case scenario, preventing a catastrophic vessel failure.[3]
Q4: Can changing the solvent help manage the exotherm?
A4: Yes, solvent choice is a critical process parameter.
-
Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase, acting as a thermal buffer.
-
Boiling Point: Using the boiling point of the solvent as a temperature ceiling (reflux cooling) can be an effective heat management strategy.[6] The reaction temperature is held constant at the solvent's boiling point, and the energy is removed by a condenser that returns the cooled solvent to the reactor. This provides a large heat removal capacity. However, this requires a properly sized condenser and ensures the reaction is controllable at that temperature.
-
Dilution: Simply increasing the volume of a suitable solvent can help dissipate heat more effectively and slow the reaction rate by lowering reactant concentrations.[4]
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
- Safety and Runaway Prevention in Batch. (n.d.). Scribd.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). ResearchGate.
- Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (n.d.). ResearchGate.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. (2025, August 7). ResearchGate.
- Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). zeal.
- What are the most efficient heat removal methods in an exothermic reaction system? (2014, February 23). Quora.
- Method and catalyst for preparing 2-cyanopyrazine by ammoxidation. (n.d.). Google Patents.
- Highly Exothermic Reaction Temperature Control. (2004, August 27). Eng-Tips.
- Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Thieme.
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. (n.d.). Google Patents.
- Process for preparing cyanopyrazine. (n.d.). European Patent Office.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
Sources
- 1. quora.com [quora.com]
- 2. icheme.org [icheme.org]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. labproinc.com [labproinc.com]
- 5. wjarr.com [wjarr.com]
- 6. eng-tips.com [eng-tips.com]
- 7. scribd.com [scribd.com]
- 8. CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 12. cetjournal.it [cetjournal.it]
- 13. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 2-Amino-6-cyanopyrazine derivatives
A Guide from a Senior Application Scientist
Welcome to the technical support center for the chromatographic purification of 2-Amino-6-cyanopyrazine derivatives. As a Senior Application Scientist, I understand that while these scaffolds are vital in medicinal chemistry and materials science, their unique physicochemical properties can present significant purification challenges. The presence of a basic amino group and a polar cyanopyrazine core often leads to issues like peak tailing, poor resolution, and irreversible adsorption on standard stationary phases.
This guide is structured to provide practical, field-tested solutions to the common problems encountered during column chromatography. We will move from foundational questions to in-depth troubleshooting, explaining the causality behind each recommendation to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stationary phase for purifying this compound derivatives?
Answer: Standard silica gel (40-63 µm, 230-400 mesh) is the most common and cost-effective starting point.[1] However, the success of silica gel is highly dependent on the mobile phase composition. Due to the basicity of the amino group, it can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing.[2]
For this reason, a superior, though more specialized, choice is amino-propylated silica (NH2-silica) . This bonded phase has a slightly basic surface that repels basic compounds, minimizing the strong interactions that cause tailing and often providing sharp, symmetrical peaks without the need for mobile phase modifiers.[2] If your compound is particularly sensitive to acid, consider less acidic alternatives like alumina or Florisil.[3]
Q2: Which mobile phase systems should I start with?
Answer: The choice is dictated by your stationary phase.
-
For Normal-Phase (Silica Gel): A binary mixture of a non-polar solvent and a polar solvent is standard. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane .[4][5][6] If your compound is highly polar and shows low mobility (low Rf on TLC), a stronger system like Methanol (MeOH) in Dichloromethane (DCM) is required.[7]
-
Crucial Additive for Silica: To counteract peak tailing, it is almost always necessary to add a small amount of a basic modifier to the mobile phase. A common practice is to add 0.5-2% v/v of triethylamine (TEA) or use a pre-mixed solution of 1-10% ammonium hydroxide in methanol as your polar component in DCM.[2][3][8]
-
For Reversed-Phase (C18 Silica): This is useful if your impurities are significantly less polar than your target compound. The standard mobile phase is a mixture of Acetonitrile (ACN) and Water or Methanol and Water .[9] Often, an acid modifier like 0.1% Formic Acid (FA) or Acetic Acid (AA) is added to protonate the amino group, which can improve peak shape and retention consistency.[10][11]
Q3: Should I use an isocratic or a gradient elution?
Answer: For all but the simplest separations, gradient elution is strongly recommended .[12]
-
Isocratic elution (using a constant solvent ratio) is simple to set up but has a major drawback: compounds that are strongly retained will elute as broad, diluted bands, which compromises purity and recovery.[12][13]
-
Gradient elution (gradually increasing the percentage of the stronger, more polar solvent over time) sharpens the elution bands of more retained compounds. This leads to better resolution, higher peak concentration, reduced solvent consumption, and faster overall purification times.[14][15][16] A linear gradient is the most common and effective approach for flash chromatography.[2]
Q4: How can I effectively monitor the column fractions?
Answer: Thin-Layer Chromatography (TLC) is the most direct and widely used method. Use the same solvent system planned for the column (including any additives like TEA). Stain with a UV lamp (254 nm) as pyrazine derivatives are typically UV-active. For non-UV active impurities, use a chemical stain like potassium permanganate or anisaldehyde.
Troubleshooting Guide: Common Purification Problems & Solutions
Problem: My compound is smearing down the column, resulting in severe peak tailing.
-
Symptom: On TLC, the spot is elongated or comet-shaped. During column chromatography, the compound elutes over a large number of fractions with no clear peak.
-
Potential Cause: This is the classic sign of a strong, undesirable interaction between the basic amino group on your pyrazine derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This interaction is a form of chemisorption, where the compound "sticks" and releases slowly and unevenly.
-
Recommended Solutions:
-
Introduce a Basic Modifier: This is the most common and immediate fix. Add a competing base to your mobile phase to saturate the acidic sites on the silica.
-
Protocol: Add 0.5-2% triethylamine (TEA) to your entire mobile phase (both the weak and strong solvents). Run a new TLC to confirm that the spot shape improves before committing to the column.[8]
-
Alternative: Use a stock solution of 1-2% ammonium hydroxide in methanol as your polar solvent when mixing with dichloromethane.[3]
-
-
Switch to a Non-Acidic Stationary Phase: If modifiers do not solve the problem or are undesirable for downstream applications, change your stationary phase.
-
Best Choice: Use an amino-propylated (NH2) flash column. The bonded amino groups create a basic surface that prevents interactions with your basic analyte, leading to symmetrical peaks.[2]
-
Other Options: Neutral or basic alumina can also be effective, but their chromatographic properties differ from silica, so method development via TLC is essential.
-
-
Problem: I have very poor separation between my product and a key impurity.
-
Symptom: The TLC spots are very close together (ΔRf < 0.1). During the column, the fractions contain a mixture of the desired product and the impurity.
-
Potential Causes:
-
The chosen mobile phase lacks the selectivity needed to differentiate between the two structurally similar compounds.
-
The column is overloaded with crude material.
-
The separation kinetics on standard silica are insufficient.[4]
-
-
Recommended Solutions:
-
Optimize the Mobile Phase: Test different solvent systems. The "selectivity" of a solvent system is its ability to separate two compounds, which doesn't always correlate with its "strength" (how fast it moves compounds). Refer to the solvent selectivity table below. Try switching from an ethyl acetate-based system to one with dichloromethane or methyl tert-butyl ether (MTBE).
-
Switch to High-Performance Silica: Use a flash column packed with higher surface area silica gel (>700 m²/g). The increased surface area provides more interaction sites, which can significantly enhance the resolution between closely eluting compounds.[4]
-
Employ Gradient Elution: A shallow, slow gradient around the elution point of your compounds can dramatically improve separation. An isocratic method may not be sufficient to resolve them.[12]
-
Change Chromatographic Mode: If normal-phase fails, the impurity may have a different polarity profile. Try a reversed-phase (C18) separation with a water/acetonitrile or water/methanol gradient. This can sometimes invert the elution order and provide the necessary separation.[5][6]
-
Problem: My compound will not elute from the column.
-
Symptom: You have run a large volume of a highly polar mobile phase (e.g., 10-20% MeOH in DCM), but TLC analysis of the fractions shows no product.
-
Potential Causes:
-
Irreversible Adsorption: The compound has bound so strongly to the silica gel that the mobile phase cannot displace it. This can be a more extreme version of the acid-base interaction causing tailing.
-
Decomposition: The compound is unstable on silica gel and has degraded.[3]
-
-
Recommended Solutions:
-
Pre-Column Stability Test: Before running a column, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or a significant decrease in the intensity of the original spot, your compound is likely unstable on silica.[3] If it is unstable, you must use an alternative stationary phase like alumina or Florisil.[3]
-
Drastic Polarity Increase: To salvage the column, attempt to flush with a very strong, competitive solvent system. A mixture of 5-10% ammonium hydroxide in methanol can be effective at displacing highly bound basic compounds.
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move.
-
Problem: My compound elutes immediately in the solvent front.
-
Symptom: The desired product is found in the very first fractions collected, often mixed with non-polar impurities. The Rf on TLC is very high (>0.8) even in a weak mobile phase.
-
Potential Cause: The compound is too polar for reversed-phase chromatography or not polar enough for the selected normal-phase conditions. The mobile phase is too strong.
-
Recommended Solutions:
-
Weaken the Mobile Phase (Normal-Phase): If using EtOAc/Hexanes, significantly decrease the percentage of EtOAc. If the compound is still too mobile, switch to a less polar "strong" solvent, such as MTBE or DCM instead of EtOAc.
-
Consider HILIC (Hydrophilic Interaction Liquid Chromatography): If your compound is extremely polar and poorly retained even in 100% ethyl acetate, HILIC is an excellent option. This technique uses a polar stationary phase (like bare silica) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9][17][18] This mode is specifically designed for retaining and separating very polar analytes.[17]
-
Data & Protocols
Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography of Aminopyrazines
| Weak Solvent | Strong Solvent | Modifiers (if needed) | Target Compound Polarity |
| Hexanes / Heptane | Ethyl Acetate | 0.5-2% Triethylamine | Low to Medium |
| Hexanes / Heptane | Methyl tert-butyl ether (MTBE) | 0.5-2% Triethylamine | Low to Medium (Alternative Selectivity) |
| Dichloromethane (DCM) | Ethyl Acetate | 0.5-2% Triethylamine | Medium |
| Dichloromethane (DCM) | Methanol | 1-2% Ammonium Hydroxide (in the MeOH) | High |
Workflow for Method Development & Troubleshooting
The following diagram outlines a logical workflow for developing and troubleshooting a purification method for this compound derivatives.
Caption: Workflow for purification of this compound derivatives.
Protocol: Step-by-Step Method Development Using TLC
This protocol describes how to find a suitable mobile phase for silica gel chromatography.
-
Prepare Stock Solutions:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to make a concentrated solution (~10-20 mg/mL).
-
Prepare your mobile phase modifiers: neat triethylamine (TEA) and a solution of 10% ammonium hydroxide in methanol.
-
-
Initial Solvent Screening:
-
On a silica gel TLC plate, spot your crude mixture in three separate lanes.
-
Elute the lanes in three different solvent systems of varying polarity:
-
Lane 1: 20% EtOAc / 80% Hexanes
-
Lane 2: 40% EtOAc / 60% Hexanes
-
Lane 3: 60% EtOAc / 40% Hexanes
-
-
Visualize under a UV lamp. The ideal system will place your target compound with an Rf value between 0.15 and 0.35.
-
-
Assess and Correct for Tailing:
-
Observe the shape of your product's spot. If it is symmetrical, proceed to the column.
-
If the spot is tailing, repeat the best solvent system from step 2, but add 1% v/v TEA to the pre-mixed eluent. For example, to 10 mL of 40% EtOAc/Hexanes, add 100 µL of TEA.
-
Run a new TLC with the modified solvent. The spot shape should become significantly more symmetrical. If not, consider increasing TEA to 2% or switching to an ammonia/MeOH/DCM system.
-
-
Finalize Conditions for the Column:
-
The optimal isocratic TLC solvent system is the starting point for your gradient. A typical flash chromatography gradient will start with a polarity about half that of your TLC conditions and ramp up to a polarity about twice as high.[1] For example, if your ideal TLC solvent is 20% EtOAc/Hexanes, a good starting gradient for your column would be from 10% to 40% EtOAc in Hexanes over 10-12 column volumes.
-
References
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- SIELC Technologies. (n.d.). Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, May 16). Pyrazine.
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Biotage. (2021, July 11). What can I use to purify polar reaction mixtures?.
- Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Oxford Academic. [Link]
- Ashraf-Khorassani, M., Coleman, W. M., 3rd, Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 849–854. [Link]
- Biotage. (2021, January 24). When is Gradient Elution Better than Isocratic Elution?.
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website. [Link]
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from Danaher Life Sciences website. [Link]
- Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Phenomenex. (2024, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- King Group. (n.d.). Successful Flash Chromatography. Retrieved from University of Sheffield website. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Note: This is the foundational paper for modern flash chromatography, referenced in the Organic Syntheses procedure). A direct link to the procedure: [Link]
- ResearchGate. (2022, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Pharmaffiliates. (n.d.). This compound.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. Chromatography [chem.rochester.edu]
- 4. ablelab.eu [ablelab.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. waters.com [waters.com]
- 10. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 11. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. biotage.com [biotage.com]
- 13. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. biotage.com [biotage.com]
- 18. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Technical Support Center: High-Purity Recrystallization of 2-Amino-6-cyanopyrazine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 2-Amino-6-cyanopyrazine. Here, we address common challenges and provide systematic troubleshooting strategies to achieve high purity of this critical heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for this compound?
A1: The foundational step is solvent screening. The ideal recrystallization solvent will dissolve this compound completely at an elevated temperature but have very limited solubility at low temperatures (e.g., 0-4 °C). A general rule of thumb is that solvents with similar functional groups to the solute are often good candidates.[1] Given the polar nature of the amino and cyano groups, and the aromatic pyrazine ring, a range of solvents from polar to moderately non-polar should be tested.
Q2: Which solvents are good starting points for the recrystallization of this compound?
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Halogenated Solvents: Dichloromethane
-
Aromatic Hydrocarbons: Toluene (as a less toxic alternative to benzene)
-
Ethers: Isopropyl ether[4], Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Water: Given the presence of an amino group, water's suitability should be assessed, possibly in a solvent mixture.[1]
A systematic approach to solvent selection is crucial for a successful recrystallization.[5]
Q3: How can I handle colored impurities in my sample of this compound?
A3: Colored impurities, often polymeric or tar-like substances, can be effectively removed by adding a small amount of activated charcoal to the hot, dissolved solution of your compound.[6] The charcoal adsorbs the colored impurities onto its large surface area. The charcoal is then removed by hot filtration before allowing the solution to cool. It is important to use the minimum amount of charcoal necessary, as excessive use can lead to the loss of your desired product.[7]
Q4: My this compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. To remedy this, you can try the following:
-
Add more solvent: This will lower the saturation of the solution.[7]
-
Cool the solution more slowly: Allow the flask to cool to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.[6]
-
Use a different solvent or a solvent mixture: A solvent in which the compound is less soluble may promote crystallization over oiling out.[1]
Q5: Can I use a solvent mixture for recrystallization?
A5: Yes, a two-solvent system is a very common and effective technique, especially when a single solvent does not provide the ideal solubility profile.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then gently heated to redissolve the solid and allowed to cool slowly. Common miscible solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[7] 2. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. 3. Add a seed crystal of pure this compound if available. |
| Crystallization is too rapid. | 1. The solution is too concentrated. 2. The cooling process is too fast. | 1. Reheat the solution and add a small amount of additional hot solvent.[7] 2. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before transferring to an ice bath. This promotes the growth of larger, purer crystals.[7] |
| The yield of pure crystals is very low. | 1. Too much solvent was used, leading to significant product loss in the mother liquor.[7] 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. To prevent premature crystallization, preheat the filtration funnel and use a fluted filter paper for rapid filtration. Adding a small excess of solvent before filtration can also help. 3. Ensure the final cooling step is done in an ice-water bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the collected crystals.[6] |
| The purified compound is not significantly purer. | 1. The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. 2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Perform a new solvent screen to find a more selective solvent. 2. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid is completely dissolved.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and fluted filter paper.[6]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualizing the Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Troubleshooting - Chemistry LibreTexts
- Purification of heterocyclic organic nitrogen compounds - Google P
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester
- Guide for crystalliz
- 2-Amino-6-Chloropyrazine Manufacturer & Supplier China - Pipzine Chemicals
- SOP: CRYSTALLIZ
- Recrystalliz
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- This compound | - Frontier Specialty Chemicals
- Synthesis of Nitrogen-Rich Heterocycles: Detailed Applic
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH
- This compound | C5H4N4 | CID 20567065 - PubChem - NIH
- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines - Google P
- Impurity profile of amino acids?
- Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
- A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI
- Preparation of 2-aminopyrazine - Google P
- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace
- 2-aminopyrazine, 5049-61-6 - The Good Scents Company
- 2-amino-6-chloropyrazine AldrichCPR - Sigma-Aldrich
- Production and Purification of AAVs with Damien Wolfe, MS - YouTube
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 3. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Amino-6-cyanopyrazine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. 2-Amino-6-cyanopyrazine, a pivotal building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the quality and performance of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer insights rooted in years of field experience to guide your analytical strategy.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a range of pharmaceuticals. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug substance. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust and reliable analytical methods are paramount for the quality control of this important compound.
Choosing the Right Tool: A Tale of Two Chromatographies
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte. This compound is a polar molecule containing both an amino and a cyano group, which dictates its behavior in chromatographic systems.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Polar analytes have a lower affinity for the stationary phase and elute earlier, while nonpolar impurities are retained longer.
The primary advantage of HPLC for this application is its ability to analyze polar, non-volatile, and thermally labile compounds without the need for chemical derivatization.[1][2] This simplifies sample preparation and avoids potential artifacts introduced by the derivatization process.
Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column. Separation is based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The major challenge for analyzing this compound by GC-MS is its polarity and likely low volatility. Compounds containing polar functional groups like amines often exhibit poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column. To overcome this, a chemical derivatization step is typically required to convert the polar analyte into a more volatile and thermally stable derivative.[3]
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds like this compound.[1][2] | Best suited for volatile and thermally stable compounds. Requires derivatization for polar analytes. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | More complex, requiring a derivatization step to increase volatility and thermal stability. |
| Analysis Time | Typically longer run times compared to GC.[4] | Generally faster analysis times.[4] |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, particularly with mass spectrometric detection.[5] |
| Specificity | Good specificity with photodiode array (PDA) or MS detectors. | Excellent specificity due to mass fragmentation patterns, providing confident identification of impurities. |
| Cost & Complexity | Lower initial instrument cost and complexity compared to GC-MS.[5] | Higher initial instrument cost and operational complexity.[5] |
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points for the purity assessment of this compound. It is imperative that these methods are fully validated in your laboratory according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][7]
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of similar aminopyrazine compounds and is expected to provide excellent resolution and quantification.[8]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
1. Materials and Reagents:
-
This compound sample
-
This compound reference standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A mixture of Acetonitrile and Water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized, but a starting point could be Acetonitrile:Water (20:80, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (a starting point would be around 270 nm, similar to 2-aminopyrazine[8]).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This provides a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Data Analysis and Purity Calculation: The purity of the this compound sample can be determined using the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
For a more accurate quantification, especially of known impurities, a standard of the impurity should be used to calculate its concentration.
Part 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a derivatization step to make the analyte suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
1. Materials and Reagents:
-
This compound sample
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of the anhydrous solvent and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
4. Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurity peaks by examining their mass spectra and comparing them to spectral libraries.
-
Calculate the purity using the area percent method from the Total Ion Chromatogram (TIC).
Trustworthiness: A Self-Validating System through Method Validation
To ensure the trustworthiness of the analytical data, the chosen method must be validated according to ICH guidelines.[6][7] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing spiked samples and ensuring that the peaks of interest are well-resolved.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendation
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. However, for routine quality control, HPLC is the recommended method . Its ability to analyze this polar compound in its native form without the need for derivatization simplifies the workflow, reduces potential sources of error, and is generally more robust for this type of analyte.
GC-MS serves as an excellent complementary and confirmatory technique. Its superior specificity is invaluable for the structural elucidation of unknown impurities. In a research or investigational setting, using both techniques can provide a comprehensive and orthogonal understanding of the sample's purity profile.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. By understanding the principles and practical considerations of both HPLC and GC-MS, researchers can make informed decisions to ensure the quality and safety of products derived from this compound.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
- Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC)
- AFT (Anhui AFT Technology Co., Ltd.). GC Vs.
- Phenomenex.
- Drawell. 4 Key Differences Between GC and HPLC. [Link]
- AFT (Anhui AFT Technology Co., Ltd.). GC Vs.
- Phenomenex.
- Hušek, P., & Šimek, P. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 173–190.
- Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(8), 1239–1256.
- Mojarro, A., et al. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE REACTION MONITORING. 54th Lunar and Planetary Science Conference 2023.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Interpreting the ¹H and ¹³C NMR Spectra of 2-Amino-6-cyanopyrazine
Introduction
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, pyrazine derivatives are prized for their diverse biological activities and versatile chemical properties. 2-Amino-6-cyanopyrazine (CAS 59489-39-3) is a prime example, incorporating a key pharmacophore with its distinct arrangement of amino and cyano functionalities.[1][2][3] Accurate structural elucidation is the bedrock of development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal tool for this purpose.[4]
Theoretical Framework: Substituent Effects in Pyrazine NMR
The chemical shifts (δ) in the NMR spectrum of a pyrazine ring are exquisitely sensitive to the electronic nature of its substituents. The pyrazine ring itself is electron-deficient compared to benzene, causing its protons to resonate at a lower field (further downfield).
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) is a powerful EDG. Through resonance, it increases electron density at the ortho and para positions of the ring, causing the nuclei at these positions to become more shielded and shift to a higher field (upfield).
-
Electron-Withdrawing Groups (EWGs): The cyano group (-CN) is a strong EWG. It withdraws electron density from the aromatic ring through both inductive and resonance effects, deshielding the ring nuclei and causing them to shift downfield.
In this compound, these two groups exert opposing electronic effects, leading to a unique and predictable NMR fingerprint.
Predicted NMR Spectra of this compound
Based on established substituent effects observed in pyrazine and pyridine systems, we can confidently predict the ¹H and ¹³C NMR spectra.[5][6]
Predicted ¹H NMR Spectrum
The molecule has three distinct types of protons: two aromatic protons (H-3 and H-5) and the amino protons (-NH₂).
-
Aromatic Protons (H-3 and H-5):
-
Multiplicity: These two protons are adjacent to each other on the ring and will split each other into doublets.
-
Chemical Shift Prediction:
-
H-3: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing cyano group. The strong shielding effect of the amino group is expected to dominate, shifting H-3 significantly upfield.
-
H-5: This proton is meta to the amino group and ortho to the cyano group. The powerful deshielding effect of the adjacent cyano group will be the primary influence, shifting H-5 downfield.
-
-
-
Amino Protons (-NH₂):
-
Multiplicity & Appearance: These protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[7] Its integration value will correspond to two protons.
-
Chemical Shift: The chemical shift is variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear in the range of 6.0-8.0 ppm.
-
Predicted ¹³C NMR Spectrum
The molecule has five unique carbon atoms: four in the pyrazine ring and one in the cyano group.
-
C-2 (bearing -NH₂): This carbon is directly attached to the highly electronegative nitrogen of the amino group, causing a significant downfield shift.
-
C-6 (bearing -CN): This carbon is attached to the cyano group. Its chemical shift will be influenced by the electronegativity of the nitrile nitrogen and its position on the ring. It is expected to be significantly downfield.
-
C-3: This carbon is shielded by the adjacent amino group but deshielded by the ring nitrogen at position 4.
-
C-5: This carbon is strongly deshielded by the adjacent electron-withdrawing cyano group and the ring nitrogen at position 1.
-
Cyano Carbon (-CN): Nitrile carbons typically appear in a distinct region of the ¹³C NMR spectrum, generally between 115-125 ppm.
Comparative Analysis with Structural Analogs
To ground our predictions, we will compare them with experimental data from simpler, related molecules. This comparison validates our understanding of substituent effects.
| Compound | Proton Chemical Shifts (δ, ppm) | Carbon Chemical Shifts (δ, ppm) | Key Takeaway |
| Pyrazine | H-2/3/5/6: ~8.6 (s) | C-2/3/5/6: ~145.1 | Establishes the baseline chemical shift for the unsubstituted, electron-deficient pyrazine ring. |
| 2-Aminopyrazine | H-3: ~7.7 (d)H-5: ~7.9 (d)H-6: ~8.1 (d)-NH₂: ~6.5 (br s) | C-2: ~155.7C-3: ~132.8C-5: ~136.2C-6: ~141.5 | The amino group shields the adjacent H-3 proton, shifting it upfield relative to pyrazine. C-2 is strongly deshielded. |
| 2-Cyanopyridine | H-3: ~7.7 (d)H-4: ~7.9 (t)H-5: ~7.5 (d)H-6: ~8.7 (d) | C-2: ~137.3C-3: ~128.0C-4: ~137.1C-5: ~124.2C-6: ~151.0-CN: ~117.5 | The cyano group strongly deshields the adjacent H-6 proton. The nitrile carbon (C≡N) appears around 117.5 ppm.[8] |
| 2-Amino-6-chloropyrazine | Data not readily available | C-2: 157.0C-3: 132.7C-5: 131.9C-6: 147.2 | The ¹³C data shows the strong deshielding effect of the amino group on C-2 and the deshielding effect of the chloro group on C-6.[9] |
| This compound (Predicted) | H-3: ~7.8-8.0 (d)H-5: ~8.5-8.7 (d)-NH₂: ~7.0-7.5 (br s) | C-2: ~156-158C-3: ~130-133C-5: ~135-138C-6: ~148-151-CN: ~116-119 | The predicted shifts are a logical combination of the effects seen in the analogs, with H-3 shielded by -NH₂ and H-5 deshielded by -CN. |
Note: Experimental values are approximate and can vary with solvent and instrument frequency. The data for analogs is compiled from various standard spectral databases.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for compounds like this compound.
Sample Preparation
The choice of solvent is the most critical first step. It must dissolve the sample without interfering with key signals.[10]
-
Solvent Selection: Due to the polar nature of the amino and cyano groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice. It is a highly polar solvent capable of dissolving a wide range of compounds and its residual proton peak (~2.50 ppm) and carbon peaks (~39.5 ppm) rarely interfere with aromatic signals.[11][12] Chloroform-d (CDCl₃) is a less polar alternative but may show lower solubility.
-
Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.[11] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent using a pipette.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Cap the tube and wipe it clean before inserting it into the spectrometer.
-
Spectrometer Setup and Data Acquisition
These parameters are for a typical 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Pulse Program: Use a standard single-pulse (zg30) sequence.
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 5 seconds. This ensures full relaxation of protons for accurate integration.[13]
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (zgpg30) to produce a spectrum with singlets for each carbon.
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A higher number of scans is required due to the low natural abundance of ¹³C. Start with 1024 scans and increase if necessary.
-
(Optional) DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Workflow for Spectral Interpretation
The process of interpreting the raw data to confirm the structure of this compound should be systematic.
Caption: Workflow for NMR data acquisition and structural verification.
Conclusion
This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By combining a foundational understanding of substituent effects with a comparative analysis of simpler molecular analogs, we have established a reliable predictive model for its key spectral features. The provided experimental protocols and interpretation workflow offer a robust, self-validating system for researchers, ensuring that the structural identity of this important heterocyclic compound can be confirmed with the highest degree of scientific confidence. This rigorous approach is essential for advancing research in medicinal chemistry and materials science where structural integrity is non-negotiable.
References
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.
- Sigma-Aldrich. (n.d.). NMR Solvents.
- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry website.
- Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465–2468.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy.
- Abraham, R. J., & Sancassan, F. (n.d.). ¹H chemical shifts in NMR, part 18 1.
- JEOL. (n.d.). Quantitative NMR Spectroscopy.
- LibreTexts Chemistry. (2020). 20.
- University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
- Alazawi, S. M., et al. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 59489-39-3| Chemical Name : this compound.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.
- ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....
- Wiley SpectraBase. (n.d.). 2-Amino-6-chloropyrazine - Optional[13C NMR] - Spectrum.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. NMR 溶剂 [sigmaaldrich.cn]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-6-cyanopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-cyanopyrazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, nitrogen-rich scaffold and versatile functional groups, the nucleophilic amino group and the electrophilic cyano group, make it an attractive starting material for the synthesis of a diverse range of complex molecules, including kinase inhibitors and other pharmacologically active agents. The efficiency of the synthetic route to this key intermediate can significantly impact the overall cost and timeline of a drug discovery and development program. This guide provides an in-depth, objective comparison of the most plausible synthetic routes to this compound, supported by available experimental data and expert insights into the practical considerations of each approach.
Route 1: Palladium-Catalyzed Cyanation of 2-Amino-6-halopyrazine
This modern approach leverages the power of transition-metal catalysis to introduce the cyano group onto a pre-existing 2-aminopyrazine scaffold. The most common precursors for this route are 2-amino-6-chloropyrazine or 2-amino-6-bromopyrazine, both of which are commercially available.
Chemical Rationale and Mechanistic Insight
The palladium-catalyzed cyanation, a variant of the Buchwald-Hartwig cross-coupling reaction, has become a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance. The catalytic cycle, broadly speaking, involves the oxidative addition of the halopyrazine to a low-valent palladium(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. The choice of cyanide source, ligand, and reaction conditions is critical to the success of this transformation, as catalyst poisoning by excess cyanide can be a significant issue.[1] Safer and less toxic cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more hazardous reagents like sodium or potassium cyanide.[1]
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Amino-6-bromopyrazine
Materials:
-
2-Amino-6-bromopyrazine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (optional, as an additive)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-6-bromopyrazine (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-amino-6-bromopyrazine.
-
If desired, a small amount of zinc powder (0.05 equiv) can be added to aid in the reduction of any oxidized palladium species.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data and Performance Metrics
| Metric | Performance |
| Yield | Expected to be in the range of 70-90% based on similar reactions. |
| Purity | High purity (>98%) can be achieved after chromatographic purification. |
| Scalability | This method is generally scalable, although catalyst cost may be a factor for large-scale production. |
| Safety | The use of zinc cyanide is a safer alternative to alkali metal cyanides, but appropriate precautions must still be taken. |
| Environmental Impact | The use of a palladium catalyst and organic solvents necessitates proper waste disposal. |
| Starting Material Cost | 2-Amino-6-bromopyrazine is commercially available, but its cost can be a consideration. |
Route 2: Condensation of Diaminomaleonitrile with Glyoxal
This classical approach constructs the pyrazine ring from acyclic precursors. Diaminomaleonitrile (DAMN) serves as the nitrogen-containing backbone, and a 1,2-dicarbonyl compound, in this case, glyoxal, provides the remaining carbon atoms to form the pyrazine ring.
Chemical Rationale and Mechanistic Insight
The reaction proceeds through a double condensation mechanism. The amino groups of diaminomaleonitrile nucleophilically attack the carbonyl carbons of glyoxal. Subsequent dehydration and aromatization lead to the formation of the stable pyrazine ring. This method is attractive due to the commercial availability and low cost of the starting materials. However, controlling the reaction conditions to avoid the formation of side products and to achieve good yields can be challenging.
Experimental Protocol: Condensation of Diaminomaleonitrile with Glyoxal
The following is a representative experimental procedure for the synthesis of this compound via the condensation of diaminomaleonitrile and glyoxal.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Activated carbon
Procedure:
-
In a round-bottom flask, dissolve diaminomaleonitrile (1.0 equiv) in a mixture of ethanol and water.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add an aqueous solution of glyoxal (1.0 equiv) to the reaction mixture with stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with cold ethanol.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) with the addition of activated carbon to remove colored impurities.
Data and Performance Metrics
| Metric | Performance |
| Yield | Reported yields for similar reactions can vary widely, but a moderate yield (40-60%) can be expected. |
| Purity | Recrystallization is often necessary to achieve high purity. |
| Scalability | This method is highly scalable due to the low cost of starting materials and simple reaction setup. |
| Safety | The starting materials are relatively safe to handle with standard laboratory precautions. |
| Environmental Impact | The use of ethanol and water as solvents makes this a relatively green synthetic route. |
| Starting Material Cost | Both diaminomaleonitrile and glyoxal are inexpensive and readily available. |
Visualizing the Synthetic Pathways
Caption: Comparative overview of the two primary synthetic routes to this compound.
Senior Application Scientist's Recommendation
The choice between these two synthetic routes depends heavily on the specific needs of the researcher or organization.
For laboratory-scale synthesis in a research and development setting, Route 1 (Palladium-Catalyzed Cyanation) is often the preferred method. Despite the higher cost of the starting material and catalyst, this route generally offers higher yields, cleaner reaction profiles, and greater predictability. The milder reaction conditions and high functional group tolerance of modern palladium-catalyzed reactions make it a reliable choice for producing high-purity material for biological screening and further synthetic elaboration.
For large-scale industrial production where cost is a primary driver, Route 2 (Condensation of Diaminomaleonitrile with Glyoxal) presents a more economically viable option. The low cost of the starting materials and the simplicity of the reaction setup are significant advantages. However, process optimization would be crucial to improve the yield and ensure consistent product quality. The purification of the final product from this route may also require more development effort compared to the palladium-catalyzed approach.
References
- Cohen, D. T.; Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015, 17 (1), 202–205.
- Grushin, V. V. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed.2013, 52 (38), 10035-10038.
- Weissman, S. A.; Zewge, D.; Chen, C. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. J. Org. Chem.2005, 70 (4), 1508–1510.
- Böttcher, C.; Zeyat, G.; Ahmed, S.; Rück-Braun, K. Optimization of palladium catalyzed cyanation reactions with Zn(CN)₂. Beilstein J. Org. Chem.2009, 5, 13.
- Stambuli, J. P.; Kuwano, R.; Hartwig, J. F. Unprecedented Rates for Dppf-Ligated Palladium in the Catalytic Cyanation of Aryl Halides. Angew. Chem. Int. Ed.2002, 41 (23), 4746-4748.
Sources
A Comparative Guide for Medicinal Chemists: 2-Amino-6-cyanopyrazine vs. 2-Aminopyridine in Drug Discovery Scaffolds
Introduction: The Central Role of Nitrogen Heterocycles in Modern Drug Design
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars upon which countless therapeutic agents are built. Their unique ability to present a three-dimensional array of hydrogen bond donors and acceptors, modulate physicochemical properties, and engage in specific, high-affinity interactions with biological targets makes them privileged structures. Among these, the 2-aminopyridine motif is a well-established and venerable scaffold, celebrated for its role in a multitude of approved drugs, particularly within the realm of protein kinase inhibitors.[1][2] It is a simple, low molecular weight, and functionally versatile moiety that has served as a reliable starting point for numerous drug discovery campaigns.[1][3]
However, the relentless pursuit of improved potency, selectivity, and pharmacokinetic profiles demands continuous innovation. This has led to the exploration of bioisosteric replacements—structural modifications that retain the key interactive features of a pharmacophore while fine-tuning its properties. The 2-amino-6-cyanopyrazine scaffold has emerged as a compelling and strategic alternative to the classic 2-aminopyridine. This guide provides an in-depth, evidence-based comparison of these two scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.
The Veteran Scaffold: 2-Aminopyridine
The 2-aminopyridine core is a six-membered aromatic ring containing one nitrogen atom, with an amino group at the C2 position. This arrangement creates a unique electronic and structural profile that is highly effective for interacting with protein active sites.[4]
Key Attributes and Role in Medicinal Chemistry:
-
Hinge-Binding Powerhouse: In protein kinase inhibition, the 2-aminopyridine scaffold is renowned for its ability to form a bidentate hydrogen bond interaction with the "hinge" region of the ATP-binding pocket. The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This dual interaction provides a strong anchoring point for the inhibitor.[5]
-
Synthetic Accessibility: A major advantage of this scaffold is its straightforward and versatile chemistry. Numerous synthetic methods exist for its preparation and subsequent derivatization, allowing for extensive exploration of the surrounding chemical space.[2][6]
-
Proven Clinical Success: The value of the 2-aminopyridine scaffold is validated by its presence in several FDA-approved drugs, such as the ALK inhibitor Crizotinib and the nNOS inhibitor Nitrosopiperidine.[4][7][8]
Potential Liabilities:
Despite its successes, the 2-aminopyridine motif is not without its challenges. A primary concern is its susceptibility to metabolic oxidation, often mediated by cytochrome P450 (CYP) enzymes.[9][10] This can lead to rapid clearance, the formation of potentially toxic metabolites, and time-dependent inhibition (TDI) of CYPs, complicating clinical development.[9]
The Challenger: this compound
The this compound scaffold can be viewed as a strategic bioisosteric evolution of the 2-aminopyridine core. It incorporates a second nitrogen atom into the aromatic ring to form a pyrazine and adds a potent electron-withdrawing cyano group. These modifications are not trivial; they fundamentally alter the scaffold's electronic, metabolic, and interactive properties.
Strategic Advantages of the Modification:
-
Modulated Electronics and Basicity: The introduction of a second ring nitrogen and the cyano group significantly lowers the basicity (pKa) of the scaffold compared to 2-aminopyridine. This can be advantageous for reducing off-target effects related to basicity, such as hERG channel inhibition, and can improve cell permeability.
-
Altered H-Bonding Capacity: The pyrazine ring offers an additional hydrogen bond acceptor, which can be exploited to form new interactions with the target protein or to displace water molecules from the active site, potentially increasing binding affinity.
-
Improved Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism than the pyridine ring.[11] The electron-withdrawing nature of both the second nitrogen and the cyano group deactivates the ring, making it less susceptible to CYP-mediated attack. This can lead to a more favorable pharmacokinetic profile with lower clearance and a longer half-life.
-
Vector for Further Derivatization: The cyano group itself can serve as a synthetic handle for further chemical modification or can engage in specific interactions within the target's active site.[12]
Head-to-Head Comparison: Physicochemical and Pharmacological Properties
A direct comparison of the fundamental properties of these two scaffolds reveals the strategic rationale for considering this compound as an alternative.
| Property | 2-Aminopyridine | This compound | Rationale for the Difference |
| Molecular Weight ( g/mol ) | 94.11[13] | 119.10 | Addition of a nitrogen and a cyano group. |
| logP (XLogP3) | 0.5[13] | ~0.2 (Predicted) | Increased polarity from the additional nitrogen and cyano group. |
| pKa | 6.82[14] | Lower (Predicted) | The electron-withdrawing effects of the second ring nitrogen and the cyano group reduce the basicity of the ring nitrogens and the exocyclic amine. |
| H-Bond Donors | 1 (exocyclic NH2) | 1 (exocyclic NH2) | The primary amine is the key H-bond donor in both scaffolds. |
| H-Bond Acceptors | 1 (ring N) | 2 (ring N's) + 1 (cyano N) | The pyrazine ring provides two nitrogen acceptors, and the nitrile group adds a third, increasing potential interactions. |
| Metabolic Stability | Susceptible to ring oxidation[10] | Generally more stable[11] | The pyrazine ring is more electron-deficient and less prone to oxidative metabolism. |
Visualization of Key Concepts
Bioisosteric Relationship
The transition from 2-aminopyridine to this compound is a classic example of bioisosteric replacement aimed at improving drug-like properties.
Caption: Bioisosteric shift from 2-aminopyridine to this compound.
Comparative Kinase Hinge Binding
The additional nitrogen in the pyrazine ring alters the potential hydrogen bonding pattern within a kinase hinge region, which can be leveraged to enhance potency or selectivity.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 3. aminer.org [aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
A Comparative Guide to the Structural Validation of Synthesized 2-Amino-6-cyanopyrazine Derivatives
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Abstract
This guide provides a comprehensive comparison of analytical techniques for the robust structural validation of synthesized 2-amino-6-cyanopyrazine derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the development of novel therapeutics.[1][2] Ensuring the correct molecular structure is paramount for meaningful downstream biological evaluation. We will delve into the practical applications and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of their findings.
Introduction: The Importance of this compound Scaffolds
Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules.[2] The incorporation of amino and cyano functionalities at the 2 and 6 positions, respectively, of the pyrazine ring creates a versatile scaffold for further chemical modification. These derivatives have been explored for a wide range of therapeutic applications, highlighting the necessity for unambiguous structural characterization to establish clear structure-activity relationships (SAR). The presence of heteroatoms like nitrogen within the aromatic ring alters the electron density distribution, which in turn influences the compound's reactivity and biological interactions.[3]
Synthesis of this compound Derivatives: A Brief Overview
A common synthetic approach to this compound derivatives starts from commercially available 2-aminopyrazine.[1] A typical reaction sequence may involve electrophilic substitution to introduce the cyano group. For instance, a multi-step synthesis could begin with the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine, followed by a nucleophilic substitution with a cyanide source. Alternative routes might start from 2-cyanopyrazine and proceed through an amination reaction.[1] Given the potential for isomeric products and side reactions, rigorous purification and subsequent structural validation are critical steps in the synthetic workflow.
A Comparative Analysis of Structural Validation Techniques
The definitive confirmation of a synthesized molecule's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, one would expect to see distinct signals for the aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing nature of the cyano group and the electron-donating nature of the amino group. The amino protons often appear as a broad singlet and their chemical shift can be concentration and solvent-dependent.[4] To confirm the presence of the -NH2 group, a D2O exchange experiment can be performed, which results in the disappearance of the N-H signal from the spectrum.[4]
-
¹³C NMR (Carbon NMR): This technique provides information about the number of different types of carbon atoms in a molecule. For this compound derivatives, distinct signals will be observed for the carbon atoms of the pyrazine ring and the cyano group. The chemical shifts of the ring carbons are indicative of their electronic environment.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced NMR experiments are invaluable for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons on the pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the positions of substituents on the pyrazine ring.[5]
-
Table 1: Hypothetical NMR Data for a this compound Derivative
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 8.5 (s, 1H), 8.2 (s, 1H), 5.5 (br s, 2H) | Two distinct aromatic protons on the pyrazine ring. Broad singlet for the two amino protons. |
| ¹³C NMR | δ 160, 155, 140, 130, 118 | Signals corresponding to the pyrazine ring carbons and the cyano carbon. |
| HMBC | Correlation between amino protons and adjacent ring carbons. | Confirms the position of the amino group. |
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of the synthesized this compound derivative.
-
Fragmentation Analysis: In techniques like Electron Impact (EI) mass spectrometry, the molecule is fragmented into smaller, charged pieces.[6] The analysis of these fragment ions can provide valuable structural information, helping to confirm the presence of the pyrazine core and the cyano and amino substituents. For instance, the loss of HCN from the molecular ion would be a characteristic fragmentation pathway.
Single Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure of a molecule, single crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a compound in the solid state.[5][7][8] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry. For novel this compound derivatives, obtaining a crystal structure is the gold standard for structural validation.
Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of novel organic compounds.
Experimental Protocols
General Procedure for NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
For D₂O exchange, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake the tube gently, and re-acquire the spectrum.
General Procedure for High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., Electrospray Ionization - ESI).
-
Process the data to obtain the accurate mass of the molecular ion and calculate the elemental composition.
General Procedure for Single Crystal X-ray Crystallography
-
Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable single crystal on the goniometer head of the diffractometer.
-
Collect the diffraction data at a controlled temperature (often low temperature to minimize thermal vibrations).
-
Solve and refine the crystal structure using specialized software to obtain the final 3D model of the molecule.
Comparative Summary and Best Practices
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Provides detailed structural information in solution. | Can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry. |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Best Practices for Trustworthy Validation:
-
Orthogonal Confirmation: Always use at least two independent analytical techniques to confirm the structure. Relying on a single method can be misleading.
-
Purity is Paramount: Ensure the sample is of high purity before undertaking structural analysis, as impurities can significantly complicate spectral interpretation.
-
Data Consistency: The data from all techniques must be consistent with the proposed structure. Any discrepancies should be thoroughly investigated.
-
Reference Comparison: When possible, compare the acquired data with literature data for known, related compounds.
Conclusion
The structural validation of synthesized this compound derivatives is a critical step in the drug discovery and development process. A multi-technique approach, combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, single crystal X-ray crystallography, provides the highest level of confidence in the assigned structure. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent biological and pharmacological investigations.
References
- Journal of the Chemical Society, Dalton Transactions. (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. RSC Publishing.
- ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents....
- ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- ResearchGate. (n.d.). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine.
- Google Patents. (n.d.). CN105622526A - Preparation method of 2-aminopyrazine derivatives.
- ResearchGate. (n.d.). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.
- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ACS Publications. (n.d.). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design.
- Google Patents. (n.d.). EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
- La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification.
- Omics Online. (n.d.). Comparative Method Validation: Evaluating New Techniques Against Established Standards.
- PMC - NIH. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
- BOC Sciences. (n.d.). Heterocyclic Building Blocks for Medicinal Chemistry Innovation.
- PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- SciSpace. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach.
- ResearchGate. (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach.
- ResearchGate. (n.d.). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes.
- Frontier Specialty Chemicals. (n.d.). This compound.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- MDPI. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol.
- NIH. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.
Sources
- 1. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Aminocyanopyrazine Isomers: A Guide for Medicinal Chemists
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in the design of bioactive molecules. When functionalized with amino and cyano groups, the resulting aminocyanopyrazine core serves as a versatile synthon for developing potent therapeutic agents. These functional groups are key pharmacophoric features that can interact with various biological targets, leading to a wide spectrum of activities.[1]
This guide provides a comparative overview of the biological activities of two principal isomers of 2-aminocyanopyrazine: 2-Amino-3-cyanopyrazine and 2-Amino-5-cyanopyrazine . While direct, side-by-side comparative studies on these parent molecules are sparse, a wealth of data on their derivatives allows for a robust analysis of their structure-activity relationships (SAR). We will delve into their synthesis, comparative biological profiles in antimicrobial and anticancer applications, and the experimental protocols used for their evaluation, providing researchers with a foundational understanding for future drug development endeavors.
Isomers Under Investigation: A Structural Overview
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups.[2] The positioning of the electron-donating amino group and the electron-withdrawing cyano group on the pyrazine ring drastically alters the molecule's electronic distribution, lipophilicity, and hydrogen bonding potential, thereby influencing its interaction with biological targets. The two key isomers discussed herein are:
-
2-Amino-3-cyanopyrazine: Features adjacent amino and cyano groups. This proximity can lead to intramolecular interactions and a unique electronic and steric profile.
-
2-Amino-5-cyanopyrazine: The functional groups are positioned opposite each other, minimizing direct steric and electronic interaction between them and presenting different vectors for receptor binding.[3]
Caption: Chemical structures of the two primary isomers of 2-aminocyanopyrazine.
Synthetic Strategies
The synthesis of aminocyanopyrazine scaffolds is well-established, often involving multi-component reactions that offer efficiency and diversity. A common and effective approach is a one-pot synthesis under microwave irradiation, which provides rapid, high-yield, and environmentally friendly access to these compounds from inexpensive starting materials.[4]
Caption: General workflow for the microwave-assisted synthesis of aminopyridine scaffolds.[4]
This methodology, while demonstrated for aminocyanopyridines, provides a strong template for the synthesis of their pyrazine analogues, allowing for the generation of a library of derivatives for biological screening.
Comparative Biological Evaluation
Antimicrobial and Antimycobacterial Activity
The pyrazine ring is a key component of the first-line anti-tuberculosis drug pyrazinamide. Consequently, derivatives of aminocyanopyrazine have been extensively investigated for antimycobacterial properties.
Studies on N-substituted 6-amino-5-cyanopyrazine-2-carboxamides (structurally related to the 2-amino-3-cyanopyrazine core) have demonstrated significant activity against Mycobacterium tuberculosis.[5] Some derivatives exhibited a Minimum Inhibitory Concentration (MIC) equal to pyrazinamide (12.5-25 µg/mL).[5] Notably, certain derivatives were also active against Mycobacterium kansasii and Mycobacterium avium, which are often resistant to pyrazinamide.[5] This suggests that the 2-amino-3-cyanopyrazine scaffold is a promising starting point for developing new anti-TB agents.
While less data is available for the 2-amino-5-cyanopyrazine isomer in this context, the broad antimicrobial activity of related cyanophenyl derivatives against various bacteria and fungi indicates that this scaffold also warrants investigation.[6] The key differentiator likely lies in how the substitution pattern affects the molecule's ability to penetrate the mycobacterial cell wall and interact with its target, a subject ripe for further investigation.
Table 1: Antimycobacterial Activity of Selected Aminocyanopyrazine Derivatives
| Compound Class | Isomer Core | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | 2-Amino-3-cyanopyrazine | M. tuberculosis | 12.5 - 25 µg/mL | [5] |
| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | 2-Amino-3-cyanopyrazine | M. kansasii | Active | [5] |
| 2-(4-cyanophenyl amino)-1,3,5-triazine analogues | N/A (Related Scaffold) | M. tuberculosis H37Rv | Active |[6] |
Anticancer Activity
The aminocyanopyrazine scaffold has emerged as a potent pharmacophore for the development of novel anticancer agents, particularly kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors in the hinge region of kinase ATP-binding pockets, a common feature of many kinase inhibitors.
Derivatives of 3-amino-pyrazine-2-carboxamide (isomeric to the title compounds) have been successfully designed as potent, novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[1][7] SAR studies led to the identification of compounds that block FGFR activation and downstream signaling, exhibiting potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1][7]
Similarly, while on a pyridine core, derivatives of 2-amino-3-cyanopyridine have shown potent anti-proliferative activities against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT116) cancers, by targeting kinases like VEGFR-2 and HER-2.[8][9]
Table 2: Anticancer Activity of Selected Aminopyrazine/pyridine Derivatives
| Compound | Isomer Core | Target Cell Line | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|---|---|
| 18i (pyrazine derivative) | 3-Amino-2-carboxamide | Multiple (FGFR abnormal) | Submicromolar | Pan-FGFR | [1][7] |
| 5e (cyanopyridone) | 2-Amino-3-cyanopyridine | MCF-7 (Breast) | 1.39 ± 0.08 µM | N/A | [8] |
| 5a (cyanopyridone) | 2-Amino-3-cyanopyridine | HepG2 (Liver) | 2.71 ± 0.15 µM | N/A | [8] |
| IV (cyanopyridine) | 2-Amino-3-cyanopyridine | HCT116 (Colon) | Active | N/A |[8] |
The data strongly suggests that both the 2,3- and 2,5-isomers of aminocyanopyrazine are high-potential scaffolds for developing anticancer agents. The choice of isomer would depend on the specific topology and electrostatic environment of the target kinase's active site, where the different spatial arrangements of the amino and cyano groups could be exploited for optimal binding.
Enzyme Inhibition
Beyond kinases, the aminocyanopyrazine scaffold holds potential for inhibiting other enzyme classes. For instance, 2-amino-3-cyanopyridine derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms hCA I and II.[10] These studies found potent inhibitors with Ki values in the low micromolar range, highlighting the utility of this scaffold in targeting metalloenzymes.[10]
The inhibitory potential against digestive enzymes like α-glucosidase and pancreatic α-amylase has also been demonstrated with related heterocyclic structures, suggesting a possible application for aminocyanopyrazines in managing metabolic disorders like type 2 diabetes.[11] The cyano and amino groups can form crucial interactions with active site residues, making them versatile for targeting a range of enzymes.[11]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of biological findings, standardized protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Comprehensive workflow from synthesis to SAR analysis for aminocyanopyrazine isomers.
Conclusion and Future Directions
The available evidence, largely from derivative studies, strongly indicates that both 2-amino-3-cyanopyrazine and 2-amino-5-cyanopyrazine are exceptionally valuable scaffolds for drug discovery.
-
The 2-amino-3-cyanopyrazine core, with its adjacent functional groups, has shown proven potential in the development of antimycobacterial agents and likely serves as an excellent platform for kinase inhibitors where precise, constrained interactions are required.
-
The 2-amino-5-cyanopyrazine isomer, with its more extended and linear arrangement of functional groups, may be better suited for targets requiring interactions across a wider binding site. Its potential in anticancer and antimicrobial applications is high and warrants more focused investigation.
The critical next step for the research community is to conduct direct, head-to-head comparisons of the parent isomers and their systematically modified derivatives against a broad panel of biological targets. Such studies will elucidate the subtle yet crucial differences in their SAR profiles, paving the way for the rational design of next-generation therapeutics targeting cancer, infectious diseases, and metabolic disorders.
References
- Jampilek, J., et al. (2007). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. ResearchGate.
- Abdel-Aziz, M., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central.
- Ghorab, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. MDPI.
- Ghorab, M. M., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PubMed Central.
- Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.
- Patel, H., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate.
- Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate.
- Hu, Y. G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
- Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. ResearchGate.
- Mann, A., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.
- El-Gazzar, A. R. B. A., et al. (2010). Studies on synthesis and antimicrobial activity of 2-amino-1-cyanobenzopyrano[4,3-d]pyrimidine derivatives. Der Pharma Chemica.
- Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health.
- Rastelli, G., et al. (1998). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. PubMed.
- Isik, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
- Zhang, L., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.
- Desai, N. C., et al. (2014). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. PubMed.
- de Farias, M. A. P., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health.
- da Silva, L. F., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega.
- Le Guilloux, V., et al. Structure Activity Relationships. Drug Design Org.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
- Böttger, E. C., et al. (2007). Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups. PubMed.
- Ghorab, M. M., et al. (2019). Anticancer activity of some newly synthesized pyrano[2,3-d][3][5][8]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. ResearchGate.
- Sestito, S., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.
- Lamb, J. (2020). Structure Activity Relationships and Medicinal Chemistry. YouTube.
- Li, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central.
- Krasavin, M., et al. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PubMed.
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed.
- Ghorab, M. M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CAS 113305-94-5: 2-AMINO-5-CYANOPYRAZINE | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Amino-6-cyanopyrazine in a Reaction Mixture by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative spectrophotometric methods for the quantitative analysis of 2-Amino-6-cyanopyrazine in a complex reaction mixture. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Analytical Challenge: Quantifying this compound in a Complex Matrix
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazine ring in various bioactive molecules.[1][2] Its synthesis, like many organic reactions, results in a complex mixture containing the target analyte, unreacted starting materials, byproducts, and residual solvents. A typical synthesis might involve the reaction of a halogenated pyrazine with a cyanide source in the presence of a catalyst and a high-boiling point solvent like N,N-dimethylacetamide (DMA).[3] This complex matrix necessitates an analytical method with high selectivity and sensitivity to accurately quantify the this compound content.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis due to its exceptional separating power and sensitivity.[4][5][6] For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the polarity of the analyte.
The Causality Behind the HPLC Method Design
The polarity of this compound, imparted by the amino and cyano groups, dictates its retention behavior in RP-HPLC. The choice of a C18 stationary phase provides a non-polar environment, leading to good retention and separation from more polar impurities when using a polar mobile phase.[7][8][9][10][11] The mobile phase, a mixture of an organic modifier (like acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and resolution. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to ensure the consistent protonation of the basic amino group, leading to sharper peaks and improved reproducibility. UV detection is ideal, as the aromatic pyrazine ring exhibits strong chromophoric properties.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <621> guidelines.[1][8][12]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution for complex mixtures. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures consistent protonation of the analyte. |
| Gradient | 10% B to 70% B over 15 minutes | A gradient elution is necessary to elute both polar and non-polar components of the reaction mixture within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Based on the expected UV absorbance of aminopyrazine derivatives. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation:
The validation of this HPLC method must be performed according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][12]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (reaction mixture without analyte), and spiked samples. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a series of at least five concentrations of this compound standard. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into the reaction mixture matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Analyze six replicate preparations of a homogeneous sample. Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Visualization of the HPLC Workflow
Caption: A streamlined workflow for the quantitative analysis of this compound by HPLC.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the preferred method, certain situations may call for a faster, albeit less specific, estimation of the analyte concentration. Here, we compare HPLC with two spectrophotometric techniques: UV-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For aromatic compounds like this compound, the π-electron system gives rise to characteristic absorption bands.
Applicability: This technique can be used for a rapid estimation of the total aromatic amine concentration in a sample. However, its major drawback is the lack of specificity. Any component in the reaction mixture with a similar chromophore will interfere with the analysis, leading to inaccurate results.[11]
Experimental Protocol:
-
Determine λmax: Scan a dilute solution of pure this compound in a suitable solvent (e.g., methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration.
-
Sample Analysis: Dilute the reaction mixture with the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The nitrile group (-C≡N) in this compound has a very characteristic and strong absorption band in a relatively clean region of the IR spectrum (around 2220-2260 cm⁻¹).[13]
Applicability: Quantitative FTIR can be a rapid method for determining the concentration of the nitrile-containing product, especially for in-process monitoring. However, like UV-Vis, it is susceptible to interferences from other components with similar functional groups. The accuracy is generally lower than that of HPLC.[3][14]
Experimental Protocol:
-
Identify Characteristic Peak: Acquire an FTIR spectrum of pure this compound to identify the precise wavenumber of the nitrile peak.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations in a suitable IR-transparent solvent (e.g., chloroform) and measure the absorbance of the nitrile peak. Plot absorbance versus concentration.
-
Sample Analysis: Dissolve a known amount of the reaction mixture in the same solvent and acquire the FTIR spectrum.
-
Quantification: Determine the concentration from the calibration curve after appropriate baseline correction.
Head-to-Head Comparison: HPLC vs. Spectrophotometric Methods
| Feature | HPLC | UV-Vis Spectroscopy | FTIR Spectroscopy |
| Specificity | Very High (separates components) | Low (measures total absorbance of chromophores) | Moderate (measures specific functional group) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Moderate (µg to mg level) |
| Accuracy & Precision | Very High | Moderate to Low | Moderate |
| Analysis Time | Longer (minutes per sample) | Very Fast (seconds per sample) | Fast (seconds to minutes per sample) |
| Cost (Instrument & Consumables) | High | Low | Moderate |
| Ideal Application | Final product quality control, stability testing, impurity profiling | Rapid in-process checks, preliminary estimations | In-process monitoring, raw material identification |
Logical Relationship of Analytical Method Choice
Caption: Decision tree for selecting the appropriate analytical method based on experimental requirements.
Conclusion: An Integrated Approach to a Robust Analytical Strategy
For the definitive quantitative analysis of this compound in a reaction mixture, a validated RP-HPLC method is unequivocally the superior choice. Its high specificity, accuracy, and precision are indispensable for ensuring the quality and purity of pharmaceutical intermediates and APIs, aligning with the stringent requirements of regulatory bodies.
However, UV-Vis and FTIR spectroscopy serve as valuable complementary tools. Their speed and lower cost make them ideal for rapid in-process monitoring and preliminary estimations, providing a more holistic and efficient analytical workflow. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a fit-for-purpose analytical strategy that ensures both the quality of their products and the efficiency of their processes.
References
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI.
- Quadrupolar Effects on the Retention of Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography. (1997). ACS Publications.
- Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. (n.d.). LCGC International.
- Comparison of retention of aromatic hydrocarbons with polar groups in binary reversed-phase high-performance liquid chromatography systems. (2009). ResearchGate.
- RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie.
- Compare FTIR vs HPLC: Solvent Separation Efficiency. (2025). Patsnap.
- UV-Visible absorption spectroscopy and Z-scan analysis. (2020). IOSR Journal of Applied Physics.
- Difference between FTIR and HPLC? (2023). Rocky Mountain Labs.
- Innovation Trends in Analytical Instrumentation: A Review on HPLC, UV-Vis, Mass, IR Spectroscopy. (n.d.). International Journal of Research and Publication and Reviews.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
- Aminopyrazine. (n.d.). NIST WebBook.
- Synthesis of 2-Cyanopyrimidines. (2019). MDPI.
- Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. (n.d.). Google Patents.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.
- Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl). (n.d.). DOI.
- 2-Aminopyridine. (n.d.). NIST WebBook.
- UV–vis absorption spectrum of (a) aliphatic amino acids and (b)... (n.d.). ResearchGate.
Sources
- 1. Aminopyrazine [webbook.nist.gov]
- 2. 2-Aminopyridine [webbook.nist.gov]
- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 4. Compare FTIR vs HPLC: Solvent Separation Efficiency [eureka.patsnap.com]
- 5. ijrpr.com [ijrpr.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rockymountainlabs.com [rockymountainlabs.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-Amino-6-cyanopyrazine Compounds
In the landscape of modern drug discovery, the identification of promising new chemical entities is merely the first step. For novel heterocyclic scaffolds like 2-Amino-6-cyanopyrazine derivatives—a class showing potential in diverse therapeutic areas from oncology to antimicrobials—the subsequent journey from a "hit" to a viable drug candidate is paved with rigorous, quantitative evaluation.[1][2][3] The foundation of this evaluation lies in the development and validation of robust in vitro assays.
This guide provides an in-depth comparison and technical walkthrough for validating assays tailored to these novel compounds. As a senior application scientist, my focus is not just on the "how" but the critical "why" behind each experimental choice and validation parameter. An assay is not merely a procedure; it is a self-validating system designed to produce data that is accurate, reproducible, and trustworthy, thereby enabling critical decision-making in the drug development pipeline.[4][5]
The Philosophy of Assay Validation: "Fit-for-Purpose"
Before delving into protocols, it is crucial to embrace the "fit-for-purpose" philosophy.[4][6] The stringency of validation is dictated by the intended use of the assay. An assay for high-throughput screening (HTS) of a 100,000-compound library has different requirements than a potency assay for a lead candidate intended for IND-enabling studies.[7] This guide focuses on the validation required to confidently characterize early-stage "hit" and "lead" compounds.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 1: The phased workflow of assay validation."
Core Validation Parameters: The Pillars of a Trustworthy Assay
Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for validation.[8] The ICH Q2(R1) guideline is the authoritative text on validating analytical procedures and its principles are broadly applicable to the bioassays used in drug discovery.[9][10][11][12]
Here, we dissect the most critical parameters for both biochemical and cell-based assays:
| Validation Parameter | Biochemical Assay (e.g., Kinase Activity) | Cell-Based Assay (e.g., Cell Viability) | Causality: Why is this important? |
| Specificity / Selectivity | Confirms the assay signal is from the specific target kinase, not other components (e.g., by using a kinase-dead mutant). | Demonstrates the compound's effect is dependent on the target pathway in the cell (e.g., by comparing with a target-knockout cell line). | Ensures you are measuring a true biological effect on your intended target and not an artifact.[11] |
| Precision (Repeatability & Intermediate Precision) | Low %CV (<15%) in IC50 values across multiple plates on the same day (Repeatability) and on different days by different operators (Intermediate).[13] | Low %CV (<20-25%) in EC50 values under the same conditions. Cell-based assays inherently have higher variability. | Guarantees that the results are reproducible and not due to random chance, providing confidence in the data's reliability.[4][13] |
| Accuracy | Determined by comparing results to a known standard or reference compound. The measured IC50 should be close to the established value. | Assessed by comparing the EC50 of a reference compound to literature values. Accuracy can be more challenging to define due to cellular complexity. | Confirms that the assay is measuring the "true" value, preventing systematic errors from skewing the data.[13] |
| Linearity & Range | The concentration range over which the assay signal is directly proportional to the analyte concentration (e.g., product formation). | The dose-response range of the compound where a clear relationship exists between concentration and the biological effect (e.g., cell death). | Defines the working boundaries of the assay, ensuring that measurements are taken where the response is reliable and predictable.[14][15] |
| Robustness | The assay's resilience to small, deliberate variations in method parameters (e.g., incubation time ±10%, ATP concentration ±5%). | The assay's performance when faced with minor variations (e.g., different cell passage numbers, minor changes in incubation time). | Proves the assay is reliable under normal laboratory variations and can be transferred between different labs or operators.[14][15] |
| Limit of Quantitation (LOQ) | The lowest concentration of the compound that can be reliably quantified with acceptable precision and accuracy. | The lowest compound concentration that produces a statistically significant and reproducible biological effect. | Defines the sensitivity of the assay, which is critical for evaluating highly potent compounds.[16] |
Comparing Assay Platforms for this compound Derivatives
Given that many heterocyclic small molecules are designed as kinase inhibitors, we will compare a biochemical kinase assay with a cell-based viability assay, two fundamental platforms in oncology drug discovery.[17][18]
Platform 1: Biochemical Kinase Assay (e.g., ADP-Glo™)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19] It is essential for determining direct target engagement and potency (IC50).
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, size="10,6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 2: Workflow for a biochemical kinase assay."
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the this compound derivative in DMSO, starting at 100 µM.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add 5 µL of a solution containing the purified target kinase and its specific substrate to each well.
-
Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at its Km value for the kinase to ensure accurate competitive inhibitor assessment.[20] Incubate for 60 minutes at 30°C.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition relative to controls and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Platform 2: Cell-Based Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic or anti-proliferative effect of a compound on cancer cells. It provides crucial information on cellular potency (EC50), which integrates target engagement with cell permeability and potential off-target effects.[17][21]
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, size="10,6!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 3: Workflow for a cell-based viability assay."
Protocol: EC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a 10-point serial dilution of the this compound derivative. Include appropriate vehicle controls (DMSO).[22]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. This duration allows for multiple cell doubling times, capturing both cytotoxic and anti-proliferative effects.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[23]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader. The signal is directly proportional to the amount of ATP, an indicator of metabolically active, viable cells.[23][24]
-
Analysis: Calculate the percentage of viability relative to vehicle-treated controls and determine the EC50 value from the dose-response curve.
Troubleshooting and Data Integrity
No assay is perfect, and robust validation includes anticipating and addressing common problems.[25] Inconsistent results can often be traced back to a few key areas.
| Common Problem | Potential Cause(s) | Troubleshooting Action |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects in plates; Cell clumping or uneven seeding. | Use calibrated pipettes; Avoid using outer wells or fill them with media; Ensure single-cell suspension before seeding. |
| Poor Z'-factor (<0.4) | Low signal-to-background ratio; Ineffective positive control; Reagent degradation. | Optimize reagent concentrations; Test a new, more potent positive control; Check reagent expiration dates and storage.[21] |
| IC50/EC50 Shift Between Runs | Variation in reagent lots; Different cell passage numbers; Inconsistent incubation times. | Qualify new reagent lots against the old lot; Establish a cell passage number limit for assays; Use calibrated timers and a consistent workflow.[13] |
| Incomplete Dose-Response Curve | Compound concentration range is too high or too low; Compound precipitation at high concentrations. | Adjust the dilution series to bracket the 50% effect level; Check compound solubility in media and reduce the top concentration if needed. |
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery.[14][26] For novel compounds derived from scaffolds like this compound, this process provides the essential data to build a compelling case for a compound's therapeutic potential. By systematically evaluating parameters from specificity to robustness and by choosing assay platforms that interrogate both direct target activity and cellular effects, researchers can ensure their data is reliable and their decisions are sound. This rigorous, evidence-based approach transforms promising molecules into credible candidates for preclinical development.
References
- Statistical methods and software for validation studies on new in vitro toxicity assays.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.Dispendix.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Statistical methods and software for validation studies on new in vitro toxicity assays.Toxicology in Vitro.
- The Role of Assay Development and Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
- Why is Assay Valid
- Assay Development in Drug Discovery.Danaher Life Sciences.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.Ludwig-Maximilians-Universität München.
- Revised ICH Guideline Q2(R1)
- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors.edoc.ub.uni-muenchen.de.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.PMC - PubMed Central.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.Benchchem.
- Cell Proliferation Assay Service | CellTiter-Glo.Reaction Biology.
- Statistical practices in assay development and valid
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- Assay Performance, Valid
- A Practical Approach to Biological Assay Valid
- Critical steps when validating an assay or analytical method for cell and gene therapy products.European Pharmaceutical Review.
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.YouTube.
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.YouTube.
- Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays.SpringerLink.
- 1033 BIOLOGICAL ASSAY VALID
- Common Problems in Analytical Method Valid
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf - NIH.
- Top Mistakes in Analytical Method Validation and How to Avoid Them.The FDA Group.
- Applying analytical method validation to cell-based potency assays.Sterling Pharma Solutions.
- Biomarker Assay – how to apply Context-of-use to your assay valid
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.PMC - PubMed Central.
- Assay Valid
- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.SciSpace.
- Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Pl
- Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Why is Assay Validation Important? | KCAS Bio [kcasbio.com]
- 5. edraservices.nl [edraservices.nl]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. marinbio.com [marinbio.com]
- 8. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. dispendix.com [dispendix.com]
- 15. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 24. youtube.com [youtube.com]
- 25. study.com [study.com]
- 26. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Cross-validation of analytical methods for 2-Amino-6-cyanopyrazine characterization
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 2-Amino-6-cyanopyrazine
Abstract
The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of several analytical techniques for the characterization of this compound, a crucial heterocyclic building block in medicinal chemistry. We delve into the principles and practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting detailed experimental protocols and illustrative data, this guide serves as a practical resource for researchers, scientists, and drug development professionals seeking to establish scientifically sound and validated analytical methods in a regulated environment.
Introduction: The Analytical Imperative for this compound
This compound (CAS 59489-39-3) is a substituted pyrazine derivative with a molecular formula of C5H4N4 and a molecular weight of 120.11 g/mol [1][2]. Its structural features, including the aromatic pyrazine ring, an amino group, and a cyano group, make it a versatile synthon in the development of various pharmaceutical agents. The purity, identity, and stability of this intermediate directly impact the quality and safety of the final drug product. Therefore, employing a suite of validated analytical methods for its comprehensive characterization is not merely a regulatory requirement but a scientific necessity.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[3]. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for this process, outlining key validation characteristics such as accuracy, precision, specificity, linearity, and range[4][5][6][7]. Furthermore, the concept of an "analytical procedure life cycle" encourages a holistic approach, from development and validation to ongoing verification to ensure the method remains fit for purpose[8][9][10].
This guide focuses on the cross-validation of four common analytical techniques. Cross-validation is critical when multiple methods are used to measure the same analyte, ensuring the reliability and comparability of data across different analytical platforms[11].
Orthogonal Analytical Techniques for Characterization
A multi-faceted analytical approach, employing orthogonal methods that measure the analyte based on different chemical and physical principles, provides the most comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse of pharmaceutical analysis for quantifying the major component (assay) and detecting impurities. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is highly effective.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides good retention for aromatic compounds.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of retention time. A phosphate or formate buffer is used to maintain a consistent pH, ensuring reproducible ionization states of the amine group and, thus, stable retention. An isocratic elution is suitable for a primary characterization, offering simplicity and robustness[12].
-
Detector: A UV detector is ideal due to the chromophoric nature of the pyrazine ring system. The detection wavelength is set at the absorption maximum of the analyte to ensure maximum sensitivity.
Illustrative HPLC Protocol:
-
System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a UV detector.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70:30 (v/v) mixture of 20 mM potassium phosphate buffer (pH 6.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a nominal concentration of 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Quantification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is essential to make it amenable to GC analysis[13].
Causality Behind Experimental Choices:
-
Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective strategy. It replaces the active hydrogens on the amino group with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing volatility and thermal stability[14].
-
Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is suitable for separating the derivatized analyte from potential impurities.
-
Mass Spectrometry (MS) Detection: MS provides high specificity and structural information. Electron Ionization (EI) generates a reproducible fragmentation pattern that serves as a fingerprint for identification.
Illustrative GC-MS Protocol:
-
Derivatization:
-
Accurately weigh 1 mg of this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System Preparation: Agilent 7890 GC coupled to a 5977 MS detector or equivalent.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 270 °C (Splitless mode).
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Identification
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For compounds like this compound, the chemical shifts, coupling patterns, and integration of the proton signals, along with the number and shifts of the carbon signals, provide definitive structural confirmation[15][16].
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is required. DMSO-d₆ is often a good choice for polar compounds containing amino groups, as it can solubilize the sample well and the amine protons are often observable.
-
Spectra: A standard ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. A ¹³C NMR spectrum confirms the number of unique carbon atoms in the structure.
Illustrative NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, characteristic peaks for the N-H bonds of the amino group, the C≡N triple bond of the cyano group, and the C=C/C=N bonds of the pyrazine ring are expected[17][18][19].
Causality Behind Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Spectral Region: The mid-infrared region (4000-400 cm⁻¹) contains the characteristic vibrational frequencies for most organic functional groups.
Illustrative FTIR Protocol:
-
Instrument: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.
Cross-Validation Study Design
To ensure data consistency and reliability across the different analytical platforms, a cross-validation study was designed. The objective is to demonstrate that each method is suitable for its intended purpose (identity, purity, assay) and that the results are comparable. The study follows principles outlined in ICH and USP guidelines[4][7][11].
Validation Parameters and Acceptance Criteria
Based on ICH Q2(R2) guidelines, the following parameters were evaluated[3][6][7].
Table 1: Validation Parameters and Acceptance Criteria
| Parameter | HPLC (Assay/Purity) | GC-MS (Assay) | NMR (Identity) | FTIR (Identity) |
| Specificity | Peak purity > 99.0% | Mass spectral match > 90% | Correct chemical shifts & coupling | Match with reference spectrum |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | N/A | N/A |
| Range | 80-120% of nominal conc. | 80-120% of nominal conc. | N/A | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | N/A | N/A |
| Precision (%RSD) | ≤ 1.0% (Repeatability) | ≤ 2.0% (Repeatability) | N/A | N/A |
| Assay Comparison | \multicolumn{2}{c | }{Results should be within ±2.0% of each other} | N/A | N/A |
Illustrative Results and Discussion
A single batch of this compound was analyzed using the four validated methods.
Identity Confirmation (NMR and FTIR)
-
FTIR Analysis: The FTIR spectrum of the test sample showed a strong correlation with the reference standard. Key absorption bands were observed at approximately 3450-3300 cm⁻¹ (N-H stretching of the primary amine), 2230 cm⁻¹ (C≡N stretching), and 1620-1400 cm⁻¹ (aromatic ring vibrations), confirming the presence of the key functional groups.
-
NMR Analysis: The ¹H NMR spectrum (in DMSO-d₆) displayed characteristic signals corresponding to the aromatic protons on the pyrazine ring and a broad singlet for the -NH₂ protons. The ¹³C NMR spectrum showed the expected number of carbon signals, including a distinct signal for the cyano carbon around 118 ppm and signals for the aromatic carbons. The data were fully consistent with the structure of this compound.
Quantitative Analysis and Purity (HPLC and GC-MS)
The assay of the test batch was determined by both HPLC and GC-MS. Purity was primarily assessed by HPLC, with GC-MS providing a complementary impurity profile.
Table 2: Summary of Quantitative Cross-Validation Results
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria | Result |
| Assay (% w/w) | 99.6% | 99.2% | Results within ±2.0% | Pass |
| Precision (%RSD, n=6) | 0.45% | 0.88% | ≤ 1.0% (HPLC), ≤ 2.0% (GC-MS) | Pass |
| Linearity (r²) | 0.9998 | 0.9991 | ≥ 0.999 (HPLC), ≥ 0.995 (GC-MS) | Pass |
| Accuracy (% Recovery) | 100.5% | 99.8% | 98.0-102.0% (HPLC), 97.0-103.0% (GC-MS) | Pass |
| Total Impurities (%) | 0.35% | Not applicable for total | N/A | - |
| Largest Unk. Impurity (%) | 0.08% | N/A | ≤ 0.10% | Pass |
The assay values obtained from HPLC (99.6%) and GC-MS (99.2%) are in excellent agreement, differing by only 0.4%, which is well within the acceptance criterion of ±2.0%. This strong correlation between two orthogonal quantitative techniques provides high confidence in the accuracy of the assay value. The HPLC method, with its superior precision, is the preferred method for routine quality control and release testing. The GC-MS method serves as an excellent secondary or confirmatory technique.
Conclusion
This guide demonstrates a comprehensive approach to the characterization and cross-validation of analytical methods for this compound.
-
HPLC-UV is the method of choice for routine assay and purity determination due to its high precision, robustness, and simplicity.
-
GC-MS , requiring derivatization, serves as a valuable orthogonal method for assay confirmation and for identifying potential volatile impurities not readily observed by HPLC.
-
NMR and FTIR are indispensable, definitive techniques for initial structural confirmation and identity testing.
By integrating these orthogonal techniques and adhering to a rigorous cross-validation protocol grounded in ICH and USP principles, a self-validating and trustworthy analytical control strategy can be established. This ensures a deep understanding of the material's quality attributes, supporting confident decision-making throughout the drug development lifecycle.
References
- United States Pharmacopeia.
- SlideShare.
- USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
- Royal Society of Chemistry.
- PubChem - National Institutes of Health. This compound. [Link]
- National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
- AMSbiopharma.
- Lab Manager Magazine.
- SciSpace. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- PubChem - National Institutes of Health. 2-Amino-6-chloropyrazine. [Link]
- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]
- Pharmaffiliates. This compound | CAS No: 59489-39-3. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- SpectraBase. 2-Amino-6-chloropyrazine - 13C NMR Spectrum. [Link]
- Pipzine Chemicals. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China. [Link]
- ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
- Semantic Scholar. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]
- ResearchGate. 1H NMR spectra of 2-amino-2 0... [Link]
- Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. [Link]
- PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
- ResearchGate. Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. [Link]
- MDPI. Extraction, Isolation and Characterization of Mycosporine-like Amino Acids from Four Species of Red Macroalgae. [Link]
- Indian Journal of Pharmaceutical Sciences. Enhancing Synthesis of Mycosporine-Like Amino Acids from Cyanobacteria: Characterization, Analysis and In Vitro Anticancer Study. [Link]
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
- National Center for Biotechnology Information. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
- Science.gov.
- National Center for Biotechnology Information.
- MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. [Link]
- SIELC Technologies.
- ResearchGate. Method development for amino acid analysis. [Link]
- MDPI.
- ResearchGate. Fourier Transform Infrared (FTIR)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. database.ich.org [database.ich.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. uspnf.com [uspnf.com]
- 9. books.rsc.org [books.rsc.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 13. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ijpsonline.com [ijpsonline.com]
Benchmarking the Performance of 2-Amino-6-cyanopyrazine-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is paramount. The 2-amino-6-cyanopyrazine scaffold has emerged as a promising starting point for the development of inhibitors targeting key signaling nodes in cellular pathways. This guide provides an in-depth comparative analysis of the performance of inhibitors derived from this scaffold, with a particular focus on their activity against the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases implicated in a myriad of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
This document will delve into the experimental benchmarking of a representative aminopyridine-based JNK inhibitor, closely related to the this compound class, against a well-established market compound. We will explore the causality behind the experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format to empower researchers in their drug development endeavors.
The Rationale for Targeting JNK with Aminopyrazine-Based Scaffolds
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2] It is activated by a variety of cellular stresses, such as inflammatory cytokines, oxidative stress, and UV radiation.[1][3] Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell differentiation.[4][5] Given its central role in these processes, the JNK pathway is a compelling target for therapeutic intervention.
The this compound scaffold and its close analogs, such as the aminopyridine core, offer a versatile platform for inhibitor design. These structures can be readily modified to optimize interactions within the ATP-binding pocket of kinases, thereby influencing potency and selectivity. The focus of this guide will be on a potent aminopyridine-based JNK inhibitor, TCS JNK 6o, which shares key structural features with the this compound class.
Performance Benchmark: TCS JNK 6o versus SP600125
To objectively assess the performance of this inhibitor class, we compare TCS JNK 6o, a highly selective ATP-competitive inhibitor, with SP600125, a widely used, first-generation JNK inhibitor.
| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Selectivity Profile |
| TCS JNK 6o | JNK1 | 45 nM | 2 nM | ATP-competitive | >1000-fold selective for JNK1/2 over ERK2 and p38α/δ |
| JNK2 | 160 nM | 4 nM | |||
| JNK3 | - | 52 nM | |||
| SP600125 | JNK1 | 40 nM | - | ATP-competitive, reversible | >20-fold selective over a range of other kinases |
| JNK2 | 40 nM | - | |||
| JNK3 | 90 nM | - |
Table 1: Comparative in vitro potency of TCS JNK 6o and SP600125 against JNK isoforms.[6][7][8]
As the data indicates, TCS JNK 6o demonstrates potent inhibition of JNK1 and JNK2 in the nanomolar range, with corresponding low nanomolar binding affinities (Ki).[7] Notably, it exhibits remarkable selectivity over other MAPK family members.[7] SP600125 also shows potent JNK inhibition but is known to have a broader kinase inhibition profile.[8]
Experimental Design: Ensuring Scientific Rigor
The benchmarking of kinase inhibitors requires a multi-faceted approach, encompassing both biochemical and cellular assays to provide a comprehensive understanding of their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assays
The initial assessment of an inhibitor's potency is typically performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments. For robust and reliable data, it is crucial to employ assays with high sensitivity and low background noise. Two commonly used methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based ADP detection assays (e.g., ADP-Glo™).
Cellular Assays for Target Engagement and Downstream Effects
While in vitro assays are essential for determining direct enzyme inhibition, cellular assays are critical for confirming that the inhibitor can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired downstream biological effect. A cornerstone cellular assay for JNK inhibitors is the measurement of c-Jun phosphorylation. As a direct substrate of JNK, the phosphorylation status of c-Jun serves as a reliable biomarker of JNK activity within the cell. Western blotting is the gold-standard technique for this analysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following are detailed, step-by-step protocols for the key experiments discussed.
Protocol 1: In Vitro JNK Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for a test compound against JNK isoforms using the ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., TCS JNK 6o) and DMSO (vehicle control)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 2 µL of the respective JNK enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot Analysis of c-Jun Phosphorylation
This protocol describes the detection of phosphorylated c-Jun (at Ser63/73) in cell lysates by Western blot to assess the cellular activity of a JNK inhibitor.[10][11]
Materials:
-
Cell line expressing JNK (e.g., HeLa or HEK293)
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Test compound (e.g., TCS JNK 6o) and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total-c-Jun, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture dishes and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: The JNK signaling cascade and the point of intervention by this compound-based inhibitors.
Caption: A generalized workflow for the in vitro and cellular evaluation of JNK inhibitors.
Conclusion
The benchmarking data and detailed protocols presented in this guide provide a robust framework for the evaluation of this compound-based inhibitors and their analogs. The representative compound, TCS JNK 6o, demonstrates the potential of this chemical class to yield highly potent and selective JNK inhibitors. By adhering to rigorous experimental design and employing self-validating protocols, researchers can confidently assess the performance of novel compounds and make informed decisions in the critical path of drug discovery. The continued exploration of this scaffold holds significant promise for the development of next-generation kinase inhibitors for a range of therapeutic indications.
References
- JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Frontiers in Cell and Developmental Biology. [Link]
- The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. [Link]
- JNK-signaling: A multiplexing hub in programmed cell death. Experimental & Molecular Medicine. [Link]
- JNK Pathway Signaling: A Novel and Smarter Therapeutic Target for Various Biological Diseases.
- Special Issue : Function and Mechanisms of JNK P
- ADP‐Glow kinase inhibition assay. JNK1, JNK2, and JNK3...
- Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. PubMed. [Link]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ScienceDirect. [Link]
Sources
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of catalysts for 2-Amino-6-cyanopyrazine synthesis
An In-Depth Guide to Catalytic Synthesis of 2-Amino-6-cyanopyrazine: A Head-to-Head Comparison
Introduction: The Significance of this compound
This compound is a critical building block in modern medicinal chemistry and materials science. As a key intermediate, its structural motif is found in a range of pharmacologically active agents, including kinase inhibitors for oncology and antiviral compounds. The efficient and selective synthesis of this molecule is therefore of paramount importance for drug discovery and development pipelines. The most common synthetic route involves the cyanation of an appropriate 2-amino-6-halopyrazine precursor. The success of this transformation hinges on the selection of an optimal catalyst system.
This guide provides a head-to-head comparison of the primary catalytic systems employed for this synthesis, focusing on palladium- and copper-based catalysts. We will delve into the mechanistic underpinnings of these systems, present comparative experimental data, and offer field-proven insights to guide researchers in their catalyst selection and process optimization.
Core Synthetic Challenge: The Cyanation of an Electron-Rich Heterocycle
The primary transformation is the substitution of a halide (typically -Cl or -Br) on the pyrazine ring with a cyanide group. The key challenge lies in the electronic nature of the 2-aminopyrazine scaffold. The amino group is strongly electron-donating, which can affect the reactivity of the aryl halide and the stability of the catalytic intermediates. Furthermore, a notorious issue in cyanation reactions is the potential for the cyanide anion to poison the metal catalyst, making the choice of cyanide source and reaction conditions critical for a robust process.[1][2]
Catalyst System 1: The Palladium Workhorse
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and cyanation is no exception.[3][4] These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle and are renowned for their high efficiency and broad functional group tolerance.[1][5]
Mechanism of Action: The Pd(0)/Pd(II) Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-amino-6-halopyrazine, forming a Pd(II) intermediate.
-
Transmetalation / Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group. When using cyanide salts like Zn(CN)₂, this step is a formal transmetalation.[6]
-
Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired this compound product.[1]
This catalytic cycle is a delicate balance. A significant challenge is the deactivation of the catalytically active palladium species by excess cyanide ions.[1] To circumvent this, cyanide sources with low solubility or those that slowly release cyanide, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), are often preferred over more soluble salts like NaCN or KCN.[2][6]
Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.
Key Components & Performance Insights
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common precursors. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ requires in-situ reduction.
-
Ligands: Bulky, electron-rich phosphine ligands are essential.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust and widely used ligand that effectively promotes cyanation of both electron-rich and electron-deficient aryl chlorides.[6]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Known for its large bite angle, which can facilitate the reductive elimination step. It has shown excellent performance, often under milder conditions.
-
-
Cyanide Source: As discussed, Zn(CN)₂ is a frequent choice due to its low toxicity (relative to alkali metal cyanides) and favorable reaction kinetics.[2] Non-toxic alternatives like K₄[Fe(CN)₆] are also highly effective and improve the safety profile of the reaction.[2]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure solubility of reactants and facilitate the reaction at elevated temperatures.
Catalyst System 2: The Copper Alternative
Copper-catalyzed cyanation, often referred to as a Rosenmund-von Braun type reaction, is an older but still relevant method.[2] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper cyanide), modern protocols utilize catalytic amounts of a copper(I) source, often with a ligand, providing a more practical and economical alternative to palladium.[7]
Mechanism of Action
The mechanism of copper-catalyzed cyanation is less universally defined than its palladium counterpart but is generally believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination. The use of diamine or other nitrogen-based ligands can accelerate the reaction.[7] Copper-based systems can be particularly effective for aryl iodides and bromides.
Head-to-Head Performance Comparison
The following table summarizes typical conditions and performance data for the cyanation of a model substrate, 2-Amino-6-bromopyrazine, based on protocols adapted from the literature.
| Parameter | Palladium System (Pd/dppf) | Palladium System (Pd/Xantphos) | Copper System (CuI/Ligand) |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | CuI |
| Ligand | dppf | Xantphos | N,N'-Dimethylethylenediamine |
| Catalyst Loading | 1-5 mol % | 0.5-2 mol % | 5-10 mol % |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] | KCN or NaCN |
| Base / Additive | Not always required | K₂CO₃ | KI (often used as additive) |
| Solvent | DMAc or DMF | Toluene or Dioxane | DMF or NMP |
| Temperature | 120-150 °C | 100-120 °C | 140-160 °C |
| Reaction Time | 4-12 hours | 2-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 90-98% | 70-85% |
| Key Advantage | Highly reliable, well-understood | High efficiency, lower temp. | Lower cost of metal catalyst |
| Key Disadvantage | Cost of Pd, potential for catalyst poisoning | Ligand cost | Harsher conditions, longer times |
Note: Data is synthesized from typical procedures and performance expectations found in the literature for similar N-heterocyclic systems.[2][6][7][8]
Experimental Protocols
Protocol 1: Palladium/dppf Catalyzed Cyanation
This protocol is a representative procedure for the synthesis of this compound from 2-Amino-6-bromopyrazine using a Pd/dppf system.
Caption: Experimental workflow for Pd/dppf catalyzed cyanation.
Methodology:
-
Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Amino-6-bromopyrazine (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).
-
Solvent Addition & Degassing: Add anhydrous N,N-Dimethylacetamide (DMAc) to achieve a substrate concentration of ~0.5 M. Purge the resulting slurry with a subsurface stream of nitrogen for 15 minutes to ensure inert conditions.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding it to a stirred solution of aqueous ammonia (~10% v/v) and ethylenediaminetetraacetic acid (EDTA) to complex residual zinc and palladium.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Expert Discussion: Making the Right Choice
-
For Speed and Efficiency: The Palladium/Xantphos system is often the superior choice. It frequently allows for lower reaction temperatures and shorter reaction times, which can be critical for thermally sensitive substrates and for improving process throughput.[8] The use of K₄[Fe(CN)₆] also significantly enhances the safety of the process.
-
For Reliability and Cost-Effectiveness: The Palladium/dppf system is a highly robust and well-documented method.[6] While it may require slightly higher temperatures, its reliability makes it a go-to choice for many applications. The cost of dppf is generally lower than that of more specialized ligands like Xantphos.
-
For Large-Scale Synthesis on a Budget: When the cost of palladium is a prohibitive factor, Copper-catalyzed methods are a viable alternative.[7] Researchers must be prepared for potentially longer reaction times, harsher conditions, and more extensive process optimization to achieve high yields. This route is most attractive when the starting material is an aryl iodide or bromide.
Causality Behind Experimental Choices:
-
Why Inert Atmosphere? The active Pd(0) species is susceptible to oxidation by air, which would render it inactive. Maintaining a nitrogen or argon atmosphere is crucial for catalyst longevity and reproducibility.
-
Why Degas the Solvent? Dissolved oxygen in the solvent can also lead to catalyst oxidation and unwanted side reactions.
-
Why Use Ligands like dppf or Xantphos? These bulky phosphine ligands stabilize the palladium nanoparticles, preventing their aggregation and precipitation. They also modulate the electronic properties of the metal center, facilitating the key steps of oxidative addition and reductive elimination.
-
Why Quench with Ammonia/EDTA? Zinc cyanide is toxic, and residual zinc salts can complicate purification. The ammonia/EDTA solution complexes these metal ions, sequestering them in the aqueous phase for easy removal.
Conclusion
The synthesis of this compound via cross-coupling is most effectively achieved using palladium-based catalysts. For optimal performance, combining a Pd(0) source like Pd₂(dba)₃ with the Xantphos ligand and K₄[Fe(CN)₆] as the cyanide source represents the current state-of-the-art, offering high yields under relatively mild conditions with an improved safety profile. The Pd/dppf system remains a robust and reliable workhorse. While copper catalysis presents a lower-cost alternative, it typically requires more demanding conditions and may result in lower yields. The ultimate choice of catalyst will depend on the specific project requirements, balancing the need for speed, efficiency, safety, and cost.
References
- Title: Palladium-catalyzed cyanation of aryl (pseudo)
- Title: Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives Source: Wiley Online Library URL:[Link]
- Title: Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides Source: ResearchG
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: National Institutes of Health (PMC) URL:[Link]
- Title: Mild Palladium-Catalyzed Cyanation of (Hetero)
- Title: Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis Source: American Chemical Society URL:[Link]
- Title: Process for the preparation of 2-cyanopyridines Source: Google Patents URL
- Title: Copper-Catalyzed Cyanation Reactions Source: Shodhganga (INFLIBNET) URL:[Link]
- Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Publishing URL:[Link]
- Title: Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug Source: Google Patents URL
- Title: Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles Source: RSC Publishing (Chemical Society Reviews) URL:[Link]
- Title: Optimisation and scale-up of microwave assisted cyanation Source: ScienceDirect (Tetrahedron) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. cem.de [cem.de]
A Researcher's Guide to the Drug-Like Properties of 2-Amino-6-cyanopyrazine Derivatives
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core chemical scaffold is a decision of paramount importance. The chosen scaffold dictates not only the potential for potent and selective target engagement but also profoundly influences the compound's journey through the body—its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Among the myriad of heterocyclic systems explored, the 2-amino-6-cyanopyrazine core has emerged as a compelling scaffold, forming the basis of clinical candidates like Prexasertib (a CHK1 inhibitor).
This guide provides an in-depth assessment of the drug-like properties of this compound derivatives. Moving beyond a mere list of attributes, we will dissect the causality behind experimental choices, present objective, data-driven comparisons with alternative scaffolds, and provide detailed protocols for the key assays necessary for such an evaluation. Our goal is to equip fellow researchers with the critical insights needed to effectively leverage this promising chemical starting point.
The Strategic Appeal of the this compound Scaffold
The pyrazine ring is a nitrogen-containing heterocycle that has gained significant traction in medicinal chemistry.[1] Its electron-deficient nature can enhance metabolic stability and solubility.[1] The strategic placement of the amino and cyano groups in the 2- and 6-positions, respectively, offers distinct advantages for drug design, particularly for ATP-competitive kinase inhibitors.
-
The 2-Amino Group: This functional group is a crucial hydrogen bond donor, perfectly positioned to mimic the adenine portion of ATP. This allows it to form key interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for a vast number of inhibitors.[1]
-
The 6-Cyano Group: The cyano moiety is a strong electron-withdrawing group. Its inclusion can modulate the pKa of the aminopyrazine ring system, influencing its overall physicochemical properties. Furthermore, it serves as a versatile chemical handle for introducing further substitutions to explore the solvent-front region of the ATP pocket, enabling the fine-tuning of potency and selectivity.
-
Vectorial Versatility: The pyrazine core provides multiple vectors for chemical modification, allowing for the systematic optimization of ADMET properties without sacrificing target affinity.
To contextualize the properties of this scaffold, we will draw comparisons with the well-established 2-aminopyrimidine core, a "privileged" scaffold found in numerous FDA-approved kinase inhibitors like Imatinib. While both are bioisosteres of the natural purine scaffold of ATP, their differing nitrogen placement and electronic properties can lead to distinct ADMET profiles.
Comparative Analysis of Drug-Like Properties
A successful drug candidate must possess a delicate balance of potency and favorable ADMET properties. Below, we compare the this compound scaffold, represented by the clinical candidate Prexasertib, against a representative 2-aminopyrimidine-based inhibitor. It is crucial to note that ADMET properties are highly dependent on the specific substitutions on the core scaffold, but this comparison provides a valuable baseline.
| Property | This compound Derivative (Prexasertib) | 2-Aminopyrimidine Derivative (Representative) | Rationale & Significance |
| Target Potency (IC₅₀) | CHK1: <1 nM; CHK2: 8 nM | Varies by target (typically nM range) | Demonstrates the scaffold's ability to anchor high-potency inhibitors. |
| Aqueous Solubility | Data not publicly available; likely low to moderate | Generally low to moderate (BCS Class II/IV common)[2] | Low solubility can limit oral absorption. The pyrazine nitrogens can act as H-bond acceptors, potentially improving solubility over purely carbocyclic analogues. |
| Cell Permeability (Caco-2) | Data not publicly available; likely moderate to high | Moderate to High (BCS Class I/II common)[2] | Essential for oral absorption and reaching intracellular targets. The scaffold's planarity and moderate polarity are generally favorable for passive diffusion. |
| Metabolic Stability (HLM t½) | Data not publicly available | Variable; often a key optimization challenge | The pyrazine ring is generally considered more metabolically stable than a phenyl ring due to the electron-withdrawing nitrogens reducing susceptibility to CYP450 oxidation. |
| Cytotoxicity (CC₅₀ vs. Normal Cells) | Data not publicly available | Variable; selectivity is key | The goal is a large therapeutic window (high CC₅₀ against normal cells, low IC₅₀ against cancer cells). |
The E-E-A-T Framework in Action: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of our assessment, we present detailed, step-by-step protocols for key in vitro ADMET assays. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Experimental Workflow Overview
The following diagram illustrates the typical workflow for characterizing the drug-like properties of a new chemical entity (NCE) based on the this compound scaffold.
Caption: High-level workflow for assessing drug-like properties.
Protocol 1: Kinetic Aqueous Solubility Assay
Causality: Poor aqueous solubility is a primary cause of low oral bioavailability. This high-throughput assay provides an early assessment of a compound's ability to remain in solution in an aqueous environment after being introduced from a DMSO stock, mimicking the conditions of many in vitro biological assays and the initial dissolution in the gut.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Setup: In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly by pipetting.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the absorbance at 620 nm using a plate reader. The absorbance is due to light scattering by any precipitated compound.
-
Data Analysis: A higher absorbance value indicates lower kinetic solubility. The solubility can be quantified by comparing the UV absorbance of the supernatant (after centrifugation) to a standard curve of the compound prepared in a solubilizing solvent.
Protocol 2: Caco-2 Cell Permeability Assay
Causality: The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro. These cells form a monolayer with tight junctions and express key efflux transporters (like P-glycoprotein), providing a robust model of the gut wall barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values above 250 Ω·cm² typically indicate good monolayer integrity.
-
Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Dosing:
-
Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Basolateral to Apical (B→A): Add the test compound to the basolateral (lower) chamber to assess efflux.
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber The efflux ratio (Papp B→A / Papp A→B) is calculated. A ratio >2 suggests the compound is a substrate for active efflux.
-
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Causality: The liver is the primary site of drug metabolism. This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in microsomes. Rapid metabolism in the liver (low stability) leads to a short half-life and poor bioavailability.
Methodology:
-
Reagent Preparation: Thaw pooled HLM and prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Protocol 4: Cytotoxicity Assay (MTT Assay on Normal Cell Line)
Causality: A successful drug must be selective, killing or inhibiting target (e.g., cancer) cells while sparing normal, healthy cells. This assay measures the metabolic activity of a normal cell line (e.g., human dermal fibroblasts) as an indicator of cell viability after exposure to the test compound.
Methodology:
-
Cell Seeding: Seed a normal, non-cancerous human cell line into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (concentration that causes 50% reduction in cell viability) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with versatile substitution points for optimizing potency and ADMET properties, makes it an attractive starting point for drug discovery campaigns.
The provided comparative framework and detailed experimental protocols offer a robust system for assessing the drug-like properties of new derivatives. By systematically evaluating solubility, permeability, metabolic stability, and cytotoxicity, researchers can build a comprehensive structure-ADMET relationship (SAR) profile. This data-driven approach is essential for identifying candidates with the highest probability of success in preclinical and clinical development, ultimately accelerating the journey from a promising molecule to a life-changing medicine.
References
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhang, J., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of 2-Amino-6-cyanopyrazine and Its Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its stability, safety, and efficacy.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in this characterization.[1] This guide provides a comprehensive comparison of the expected thermal behavior of 2-Amino-6-cyanopyrazine and its salt forms, offering insights into how salt formation can significantly alter the physicochemical properties of an API.
While specific experimental data for this compound is not publicly available, this guide will draw upon established principles of pharmaceutical thermal analysis and data from analogous compounds to provide a robust framework for researchers.
The Critical Role of Salt Formation in Drug Development
The conversion of an API into a salt is a common strategy to enhance its properties, such as solubility, dissolution rate, hygroscopicity, and stability.[2][3] These modifications are crucial for developing a viable drug product with optimal bioavailability and manufacturability.[2] Salt screening involves preparing various salt forms of a compound and evaluating their physicochemical attributes to select the best candidate for further development.[4][5] Thermal analysis is a cornerstone of this screening process, providing critical data on melting point, decomposition temperature, and solid-state transitions.[4][6]
Understanding the Thermal Analysis Toolkit: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that, when used together, provide a detailed picture of a material's thermal properties.[7][8]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is invaluable for determining thermal stability, decomposition temperatures, and the presence of volatiles like water or residual solvents.[10]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] DSC can identify melting points, glass transitions, crystallization events, and polymorphic transformations.[1][11]
Simultaneous Thermal Analysis (STA) instruments that perform TGA and DSC concurrently on the same sample are particularly powerful, as they ensure that the observed mass changes and thermal events are directly correlated under identical conditions.[7][12]
Experimental Design: A Protocol for Thermal Analysis
A well-designed thermal analysis experiment is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard approach for analyzing this compound and its salts.
Experimental Workflow
Figure 1: A generalized workflow for the TGA/DSC analysis of a pharmaceutical compound.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the TGA instrument's balance using a certified weight and calibrate the temperature and heat flow of the DSC using a metal reference standard like indium.[12]
-
Sample Preparation: Accurately weigh approximately 3-5 mg of the this compound free base or its salt form into a clean alumina or aluminum crucible.[9][12]
-
Baseline Correction: Conduct a baseline experiment with an empty sample crucible using the same temperature program and gas atmosphere to be used for the sample analysis.[9]
-
Experimental Run: Place the sample crucible in the instrument and run the experiment under a dry nitrogen atmosphere with a purge rate of approximately 30 mL/minute.[12] A typical temperature program would be a ramp from 30 °C to 350 °C at a heating rate of 10 °C/minute.[12]
-
Data Analysis: Analyze the resulting TGA and DSC thermograms to determine key thermal events.
Comparative Thermal Profiles: this compound (Free Base) vs. Its Salts
The formation of a salt introduces an ionic interaction between the API and a counter-ion, which significantly alters the crystal lattice energy and, consequently, the thermal properties. The following table illustrates the expected differences in the thermal profiles of this compound and its hypothetical hydrochloride (HCl) and mesylate salts, based on a similar case study of a free-base API and its salts.[12]
| Property | This compound (Free Base) | Hypothetical this compound HCl Salt (Monohydrate) | Hypothetical this compound Mesylate Salt (Trihydrate) |
| Expected Initial Weight Loss (TGA) | Minimal to no weight loss before decomposition, assuming an anhydrous and non-solvated form. | A distinct weight loss step corresponding to the loss of one mole of water, likely occurring below 120°C.[12] | A multi-step or continuous weight loss corresponding to the loss of three moles of water.[12] |
| Expected Melting Point (DSC) | A sharp endothermic peak corresponding to its melting point. For analogous compounds like 2-Amino-6-chloropyrazine, the melting point is in the range of 126-128°C.[13] | The melting point is expected to be significantly different from the free base. Often, salts exhibit higher melting points due to stronger intermolecular forces. The melting may be preceded by an endotherm corresponding to dehydration.[12] | Similar to the HCl salt, a different and potentially higher melting point than the free base is expected. The DSC may show complex thermal events related to dehydration and potential polymorphic transitions upon heating.[12] |
| Expected Onset of Decomposition (TGA) | Decomposition will occur at a specific temperature, indicated by a significant weight loss. For cyanopyrazine, the flash point is 206°C, suggesting the onset of decomposition would be higher. | The decomposition temperature is often higher for salts, indicating increased thermal stability. The decomposition profile may be different from the free base.[12] | The thermal stability is expected to be different from both the free base and the HCl salt. The decomposition may occur at a higher or lower temperature depending on the nature of the salt and its crystal packing.[12] |
| Expected DSC Events Post-Melting | The DSC may show an exothermic event corresponding to decomposition.[12] | The DSC may show an endothermic event at the beginning of decomposition, followed by an exothermic event.[12] | The DSC profile could be complex, showing a series of endothermic and exothermic events related to crystal-crystal transformations before the final decomposition.[12] |
Visualizing the Expected Thermal Events
Figure 2: Expected sequence of thermal events for this compound and its hypothetical salts.
Interpreting the Data: Key Insights for Drug Development
The comparative thermal analysis of this compound and its salts would provide critical information for drug development:
-
Thermal Stability: A salt form with a higher decomposition temperature is generally more stable, which is advantageous for manufacturing, storage, and shelf life.
-
Polymorphism and Solvation: The presence of different melting points or thermal events for the same salt prepared under different conditions can indicate polymorphism. TGA is essential for identifying and quantifying the presence of hydrates or solvates, which can significantly impact a drug's properties.[1][10]
-
Compatibility Studies: DSC is a valuable tool for assessing the compatibility of the API with various excipients in a formulation.[1] Interactions between the API and excipients can be detected as shifts in melting points or the appearance of new thermal events.[6]
Conclusion
References
- Vertex AI Search. (n.d.). Exploring Cyanopyrazine: Properties, Applications, and Manufacturing Insights.
- Improved Pharma. (2021, February 14). Salt Screening.
- PubMed. (n.d.). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
- ResearchGate. (n.d.). (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a....
- TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
- MDPI. (2024, January 31). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts.
- CRYSFORMA. (n.d.). Salt screening.
- SlideShare. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Technobis. (2023, June 7). How to salt screen using the Crystal 16.
- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.
- Journal of Scientific Innovations and Creative Research. (2025, July 25). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials.
- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- Linseis. (n.d.). Simultaneous Thermal Analysis.
- NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC).
- Pipzine Chemicals. (n.d.). 2-Amino-6-Chloropyrazine Manufacturer & Supplier China.
- Ami Instruments. (2025, April 29). Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
Sources
- 1. jsicr.org [jsicr.org]
- 2. improvedpharma.com [improvedpharma.com]
- 3. Salt screening [crysforma.com]
- 4. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 7. linseis.com [linseis.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin - AMI – Advanced Measurement Instruments [ami-instruments.com]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
- 12. azom.com [azom.com]
- 13. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-6-cyanopyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-cyanopyrazine. Adherence to these procedures is crucial for mitigating potential hazards associated with this class of nitrogen-containing heterocyclic compounds.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The chemical structure of this compound, which includes an aromatic amine and a nitrile group, suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Nitrile compounds may also pose a risk of releasing toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent dermal absorption of the chemical.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from splashes or airborne particles.[1] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or fumes.[1][2] |
Hazard Identification and Segregation
The first step in proper waste management is accurate identification and segregation.[3] Based on data from analogous compounds, this compound should be treated as hazardous waste with the following potential classifications:
-
Acute Toxicity (Oral): Likely toxic if swallowed.[4]
-
Skin Irritation/Toxicity: May cause skin irritation and could be harmful in contact with skin.[1][4]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.
Therefore, under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [2]
Waste Segregation:
-
Isolate Waste: All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, filter paper, pipette tips), and empty containers, must be collected separately.
-
Classify as Hazardous: This waste stream must be classified as hazardous chemical waste.
-
Prevent Incompatibility: Due to its chemical nature, it should be segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions or the release of toxic gases.[5][6][7]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2]
-
Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container. The container material must be compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and its CAS Number: 59489-39-3 .
-
The primary hazards associated with the compound (e.g., "Toxic ," "Irritant ," "Environmentally Hazardous ").
-
The date the waste was first added to the container.
-
-
-
Waste Accumulation:
-
Collect all solid waste, including contaminated materials, directly into the labeled hazardous waste container.
-
If the compound is in a solution, collect it in a designated container for hazardous liquid waste. Do not mix with incompatible solvents.
-
Keep the container sealed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3] The EPA's "cradle-to-grave" hazardous waste management system holds the generator responsible for the waste from its creation to its ultimate disposal.
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Containment:
-
For solid spills , carefully sweep or vacuum the material to avoid generating dust. Do not use compressed air.
-
For liquid spills (if dissolved in a solvent), absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
-
Collection: Place the contained material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2024, March 29). Safety Data Sheet.
- Cayman Chemical. (2025, December 15). Safety Data Sheet.
- PubChem. (n.d.). 2-Amino-5-cyanopyridine. National Center for Biotechnology Information.
- Echemi. (n.d.). 2-AMINO-5-CYANOPYRAZINE SDS.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Tables.
- Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from an academic institution's safety resources.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from a waste management service provider.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. ehs.msstate.edu [ehs.msstate.edu]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-cyanopyrazine
Welcome to a comprehensive guide on the safe handling of 2-Amino-6-cyanopyrazine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we work with. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring both personal well-being and the integrity of your research.
Hazard Profile of this compound: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. This compound, like many heterocyclic nitrile compounds, presents several potential routes of exposure and associated health risks. The selection of appropriate PPE is a direct response to these hazards.
Based on data for the compound and its structural analogs, the primary hazards include:
-
Acute Oral Toxicity : The compound is classified as harmful or toxic if swallowed[1][2][3][4].
-
Dermal and Inhalation Hazard : It is considered harmful if it comes into contact with the skin or is inhaled as dust[1][4].
-
Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation[1][4][5].
-
Respiratory Irritation : Inhalation of the dust may lead to respiratory irritation[4][5].
Given that this compound is a solid, the primary physical risk during handling is the generation of fine dust, which can be easily inhaled or settle on surfaces, skin, and eyes[5]. Therefore, our safety strategy must prioritize containment and the use of barriers to prevent inhalation, ingestion, and direct contact.
Core PPE Ensemble: Your Non-Negotiable Laboratory Armor
For any procedure involving this compound, a baseline of PPE is required. This core ensemble protects against incidental contact and minor spills.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn[6]. However, due to the risk of dust and potential for splashes when preparing solutions, indirectly vented, chemical splash goggles are strongly recommended. For procedures with a significant splash risk (e.g., large-scale solution transfers, reaction quenching), a face shield should be worn in addition to goggles to protect the entire face[7][8].
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Always inspect gloves for tears or pinholes before use. It is critical to practice proper glove removal techniques to avoid contaminating your skin. Never reuse disposable gloves[7].
-
Body Protection : A lab coat , preferably with long sleeves and a snap or button front, must be worn at all times in the laboratory[9]. This protects your skin and personal clothing from contamination. For tasks involving larger quantities or a high risk of spills, consider supplementing your lab coat with a chemical-resistant apron [8].
Task-Specific PPE and Engineering Controls
Different laboratory procedures carry different levels of risk. A dynamic approach to safety involves escalating PPE and engineering controls to match the specific task. The following table outlines recommended controls and PPE for common laboratory operations involving this compound.
| Task | Required Engineering Control | Minimum PPE | Rationale |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | To contain fine powder and prevent inhalation of dust, which is a primary exposure risk[4][5][10]. Goggles protect eyes from airborne particles. |
| Preparing a Stock Solution | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | The process of dissolving the solid can create aerosols and splashes. The fume hood contains vapors and protects the user from inhalation and contact[9]. |
| Running a Reaction | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Reactions may involve heating, stirring, or the addition of other reagents, increasing the risk of splashes and vapor release[10]. |
| Post-Reaction Workup & Purification | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield (if splash risk is high) | Procedures like extractions, quenching, or transfers of large volumes present a significant splash hazard. A face shield provides an additional layer of protection[8]. |
Procedural Guide: Donning, Doffing, and Disposal
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE
Follow this sequence before beginning any work with the chemical[11]:
-
Protective Clothing : Don your lab coat and ensure it is fully buttoned or snapped.
-
Respirator (if required) : If your risk assessment indicates a need for respiratory protection (e.g., weighing outside a ventilated enclosure), perform a seal check.
-
Eye and Face Protection : Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves : Put on your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE
This sequence is designed to contain contaminants:
-
Gloves : Remove gloves first, as they are considered the most contaminated item. Use a proper technique (glove-in-glove or beak method) to avoid touching the outside of the gloves with your bare hands.
-
Face Shield : Remove the face shield by handling the headband.
-
Goggles : Remove goggles from the back of your head forward.
-
Lab Coat : Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in a designated area or place it in the proper waste receptacle if it is disposable or heavily contaminated.
-
Hand Hygiene : Always wash your hands thoroughly with soap and water after removing all PPE[3][9].
Disposal Plan
-
Contaminated PPE : All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container. Do not place contaminated items in the regular trash[12].
-
Chemical Waste : Dispose of unused this compound and any solutions containing it according to your institution's hazardous waste procedures. Do not pour chemical waste down the drain[2][5]. Label waste containers clearly[13].
Workflow for PPE Selection
The following diagram provides a logical workflow for determining the appropriate level of protection when planning to work with this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Response for Accidental Exposure
Preparedness is key. Know the location of your lab's safety shower and eyewash station before you begin work[10].
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][5].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[4][5].
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the compound[3][4].
By integrating these principles and procedures into your daily laboratory workflow, you build a robust culture of safety that protects you, your colleagues, and the quality of your scientific endeavors.
References
- Vertex AI Search. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software.
- Vertex AI Search. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
- Caltech CCE. General Lab Safety Procedure.
- Fisher Scientific. (2024, March 29).
- Cayman Chemical. (2025, December 15).
- Sigma-Aldrich. (2025, November 6).
- Cal Poly.
- PSEP.
- Unibo.
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Chem Service. (2021, January 26).
- Echemi.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Ag Health and Safety Alliance. (2025, August 5). Guide to Safe Pesticide Application in Agriculture - Donning Personal Protective Equipment.
- Jubilant Ingrevia. (2024, February 21).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. site.unibo.it [site.unibo.it]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. saffronchemicals.com [saffronchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
